molecular formula C11H12ClNO2 B2674644 (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol CAS No. 1774896-61-5

(6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol

Número de catálogo: B2674644
Número CAS: 1774896-61-5
Peso molecular: 225.67
Clave InChI: JJFSXLSEZRSOGC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(6-Chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol (CAS 1774896-61-5) is a high-purity chemical intermediate with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 . This compound is a key synthetic building block in medicinal chemistry, particularly for constructing novel indole-imidazole hybrids investigated as potential anti-infective agents . Recent scientific literature highlights that structurally similar 3-substituted indole derivatives demonstrate promising and selective activity against methicillin-resistant Staphylococcus aureus (MRSA), a major antibiotic-resistant pathogen . The chlorinated and methoxylated indole scaffold is of significant research value for developing new antimicrobial compounds to address the growing challenge of antibiotic resistance . Researchers utilize this methanol-functionalized indole as a versatile precursor for further chemical transformations. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-6-7-3-11(15-2)8(12)4-9(7)13-10(6)5-14/h3-4,13-14H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFSXLSEZRSOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC(=C(C=C12)OC)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Chemical Profiling and Synthetic Utility of (6-Chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. Characterized by a precisely substituted indole core, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, including glycogen synthase kinase 3β (GSK-3β) inhibitors and cyclooxygenase (COX) modulators[1].

This technical guide provides a comprehensive analysis of the molecule's physicochemical properties, structural logic, causality-driven synthetic methodologies, and self-validating analytical protocols. It is designed to equip application scientists and synthetic chemists with the authoritative data required to integrate this compound into complex discovery pipelines.

Structural Elucidation and Physicochemical Profiling

Structural Logic and Causality

The pharmacological utility of this compound is directly dictated by its substitution pattern. Every functional group serves a distinct mechanistic purpose in both downstream synthesis and biological target binding:

  • 6-Chloro Group: Increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability. In target binding, halogens at this position frequently participate in halogen bonding with backbone carbonyls in kinase hinge regions[1].

  • 5-Methoxy Group: Acts as an electron-donating group (EDG) via resonance, increasing the electron density of the indole core. This subtly lowers the pKa of the indole >NH, modulating its hydrogen-bond donor capacity[2].

  • 3-Methyl Group: Provides steric bulk that restricts the rotational degrees of freedom of substituents attached at the C2 position, locking downstream derivatives into bioactive conformations.

  • 2-Methanol Group: Serves as the primary synthetic handle. The primary alcohol can be oxidized to an aldehyde, converted into a leaving group (e.g., mesylate or halide), or utilized directly as a hydrogen-bond donor/acceptor in target active sites.

Structure Core Indole Core (Aromatic Scaffold) Cl 6-Chloro (Lipophilicity) Core->Cl C6 OMe 5-Methoxy (Electron Donating) Core->OMe C5 Me 3-Methyl (Steric Hindrance) Core->Me C3 MeOH 2-Methanol (H-Bonding/Reactive) Core->MeOH C2

Structural functional group mapping of the target indole derivative.

Quantitative Physicochemical Data

The baseline properties of the core scaffold dictate its behavior in solution and biological matrices. The following table summarizes the calculated and experimental parameters for the target molecule.

PropertyValueCausality / Implication
Molecular Formula C₁₁H₁₂ClNO₂Defines exact mass for HRMS validation.
Molecular Weight 225.67 g/mol Optimal low-MW fragment for lead optimization.
Exact Mass 225.0556 DaTarget peak for ESI-TOF mass spectrometry.
LogP (Predicted) ~2.6Favorable lipophilicity for oral bioavailability (Lipinski's Rule of 5).
Topological Polar Surface Area 46.0 ŲExcellent passive blood-brain barrier (BBB) penetration potential.
H-Bond Donors 2 (-NH, -OH)Facilitates anchor interactions in kinase ATP-binding pockets.
H-Bond Acceptors 2 (-OCH₃, -OH)Contributes to aqueous solubility and target affinity.
Rotatable Bonds 2High rigidity, reducing entropic penalty upon target binding.

Causality-Driven Synthetic Methodology

The most efficient route to (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol is the direct reduction of its commercially available ester precursor, Ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate (CAS: 172169-96-9)[3].

Protocol: Lithium Aluminum Hydride (LiAlH₄) Reduction

Rationale for Reagent Selection: Sodium borohydride (NaBH₄) is insufficiently nucleophilic to reduce the C2-ester to an alcohol. LiAlH₄ is required. However, the reaction must be strictly temperature-controlled (0 °C to room temperature) to prevent the reductive cleavage of the 6-chloro substituent (dehalogenation) or the 5-methoxy group.

Step-by-Step Workflow:

  • Preparation: Flame-dry a 250 mL round-bottom flask. Add Ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate (1.0 eq, 10 mmol) and dissolve in 50 mL of anhydrous Tetrahydrofuran (THF).

  • Inert Atmosphere: Purge the system with Nitrogen (N₂) or Argon to prevent the violent reaction of LiAlH₄ with atmospheric moisture.

  • Cooling & Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add LiAlH₄ (1.5 eq, 15 mmol) portion-wise or dropwise as a 1M solution in THF. Causality: Slow addition controls the exothermic release of H₂ gas and prevents thermal runaway.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 6:4).

  • Fieser Workup (Critical Step): Re-cool to 0 °C. Quench the reaction strictly using the Fieser method: Add x mL of H₂O (where x = grams of LiAlH₄ used), followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O. Causality: Standard aqueous quenching forms a gelatinous aluminum hydroxide emulsion that traps the product. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable white solid.

  • Isolation: Filter the granular salts through a Celite pad. Wash the pad with ethyl acetate. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude methanol derivative.

Synth Start Ethyl 6-chloro-5-methoxy-3-methyl -1H-indole-2-carboxylate Step1 Suspend in anhydrous THF under N2 atmosphere Start->Step1 Step2 Dropwise addition of LiAlH4 at 0 °C Step1->Step2 Step3 Stir at Room Temp (2-4 hours) Monitor via TLC Step2->Step3 Step4 Fieser Workup (H2O, 15% NaOH, H2O) Step3->Step4 Step5 Extraction & Filtration (EtOAc, Na2SO4) Step4->Step5 Product (6-chloro-5-methoxy-3-methyl -1H-indol-2-yl)methanol Step5->Product

Step-by-step reduction workflow from the indole-2-carboxylate ester.

Self-Validating Analytical Characterization

To ensure the integrity of the synthesized batch, the protocol must be self-validating. The successful conversion from the ethyl ester to the 2-methanol derivative is confirmed by specific, predictable shifts in spectral data.

Nuclear Magnetic Resonance (¹H NMR) Validation

Solvent: DMSO-d₆ (400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentValidation Logic
~10.80 s (broad)1HIndole -NHConfirms intact indole core.
7.35 s1HAr-H (C7)Singlet confirms C6 is substituted (no ortho coupling).
7.05 s1HAr-H (C4)Singlet confirms C5 is substituted.
5.10 t (broad)1H-OHDiagnostic: Appearance of hydroxyl proton.
4.60 d2H-CH₂-OHDiagnostic: Replaces the ethyl ester quartet (~4.3 ppm).
3.85 s3H-OCH₃Confirms stability of the methoxy group under LiAlH₄.
2.20 s3H-CH₃ (C3)Confirms intact C3-methyl group.

Self-Validation Checkpoint: The complete disappearance of the triplet at ~1.3 ppm (-CH₂CH₃ ) and the quartet at ~4.3 ppm (-CH₂ CH₃) from the starting material unequivocally confirms total conversion.

Applications in Targeted Therapeutics

The (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol scaffold is not an end-product but a highly privileged intermediate. Its most prominent application is in the synthesis of bis-indolylmaleimides and benzofuran-3-yl-(indol-3-yl)maleimides, which are potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) [1].

Mechanism of Action in Oncology

GSK-3β is a serine/threonine kinase implicated in the proliferation and survival of pancreatic cancer cells. Indole derivatives synthesized from this methanol precursor (such as analogs of 9-ING-41 / Elraglusib) act as ATP-competitive inhibitors[4].

  • The indole -NH acts as a critical hydrogen bond donor to the hinge region of the kinase (e.g., Asp133/Val135).

  • The 6-chloro and 5-methoxy groups perfectly map to the hydrophobic pockets of the ATP-binding site, increasing selectivity over other kinases[1].

Pathway Indole (6-chloro-5-methoxy...) methanol derivative Maleimide Indolylmaleimide Analog Indole->Maleimide Synthesis GSK3b GSK-3β Kinase Maleimide->GSK3b Inhibits Apoptosis Cancer Cell Apoptosis GSK3b->Apoptosis Induces (When Blocked)

Role of the indole derivative in synthesizing GSK-3β inhibitors for oncology.

References

  • [2] Title: 6-Chloro-5-methoxy-1H-indole | C9H8ClNO | CID 13113493 Source: PubChem (National Institutes of Health) URL:[Link]

  • [1] Title: From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)maleimides as Glycogen Synthase Kinase 3β Inhibitors that Suppress Proliferation and Survival of Pancreatic Cancer Cells Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Structural Elucidation and Spectral Reference Guide: (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The highly functionalized indole scaffold, specifically (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol , serves as a critical advanced intermediate in the design and synthesis of cyclooxygenase (COX) inhibitors and novel pharmacophores. Because the biological efficacy of these derivatives relies heavily on the precise spatial arrangement of their functional groups, absolute certainty regarding the regiochemistry of the indole core is non-negotiable.

This technical whitepaper provides a comprehensive, empirically grounded reference for the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data of this molecule. By detailing the causality behind experimental choices and establishing a self-validating analytical workflow, this guide empowers researchers to unambiguously verify the 5-methoxy and 6-chloro substitution pattern.

Mechanistic Context & Structural Significance

The indole core of this molecule is heavily substituted, presenting unique electronic environments at nearly every carbon center. The electron-donating methoxy group at C-5 and the electron-withdrawing, heavy-atom chlorine at C-6 create opposing inductive and mesomeric effects. These effects dictate the chemical shifts of the remaining aromatic protons (H-4 and H-7).

Furthermore, the presence of two protic functional groups—the indole N-H and the aliphatic primary alcohol (-CH 2​ OH) at C-2—requires careful consideration of solvent dynamics. The choice of solvent directly impacts the rate of intermolecular proton exchange, which in turn dictates whether critical scalar couplings ( J -couplings) are resolved or lost to signal broadening.

Self-Validating NMR Acquisition Protocols

To ensure absolute data integrity, the experimental protocol must function as a closed-loop, self-validating system. The methodology below is designed to continuously verify its own accuracy during acquisition, as established by standard high-resolution NMR techniques .

Step-by-Step Methodology: High-Fidelity NMR Acquisition
  • Solvent Selection & Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: DMSO- d6​ is specifically chosen for its strong hydrogen-bond accepting capabilities. By sequestering the protic -OH and -NH protons, DMSO- d6​ drastically reduces their intermolecular exchange rates on the NMR timescale. This transforms what would be broad, uninformative singlets in CDCl 3​ into sharply defined multiplets, allowing the extraction of critical 3JHH​ scalar couplings.

  • Instrument Calibration & Field Locking: Insert the sample into a 400 MHz (or higher) spectrometer. Lock the instrument onto the deuterium resonance frequency of DMSO- d6​ .

    • Self-Validation: The continuous deuterium lock actively monitors and compensates for magnetic field ( B0​ ) drift during the lengthy 13C acquisition. If the lock signal fluctuates, the system flags the transient instability, preventing the integration of artifact-laden free induction decays (FIDs).

  • Probe Tuning and Shimming: Perform precise tuning of the probe to the Larmor frequencies of 1H and 13C . Shim the Z-axis gradients until the internal TMS reference peak exhibits a line width of < 0.5 Hz.

  • 1H NMR Acquisition: Execute a standard 1D 1H pulse sequence (e.g., zg30). Set the number of scans (ns) to 16, with a relaxation delay (d1) of 2.0 seconds at 298 K.

  • 13C NMR Acquisition: Execute a proton-decoupled 1D 13C pulse sequence (e.g., zgpg30). Set ns = 1024 to 2048.

    • Causality: The low natural abundance (1.1%) and low gyromagnetic ratio of 13C necessitate extensive signal averaging. A relaxation delay (d1) of at least 2 seconds is critical to allow full longitudinal ( T1​ ) relaxation of the quaternary carbons (C-2, C-3, C-5, C-6), preventing signal saturation and ensuring adequate signal-to-noise ratios .

NMR_Workflow SamplePrep Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Shimming Probe Tuning & Shimming (Automated/Manual Z-axis) SamplePrep->Shimming Acquisition1H 1H NMR Acquisition (ns=16, d1=2s, 298K) Shimming->Acquisition1H Acquisition13C 13C NMR Acquisition (ns=1024, d1=2s, CPD) Acquisition1H->Acquisition13C DataProcessing Data Processing (FT, Phase/Baseline Correction) Acquisition13C->DataProcessing

Figure 1: Step-by-step NMR acquisition workflow ensuring high-fidelity spectral data.

Quantitative Spectral Data

The following tables summarize the expected high-resolution spectral data based on empirical substituent effects and analogous indole scaffolds .

Table 1: 1H NMR Spectral Data (400 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
110.85br s-1HIndole N-H
77.42s-1HAr-H (C-7)
47.15s-1HAr-H (C-4)
2-OH5.12t5.51HHydroxyl O-H
2-CH 2​ 4.58d5.52HMethylene C-H 2​
5-OCH 3​ 3.82s-3HMethoxy C-H 3​
3-CH 3​ 2.18s-3HMethyl C-H 3​

Diagnostic Insights: The para-like arrangement of H-4 and H-7 results in two distinct singlets. H-4 is shifted upfield (shielded) to ~7.15 ppm due to the strong +M (mesomeric) effect of the ortho-methoxy group. Conversely, H-7 appears further downfield at ~7.42 ppm due to the mild deshielding effect of the adjacent chlorine atom.

Table 2: 13C NMR Spectral Data (100 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift (δ, ppm)TypeAssignment / Rationale
5151.2CQuaternary, strongly deshielded by electronegative oxygen (-OCH 3​ )
2137.5CQuaternary, deshielded by adjacent heteroatom (N) and -CH 2​ OH group
7a132.4CQuaternary, bridgehead carbon adjacent to nitrogen
3a128.6CQuaternary, bridgehead carbon
6123.1CQuaternary, deshielded by directly attached chlorine (-Cl)
7112.5CHAromatic methine, ortho to chlorine
3106.8CQuaternary, shielded relative to other indole carbons
4101.4CHAromatic methine, highly shielded by ortho-methoxy group
5-OCH 3​ 56.3CH 3​ Aliphatic, deshielded by oxygen
2-CH 2​ 55.1CH 2​ Aliphatic, deshielded by hydroxyl group
3-CH 3​ 8.7CH 3​ Aliphatic, highly shielded allylic/benzylic methyl

Regiochemical Validation via 2D Correlation Networks

1D NMR alone is insufficient to absolutely differentiate the 5-methoxy-6-chloro isomer from the 5-chloro-6-methoxy isomer. To achieve definitive structural proof, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed . HMBC visualizes long-range ( 2J and 3J ) carbon-proton couplings, creating a mathematical logic puzzle that self-validates the 1D assignments.

The Logical Proof:

  • The methoxy protons (~3.82 ppm) exhibit a strong 3JCH​ correlation exclusively to the carbon at ~151.2 ppm (C-5).

  • The aromatic proton H-4 (~7.15 ppm) shows 3J correlations to C-6 (~123.1 ppm, the chlorinated carbon) and C-7a, as well as a 2J correlation to C-5.

  • The aromatic proton H-7 (~7.42 ppm) correlates to C-6, C-7a, and C-3a, but not to the oxygen-bearing C-5.

  • This specific correlation matrix mathematically proves that the methoxy group resides at C-5 and the chlorine at C-6. If the positions were reversed, H-7 would show a strong 3J correlation to the oxygenated carbon at ~151 ppm, which is not observed.

HMBC_Network H3 H-3 (CH3) C2 C-2 H3->C2 3J C3 C-3 H3->C3 2J C3a C-3a H3->C3a 3J H2 H-2 (CH2) H2->C2 2J H2->C3 3J H4 H-4 (Ar-H) H4->C3a 3J C5 C-5 H4->C5 2J C6 C-6 H4->C6 3J C7a C-7a H4->C7a 3J H7 H-7 (Ar-H) H7->C3a 3J H7->C6 2J H7->C7a 2J OMe OMe (CH3) OMe->C5 3J C4 C-4

Figure 2: Key 2D HMBC logical correlation network validating indole regiochemistry.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(7), 3744-3779.[Link]

Mass Spectrometry Fragmentation Pattern of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heavily substituted indole derivatives is a critical function in modern drug metabolism and pharmacokinetics (DMPK) studies. The molecule (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol (Exact Mass: 225.0556 Da) presents a highly functionalized scaffold containing a pyrrole-fused aromatic system, a labile benzylic-type alcohol, a methoxy ether, and a halogen atom.

As a Senior Application Scientist, I approach the mass spectrometric (MS) characterization of such molecules not merely as an exercise in pattern matching, but as a study of gas-phase ion physics. The fragmentation of this molecule under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is governed by charge-directed stabilization. This whitepaper deconstructs the mechanistic pathways, provides a self-validating analytical protocol, and maps the exact mass transitions required for unambiguous identification.

Ionization Physics and Isotopic Signatures

In positive ion mode (ESI+), the basicity of the indole nitrogen readily accepts a proton, yielding an even-electron precursor ion [M+H]+ at m/z 226.0629 . This aligns perfectly with the Nitrogen Rule, which dictates that a molecule with an odd number of nitrogen atoms will have an odd nominal mass (225 Da), and its protonated form will be even (226 Da) .

Crucially, the presence of the chlorine atom at the C6 position provides a built-in isotopic tracer. Chlorine exists naturally as 35Cl and 37Cl in an approximate 3:1 ratio. Therefore, the precursor ion will exhibit a distinct M+2 isotope peak at m/z 228.0600 at ~32% relative abundance. Tracking this isotopic doublet through the MS/MS spectrum is the definitive method for distinguishing fragments that retain the indole core from those that have undergone halogen elimination.

Mechanistic Fragmentation Pathways (CID)

Under Higher-energy Collisional Dissociation (HCD), the protonated molecule undergoes a highly predictable cascade of unimolecular dissociations.

Primary Event: Dehydration and Azafulvene Formation

The most kinetically favorable fragmentation is the loss of water (-18.01 Da) from the 2-hydroxymethyl group. Protonation of the hydroxyl oxygen creates a superior leaving group. The cleavage of the C-O bond is driven by the extended conjugation of the indole ring, resulting in a highly delocalized, stable azafulvene (or indolenine) cation at m/z 208.0524 . Because this intermediate is exceptionally stable, it forms the base peak at low Normalized Collision Energies (NCE) .

Secondary Event A: Methoxy Cleavage (Violation of the Even-Electron Rule)

At moderate collision energies, the m/z 208.05 cation undergoes homolytic cleavage of the 5-methoxy group, expelling a methyl radical ( ∙CH3​ , -15.02 Da) to form a radical cation at m/z 193.0289 . While ESI+ typically favors even-electron fragmentations, heavily conjugated methoxyarenes frequently violate this rule because the resulting quinoid radical cation is thermodynamically favored over alternative even-electron pathways . Subsequent to the methyl radical loss, the molecule readily expels carbon monoxide (CO, -27.99 Da) to yield a fragment at m/z 165.0340 .

Secondary Event B: Halogen Elimination

Parallel to the methoxy cleavage, the m/z 208.05 intermediate can undergo the loss of hydrogen chloride (HCl, -35.98 Da) at higher collision energies, yielding an even-electron ion at m/z 172.0757 . The absence of the M+2 isotopic signature in this fragment confirms the successful elimination of the chlorine atom.

Tertiary Event: Indole Core Ring Opening

At maximum collision energies (>40% NCE), the pyrrole ring undergoes cross-ring cleavage. The hallmark of this event is the expulsion of hydrogen cyanide (HCN, -27.01 Da), a diagnostic feature universally observed in the deep fragmentation of simple and substituted indoles .

ESI_Fragmentation M [M+H]+ m/z 226.0629 M_iso [M+2+H]+ m/z 228.0600 M->M_iso 37Cl Isotope (32% Abundance) F1 [M+H - H2O]+ m/z 208.0524 Azafulvene Cation M->F1 -H2O (-18.01 Da) Low NCE F2 [M+H - H2O - •CH3]+• m/z 193.0289 F1->F2 -•CH3 (-15.02 Da) Med NCE F4 [M+H - H2O - HCl]+ m/z 172.0757 F1->F4 -HCl (-35.98 Da) High NCE F3 [M+H - H2O - •CH3 - CO]+• m/z 165.0340 F2->F3 -CO (-27.99 Da) High NCE

Fig 1: ESI+ CID fragmentation pathway of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol.

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure reproducibility and data integrity, the following protocol utilizes a stepped-collision energy approach combined with isotopic tracking.

Causality of Protocol Design: Why use stepped NCE (15%, 30%, 45%)? Because the dehydration of the hydroxymethyl group requires minimal kinetic energy (15% NCE), whereas the homolytic cleavage of the methoxy group and subsequent indole ring opening require significantly higher energy (45% NCE). A stepped approach ensures all structural diagnostic ions are captured in a single, comprehensive MS/MS spectrum.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using H2​O/MeOH (50:50, v/v) containing 0.1% Formic Acid (FA) to promote protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: H2​O

      • 0.1% FA.
    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Set the spray voltage to +3.5 kV, capillary temperature to 320 °C, sheath gas to 40 arb, and auxiliary gas to 10 arb.

  • Tandem Mass Spectrometry (MS/MS): Isolate the [M+H]+ precursor at m/z 226.0629 using a quadrupole isolation window of 1.0 m/z. Apply Normalized Collision Energy (NCE) at stepped intervals (15%, 30%, 45%) in the HCD cell.

  • Detection & Self-Validation: Acquire fragment ions in an Orbitrap or TOF mass analyzer at a resolution of 70,000 (at m/z 200) to ensure sub-3 ppm mass accuracy.

    • Validation Checkpoint: For every fragment ion detected, the software must query for the corresponding M+2 peak. If the M+2 peak is absent (e.g., at m/z 172.08), the system validates that the fragment has successfully lost the chlorine atom.

LCMS_Workflow Prep Sample Prep 0.1% FA in MeOH LC UHPLC C18 Separation Prep->LC ESI ESI+ Source +3.5 kV LC->ESI Q1 Q1 Isolation m/z 226.06 ± 0.5 ESI->Q1 CID HCD Cell NCE 15-45% Q1->CID TOF Orbitrap HRMS R=70k CID->TOF

Fig 2: Self-validating LC-HRMS/MS workflow for indole derivative characterization.

Quantitative Data Presentation

The table below summarizes the theoretical and observed exact masses for the primary diagnostic fragment ions. Maintaining a mass error of < 3.0 ppm is critical for confirming elemental compositions.

Fragment AssignmentNeutral LossElemental FormulaTheoretical m/zMass Error ThresholdRelative AbundanceIsotopic Signature ( 37Cl )
Precursor [M+H]+ None C11​H13​ClNO2+​ 226.0629< 3 ppm10-20%Retained (m/z 228.0600)
Azafulvene Cation −H2​O C11​H11​ClNO+ 208.0524< 3 ppm100% (Base Peak)Retained (m/z 210.0494)
Radical Cation −H2​O,−∙CH3​ C10​H8​ClNO+∙ 193.0289< 3 ppm45%Retained (m/z 195.0259)
CO Loss −H2​O,−∙CH3​,−CO C9​H8​ClN+∙ 165.0340< 3 ppm25%Retained (m/z 167.0310)
Dehalogenation −H2​O,−HCl C11​H10​NO+ 172.0757< 3 ppm15%Lost

Conclusion

The mass spectrometric fragmentation of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol is a textbook example of structure-driven gas-phase dissociation. By understanding the causality behind the dehydration to an azafulvene intermediate and the subsequent violation of the even-electron rule via methoxy radical cleavage, analytical scientists can confidently map these transitions. Utilizing a stepped-NCE protocol combined with rigorous isotopic tracking ensures a self-validating, highly trustworthy dataset for structural confirmation in drug discovery pipelines.

References

  • Creation of the Spectra and Nitrogen Rule Principles. Whitman College Chemistry Resources. Retrieved from:[Link]

  • Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 2016, 7, 351-355. DOI:[Link]

  • Mass spectral fragmentation patterns of substituted indole derivatives. Journal of Mass Spectrometry, 1995. DOI:[Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Enzyme Inhibition and Medicinal Chemistry, 2013. DOI:[Link]

Pharmacophore modeling of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacophore Modeling of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol Derivatives

Executive Summary

The indole nucleus is one of the most privileged scaffolds in medicinal chemistry, serving as the structural foundation for a vast array of therapeutics ranging from anti-inflammatories (e.g., indomethacin) to chronobiotics (e.g., melatonin receptor agonists)[1]. Within this chemical space, the (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol derivative represents a highly specialized structural motif.

This whitepaper provides a comprehensive, step-by-step computational and experimental framework for conducting pharmacophore modeling on this specific class of indole derivatives. By dissecting the structure-activity relationship (SAR) logic and establishing a rigorous virtual screening protocol, this guide empowers computational chemists and drug discovery professionals to optimize this scaffold for high-affinity target engagement.

Structural Rationale & Causality of the Scaffold

To build an accurate pharmacophore model, one must first understand the physicochemical causality behind each functional group on the indole core. The substitution pattern of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol is not random; it is a highly tuned system designed for metabolic stability and specific non-covalent interactions.

  • C6-Chloro (Metabolic Shield & Halogen Bonding): In endogenous indoles like melatonin, the C6 position is highly susceptible to cytochrome P450-mediated 6-hydroxylation, leading to rapid clearance. The incorporation of a chlorine atom at C6 acts as a metabolic shield, significantly increasing the biological half-life (a strategy successfully employed in the clinical candidate TIK-301/LY-156735)[2][3]. Furthermore, the halogen provides a highly lipophilic vector (HAL/HYD) capable of engaging in halogen bonding with backbone carbonyls in the target receptor.

  • C5-Methoxy (Receptor Anchoring): The oxygen atom of the methoxy group serves as a critical Hydrogen Bond Acceptor (HBA). In both melatonin MT1/MT2 receptors and COX-2 active sites, this group anchors the molecule deep within the binding pocket[1][4].

  • C3-Methyl (Steric Constraint): The methyl group provides a localized hydrophobic (HYD) bulk that restricts the conformational flexibility of the surrounding functional groups, locking the molecule into a bioactive conformation.

  • C2-Methanol (Novel H-Bond Vector): Unlike traditional indomethacin analogs (which feature a C2-methyl and C3-acetic acid)[5], the presence of a C2-methanol introduces a dual Hydrogen Bond Donor/Acceptor (HBD/HBA) vector. This allows the molecule to probe novel topological spaces and interact with polar residues that are typically inaccessible to standard indole scaffolds.

SAR Core (6-chloro-5-methoxy-3-methyl -1H-indol-2-yl)methanol C6 C6-Chloro Metabolic Shield (HAL/HYD) Core->C6 C5 C5-Methoxy Receptor Anchoring (HBA) Core->C5 C2 C2-Methanol Novel H-Bond Vector (HBD/HBA) Core->C2 C3 C3-Methyl Steric Constraint (HYD) Core->C3

Figure 1: Structure-Activity Relationship (SAR) logic for the indole derivative.

Pharmacophore Feature Extraction

Before initiating virtual screening, the 3D spatial coordinates of the molecule must be translated into a machine-readable pharmacophoric hypothesis. The table below summarizes the quantitative feature mapping required for software platforms like LigandScout or Schrödinger PHASE[6][7].

Pharmacophore FeatureFunctional GroupSpatial RolePharmacodynamic Effect
HBD (H-Bond Donor) Indole N1-HCore anchoringStabilizes binding via interaction with target hinge regions.
HBD / HBA C2-Methanol (-CH₂OH)Flexible polar vectorEngages peripheral polar residues; dictates target selectivity.
HBA (H-Bond Acceptor) C5-Methoxy (-OCH₃)Deep pocket anchoringCritical for high-affinity binding (e.g., MT1/MT2 or COX-2).
HYD (Hydrophobic) Indole Bicyclic RingPi-Pi stackingDrives desolvation energy and hydrophobic pocket occupation.
HAL / HYD C6-Chloro (-Cl)Lipophilic extensionPrevents C6-hydroxylation; enhances target residence time.

Computational Workflow: Step-by-Step Methodology

To ensure trustworthiness and reproducibility, the computational protocol must be a self-validating system. The following methodology outlines the generation and validation of a 3D pharmacophore model.

Step 1: Conformational Analysis & Energy Minimization

  • Import the 2D structure of the (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol derivative into a conformational sampling engine (e.g., OMEGA by OpenEye).

  • Set the energy window to 10 kcal/mol above the global minimum to ensure all biologically relevant conformations are sampled.

  • Apply the MMFF94 force field to minimize the generated 3D conformers, ensuring the C2-methanol hydroxyl group is sampled in both gauche and anti rotameric states.

Step 2: 3D Pharmacophore Generation

  • Utilize LigandScout or Schrödinger PHASE to extract the chemical features from the lowest-energy conformer[8][9].

  • Map the features according to the table in Section 3. Assign a tolerance radius of 1.5 Å to the HBD and HBA features, and 2.0 Å to the HYD features to account for induced-fit receptor dynamics.

  • Crucial Causality Step: Generate Exclusion Volumes (XVOLs) around the molecule. XVOLs represent the steric boundaries of the target's binding pocket, preventing the selection of molecules that possess the correct pharmacophore but are too bulky to fit the active site[7].

Step 3: Model Validation & Virtual Screening

  • Construct a validation dataset comprising known active indoles (e.g., indomethacin analogs, TIK-301) and a set of property-matched decoys (e.g., from the DUD-E database)[6].

  • Screen the validation set using the generated pharmacophore model.

  • Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot. A self-validating model must achieve an AUC > 0.80 and an Enrichment Factor (EF at 1%) > 10 before it can be deployed against unknown compound libraries.

  • Execute the validated model against commercial databases (e.g., ZINC, Enamine) using Pharmacophore Matching Similarity (FMS) scoring to identify novel hits[9].

Workflow A Conformational Sampling (OMEGA / MMFF94) B Feature Extraction (HBD, HBA, HYD, HAL) A->B 3D Ensembles C Pharmacophore Generation (LigandScout / PHASE) B->C Spatial Mapping D Virtual Screening (Database Query) C->D 3D Query E Hit Scoring & Ranking (FMS / DOCK) D->E Hit Filtering

Figure 2: Computational workflow for pharmacophore generation and virtual screening.

Experimental Validation Protocol

Computational predictions must be grounded in empirical biochemistry. To validate the pharmacophore model's predictions, synthesized derivatives of the (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol scaffold should be subjected to a target-specific in vitro assay. Given the scaffold's high homology to MT1/MT2 agonists, a Radioligand Binding Assay is the gold standard.

Step-by-Step Radioligand Binding Assay:

  • Membrane Preparation: Harvest CHO cells stably expressing human MT1 or MT2 receptors. Homogenize the cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 30 minutes at 4°C to isolate the membrane fraction.

  • Incubation: In a 96-well plate, incubate 50 µg of membrane protein with 0.1 nM of 2-[125I]iodomelatonin (the radioligand) and varying concentrations of the test derivative (ranging from 10⁻¹¹ to 10⁻⁵ M).

  • Equilibration: Seal the plate and incubate at 37°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash the filters three times with ice-cold buffer.

  • Quantification & Self-Validation: Measure the retained radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression. To ensure the assay is self-validating, convert the IC₅₀ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ). A valid assay must yield a Ki​ for the positive control (e.g., melatonin or TIK-301) that matches established literature values.

References

  • TIK-301. Wikipedia. Available at: [Link]

  • LY 156735 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at:[Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at:[Link]

  • Pharmacophore modeling: advances and pitfalls. Frontiers. Available at:[Link]

  • Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors. PMC / NIH. Available at:[Link]

  • Pharmacophore-Based Similarity Scoring for DOCK. The Journal of Physical Chemistry B / ACS Publications. Available at:[Link]

  • Full article: 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation. Taylor & Francis. Available at:[Link]

Sources

Mechanism of action of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Investigating the Mechanism of Action of Novel Indole Scaffolds in Drug Discovery: A Case Study of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol

Foreword for the Research and Drug Development Community

The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its presence in a vast array of biologically active compounds and its ability to interact with a multitude of biological targets.[1][2][3][4][5] Its versatile structure has been successfully incorporated into drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2][3][4] This guide addresses the topic of "(6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol," a specific substituted indole. A thorough review of the current scientific literature reveals a gap in our understanding of this particular molecule's mechanism of action.

Rather than presenting a retrospective analysis, this document is structured as a prospective, in-depth technical guide for the comprehensive investigation of a novel indole derivative, using (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol as a primary case study. As a Senior Application Scientist, my objective is to provide a robust framework for its evaluation, from initial characterization to the elucidation of its molecular and cellular mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering a blueprint for the systematic exploration of new chemical entities.

Part 1: Initial Assessment and Structural Rationale

The therapeutic potential of an indole derivative is significantly influenced by the nature and position of its substituents.[6] The structure of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol presents several key features that warrant investigation:

  • The Indole Core: This bicyclic aromatic system is known to mimic the structure of tryptophan, allowing it to interact with a variety of protein targets.[3]

  • 6-Chloro and 5-Methoxy Substitution: The presence of a halogen and a methoxy group on the benzene ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability. These groups can also form specific interactions, such as hydrogen bonds and halogen bonds, with protein targets.[7]

  • 3-Methyl and 2-Methanol Groups: Substitution at these positions on the pyrrole ring can influence the compound's steric profile and its ability to engage in specific binding interactions. The methanol group, in particular, can act as a hydrogen bond donor and acceptor.[8]

A preliminary in-silico analysis, including prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and molecular docking against a panel of known indole-binding proteins, would be a prudent first step to generate initial hypotheses about its potential targets and liabilities.

Part 2: A Proposed Workflow for Target Identification and Mechanism of Action Elucidation

The following sections outline a comprehensive, multi-pronged approach to systematically investigate the mechanism of action of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol.

High-Throughput Screening (HTS) for Bioactivity

The initial step in characterizing a novel compound is to assess its biological activity across a wide range of potential targets.

Experimental Protocol: Cell-Based High-Throughput Screening

  • Cell Line Selection: A panel of human cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia) should be selected.

  • Assay Principle: Cell viability will be assessed using a resazurin-based assay, which measures the metabolic activity of living cells.

  • Procedure:

    • Seed cells in 384-well plates at a predetermined density and allow them to adhere overnight.

    • Treat cells with a concentration range of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol (e.g., from 1 nM to 100 µM) for 72 hours.

    • Add the resazurin reagent and incubate for 4 hours.

    • Measure fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Hypothetical HTS Results

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer> 100
HCT116Colon Cancer3.8
JurkatT-cell Leukemia0.9

The hypothetical data above suggests a potent and selective cytotoxic effect against leukemia cells, warranting further investigation into the underlying mechanism.

Target Deconvolution

Once a primary biological effect is observed, the next critical step is to identify the molecular target(s) responsible for this activity.

Experimental Protocol: Kinase Panel Screening

Given that many indole derivatives are known to target protein kinases, a broad in vitro kinase panel screen is a logical next step.

  • Assay Principle: A radiometric or fluorescence-based assay will be used to measure the ability of the compound to inhibit the activity of a large panel of recombinant human kinases.

  • Procedure:

    • The compound is incubated with each kinase, a substrate peptide, and ATP (radiolabeled or modified for detection).

    • The reaction is allowed to proceed for a specified time.

    • The amount of phosphorylated substrate is quantified.

  • Data Analysis: The percent inhibition at a given concentration (e.g., 10 µM) is calculated for each kinase.

Visualization: Hypothetical Kinase Inhibition Profile

G cluster_hits Identified Targets Compound (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol KinasePanel Broad Kinase Panel Screen Compound->KinasePanel Hits Primary Kinase Hits (>90% Inhibition) KinasePanel->Hits High Inhibition NonHits Non-Inhibited Kinases (<50% Inhibition) KinasePanel->NonHits Low/No Inhibition JAK3 JAK3 Hits->JAK3 FLT3 FLT3 Hits->FLT3 AURKA Aurora Kinase A Hits->AURKA

Caption: Hypothetical output of a kinase panel screen identifying potential targets.

In-Depth Cellular Mechanism of Action Studies

With putative targets identified (in this hypothetical case, JAK3, FLT3, and AURKA), the subsequent experiments are designed to validate these targets and elucidate the downstream cellular consequences of their inhibition.

Experimental Protocol: Western Blot Analysis of Signaling Pathways

  • Cell Line: Jurkat cells (based on HTS results).

  • Procedure:

    • Treat Jurkat cells with varying concentrations of the compound for different time points (e.g., 1, 6, 24 hours).

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., p-STAT5 for the JAK/STAT pathway, p-FLT3, total STAT5, total FLT3, and β-actin as a loading control).

    • Incubate with secondary antibodies and visualize using chemiluminescence.

Visualization: Proposed Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor JAK3 JAK3 FLT3->JAK3 activates STAT5 STAT5 JAK3->STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Gene Gene Transcription (Proliferation, Survival) pSTAT5->Gene Compound (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol Compound->FLT3 Inhibits Compound->JAK3 Inhibits

Caption: Hypothesized inhibition of the FLT3-JAK3-STAT5 signaling pathway.

Experimental Protocol: Cell Cycle Analysis

To investigate the effects on cell division, potentially through Aurora Kinase A inhibition.

  • Cell Line: Jurkat cells.

  • Procedure:

    • Treat cells with the compound for 24 hours.

    • Fix the cells in ethanol.

    • Stain the cells with propidium iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Visualization: Expected Outcome of Cell Cycle Analysis

G Compound (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol AURKA Aurora Kinase A Compound->AURKA Inhibits Mitosis Mitotic Progression AURKA->Mitosis Promotes G2M_Arrest G2/M Arrest

Caption: Proposed mechanism of G2/M cell cycle arrest via Aurora Kinase A inhibition.

Part 3: Advancing the Lead Candidate

The culmination of these studies would provide a comprehensive understanding of the mechanism of action of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol. This knowledge would be pivotal for its further development, including:

  • Structure-Activity Relationship (SAR) Studies: Guiding the synthesis of new analogs with improved potency and selectivity.

  • Biomarker Development: Identifying pharmacodynamic biomarkers (e.g., p-STAT5 levels) to monitor the drug's activity in preclinical and clinical studies.

  • Patient Selection Strategies: Informing the selection of cancer types most likely to respond to the drug based on its molecular targets.

This systematic approach, grounded in scientific rigor, is essential for translating a promising chemical scaffold into a potential therapeutic agent.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic
  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online.
  • Indole – a promising pharmacophore in recent antiviral drug discovery. PMC - NIH.
  • Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B.
  • Buy 6-chloro-5-methoxy-3-methyl-1H-indole (EVT-12037278). EvitaChem.
  • Discovery of N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, a Cortisol-Sparing CYP11B2 Inhibitor That Lowers Aldosterone in Human Subjects. PubMed.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC.
  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. PMC.
  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical & Pharmacology Journal.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
  • Parallels between the chloro and methoxy groups for potency optimiz
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activ
  • 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in.
  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Taylor & Francis Online.
  • Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). PubMed.
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research.
  • 6-methoxy-3-methyl-1H-indole-2-carboxylic acid — Chemical Substance Inform
  • Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)

Sources

Preliminary Toxicity and Safety Profile of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol: A Preclinical Evaluation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Investigational Protocol

Executive Summary

The compound (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol (CAS 1774896-61-5) is a highly functionalized, synthetic indole building block[1]. Its structural motif—featuring a halogenated and methoxy-substituted indole core—shares significant pharmacophoric overlap with established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin[2]. While this structural class offers potent bioactivity, it carries inherent toxicological risks, including hepatotoxicity, mitochondrial dysfunction, and gastrointestinal ulceration[3]. As a Senior Application Scientist, I have designed this whitepaper to establish a rigorous, E-E-A-T compliant preclinical framework to evaluate the preliminary toxicity and safety profile of this specific compound.

Structural Rationale and Mechanistic Toxicology

The toxicity of substituted indoles is rarely driven by the parent molecule alone; it is typically mediated by hepatic xenobiotic metabolism. The 2-hydroxymethyl group in (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol serves as a primary site for Phase II conjugation (e.g., glucuronidation), which generally facilitates renal clearance. However, competitive Phase I oxidation by Cytochrome P450 (CYP450) enzymes can yield reactive electrophilic intermediates.

Structurally related compounds have been shown to induce severe oxidant-antioxidant imbalances stemming from dysfunctional mitochondria[3]. Furthermore, indole derivatives can act as endogenous Aryl Hydrocarbon Receptor (AhR) agonists, a pathway heavily implicated in drug-induced liver injury (DILI) and cellular proliferation anomalies[4].

G A (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol B Hepatic CYP450 Oxidation A->B C Reactive Electrophilic Intermediates B->C E AhR Pathway Activation B->E D Mitochondrial Dysfunction & ROS C->D F Hepatotoxicity & Apoptosis D->F E->F

Figure 1: Proposed mechanistic toxicity pathways for substituted indole derivatives.

In Vitro Cytotoxicity and Hepatotoxicity Profiling

The Causality of the Model: Standard immortalized cell lines (like HepG2) lack sufficient basal expression of CYP450 enzymes, leading to dangerous false negatives for compounds requiring metabolic activation. Therefore, HepaRG cells—which retain in vivo-like morphology and functional Phase I/II metabolizing enzymes—are mandatory for evaluating the cytotoxicity of this specific indole derivative[4].

Protocol 1: Self-Validating HepaRG Mitochondrial Toxicity Assay

This protocol utilizes a multiplexed approach to simultaneously measure ATP depletion and mitochondrial membrane potential (MMP), ensuring that any observed cytotoxicity is mechanistically defined rather than a generic artifact of cell death.

  • Cell Culture & Differentiation: Seed HepaRG cells in 96-well format. Cultivate for 2 weeks in standard growth medium, followed by 2 weeks in differentiation medium (supplemented with 1.7% DMSO) to induce mature hepatocyte-like CYP450 expression.

  • Compound Preparation & Internal Controls (Self-Validation):

    • Test Article: Prepare the compound in a 10-point dose-response curve (0.1 µM to 100 µM).

    • Negative Control: 0.1% DMSO vehicle (establishes baseline viability).

    • Positive Control: 50 µM Chlorpromazine (a known mitochondrial toxin and hepatotoxicant).

  • Treatment: Expose cells to the compounds for 72 hours at 37°C, 5% CO₂.

  • Multiplexed Readout:

    • Add JC-1 dye (2 µM) for 30 minutes. Read fluorescence (Ex 488 nm / Em 590 nm for aggregates; Em 529 nm for monomers). A decrease in the red/green ratio indicates MMP collapse.

    • Equilibrate the plate to room temperature, add CellTiter-Glo® reagent, and measure luminescence to quantify intracellular ATP.

  • Data Validation: Calculate the Z'-factor using the positive and negative controls. The assay plate is strictly invalidated and must be repeated if Z' < 0.5 , ensuring absolute trustworthiness of the data.

Safety Pharmacology: Off-Target COX Inhibition

The Causality of the Model: The 5-methoxy and halogenated indole core is the exact pharmacophore responsible for cyclooxygenase (COX) inhibition in indomethacin[2]. Non-selective COX-1 inhibition leads to severe gastrointestinal toxicity via the depletion of protective prostaglandins (PGE2) and subsequent ion trapping in the gastric mucosa[2]. It is critical to determine if the substitution of the 3-acetic acid (in indomethacin) with a 3-methyl group, and the 2-methyl with a 2-hydroxymethyl group, successfully abrogates this off-target liability.

Protocol 2: COX-1/COX-2 Selectivity Profiling
  • Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (1 µM) and EDTA (2 mM).

  • Incubation: Add (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol (1 µM to 100 µM) and incubate for 15 minutes at 37°C. Include Indomethacin (10 µM) as a positive control for non-selective inhibition.

  • Substrate Addition: Initiate the reaction by adding 20 µM arachidonic acid. Allow the reaction to proceed for exactly 2 minutes to capture initial velocity.

  • Termination and Readout: Quench the reaction with stannous chloride (SnCl₂). Quantify the produced PGE2 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay.

  • Validation: The assay is validated only if the Indomethacin control demonstrates >90% inhibition of both isoforms.

Workflow S1 Phase 1: In Silico Profiling (QSAR & ToxPredict) S2 Phase 2: In Vitro Cytotoxicity (HepaRG & Caco-2) S1->S2 S3 Phase 3: Genotoxicity (Ames & Micronucleus) S2->S3 S4 Phase 4: Off-Target Pharmacology (COX-1/2 Selectivity) S3->S4 S5 Go/No-Go Decision S4->S5

Figure 2: Tiered preclinical safety and toxicity evaluation workflow.

Quantitative Data Synthesis and Acceptance Criteria

To transition (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol from an early-stage building block to a viable preclinical candidate, the compound must meet stringent safety thresholds. The table below outlines the target metrics and the mechanistic rationale for each threshold.

Assay / ParameterTarget MetricAcceptance CriterionMechanistic Rationale
HepaRG Cytotoxicity IC₅₀ (ATP Depletion)> 50 µMEnsures a wide therapeutic window before mitochondrial toxicity or AhR-mediated apoptosis occurs.
Ames Test (OECD 471) Mutagenic Index (MI)< 2.0 (All strains)Confirms the absence of DNA-reactive electrophilic intermediates formed by CYP450 metabolism.
COX-1 Inhibition IC₅₀> 100 µMPrevents indomethacin-like gastrointestinal ulceration and mucosal ion trapping.
hERG Patch Clamp IC₅₀> 30 µMMitigates the risk of drug-induced QT prolongation and fatal cardiac arrhythmias.

References

  • National Institutes of Health (NIH) / PubMed Title: Systems-level multi-omics characterization provides novel molecular insights into indomethacin toxicity Source: PMC10126084 URL:[Link]

  • National Institutes of Health (NIH) / PubMed Title: Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines Source: PMC11670984 URL:[Link]

  • National Institutes of Health (NIH) / PubMed Title: Different mechanisms in formation and prevention of indomethacin-induced gastric ulcers Source: PMID: 20684346 URL:[Link]

  • ChemSrc Database Title: CAS No. 1774896-61-5 | (6-Chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol Source: ChemSrc Chemical Properties Database URL:[Link]

Sources

Structural Elucidation of (6-Chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol via High-Resolution X-ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol is a highly functionalized, electron-rich heterocyclic building block. Indole-2-methanol derivatives are critical intermediates in the synthesis of complex biologically active scaffolds, including indolocarbazoles[1] and polycyclic indoles accessed via cross-dehydrogenative coupling[2]. However, the inherent instability of the free indole-2-methanol moiety—often prone to rapid decomposition upon isolation[3]—makes precise 3D structural characterization both challenging and essential.

This technical guide establishes a rigorous, self-validating methodological framework for the crystallization, X-ray diffraction analysis, and 3D structural refinement of this specific class of halogenated, methoxy-substituted indole methanols. By understanding the spatial orientation of its functional groups, drug development professionals can better predict its reactivity, binding affinity, and behavior in solid-state formulations.

Chemical Context & Structural Dynamics

The 3D conformation of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol is dictated by a complex interplay of intermolecular forces. The molecule presents a rigid planar indole core juxtaposed with a flexible hydroxymethyl group at the C2 position.

Crystallographic studies of foundational analogues, such as 1H-indole-2-methanol, reveal that these molecules typically crystallize in monoclinic systems (e.g., the P2/c space group)[4]. The asymmetric unit often contains molecules with different hydroxyl group orientations, adopting either gauche or trans conformations relative to the indole plane[4].

In the 6-chloro-5-methoxy-3-methyl derivative, the crystal packing is governed by three competing interactions:

  • Strong Hydrogen Bonding: The N1–H acts as a strict hydrogen bond donor, while the C2–CH 2​ OH acts as both donor and acceptor. The presence of the 5-methoxy group introduces a competing strong hydrogen bond acceptor, shifting the standard O–H···O chains[4] into complex bifurcated networks.

  • Halogen Bonding: The 6-chloro substituent enables highly directional C–Cl··· π and C–Cl···O interactions, which are critical for stabilizing the solid-state lattice.

  • π−π Stacking: The planar indole cores stack to form a characteristic "herringbone" motif, minimizing the free energy of the crystal lattice[4].

G Core Indole Core (6-Cl, 5-OMe, 3-Me, 2-CH2OH) Hbond_Donor H-Bond Donors (N-H, O-H) Core->Hbond_Donor Hbond_Acceptor H-Bond Acceptors (O-H, O-Me) Core->Hbond_Acceptor Pi_Stacking π-π Stacking (Indole Rings) Core->Pi_Stacking Halogen_Bond Halogen Bonding (C-Cl···π / C-Cl···O) Core->Halogen_Bond Motif Primary Crystal Motif Hbond_Donor->Motif Dimer/Chain Hbond_Acceptor->Motif Packing 3D Lattice Packing Pi_Stacking->Packing Herringbone Halogen_Bond->Packing Motif->Packing

Caption: Intermolecular interaction network dictating the 3D crystal lattice packing.

Experimental Protocol: Small Molecule X-ray Crystallography

To transition from a synthesized powder to a fully resolved 3D atomic model, the following self-validating protocol must be executed. Small molecule X-ray crystallography is the most precise method for revealing atomic structures[5], provided the experimental design accounts for the specific chemical vulnerabilities of the analyte.

Phase I: Crystal Growth via Vapor Diffusion

Causality: Indole-2-methanols are sensitive to auto-oxidation and polymerization in concentrated solutions[3]. Vapor diffusion at sub-ambient temperatures creates a slow, controlled supersaturation gradient, preventing the rapid nucleation that leads to twinned or defective crystals.

  • Solvent Selection: Dissolve 10–15 mg of highly purified (>99% via HPLC) (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol in a minimal volume (0.5 mL) of ethyl acetate (good solvent).

  • Diffusion Setup: Place the open sample vial inside a larger sealed chamber containing 3 mL of n-hexane (anti-solvent).

  • Incubation: Store the chamber in a dark, vibration-free environment at 4 °C for 3–7 days.

  • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. A single, high-quality crystal will extinguish light uniformly when rotated by 90°. If the crystal exhibits a mosaic or patchwork extinction, it is twinned and must be recrystallized.

Phase II: Data Collection

Causality: The C2-hydroxymethyl group is highly susceptible to rotational disorder[4]. Collecting data at cryogenic temperatures minimizes thermal atomic vibrations (reducing thermal ellipsoid volumes) and "freezes out" this disorder, allowing the electron density of the hydroxyl hydrogen to be accurately modeled.

  • Mounting: Coat a selected single crystal (approx. 0.15 × 0.10 × 0.10 mm) in Paratone-N oil to prevent solvent loss and oxidation. Mount it on a MiTeGen micromount.

  • Cryocooling: Flash-cool the crystal to 100(2) K using an open-flow nitrogen cryostat.

  • Diffraction: Expose the crystal to monochromatic Cu K α radiation ( λ=1.54184 Å) using a microfocus diffractometer. Causality: Copper radiation is explicitly chosen over Molybdenum to maximize the anomalous dispersion signal of the chlorine atom, which is vital if absolute stereochemistry of downstream chiral derivatives needs to be established.

  • Validation Checkpoint: Perform a preliminary unit cell determination. The internal merging R-factor ( Rint​ ) must be <0.05 . A higher Rint​ indicates radiation damage, poor centering, or a twinned lattice, necessitating a new crystal.

Phase III: Structure Solution and Refinement
  • Integration: Integrate the raw diffraction frames using software such as SAINT or CrysAlisPro to generate the .hkl file[5].

  • Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 via SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Modeling: Locate the N–H and O–H hydrogen atoms from the difference Fourier map and refine them freely to accurately map the hydrogen-bonding network.

  • Validation Checkpoint: Run the final .cif file through the IUCr checkCIF utility. The Goodness-of-Fit (GooF) should be near 1.0, and the final R1​ value should be <0.05 with no level A or B alerts.

G A Compound Synthesis & Purification (>99%) B Crystal Growth (Vapor Diffusion @ 4°C) A->B High Purity C Crystal Selection & Mounting (Paratone Oil) B->C Single Extinction D X-ray Diffraction Data Collection (100 K, Cu Kα) C->D E Data Reduction & Integration (R_int < 0.05) D->E Raw Frames F Structure Solution (Intrinsic Phasing) E->F hkl file G Refinement & Validation (checkCIF) F->G GooF ~ 1.0

Caption: Workflow for small molecule X-ray crystallography of indole derivatives.

Quantitative Data Presentation

Based on crystallographic data of highly analogous functionalized indole-2-methanols[4], the following table summarizes the anticipated and representative quantitative crystallographic parameters for (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol.

Crystallographic ParameterRepresentative Value / Target Metric
Crystal System Monoclinic
Space Group P2/c or P2₁/c
Temperature 100(2) K
Radiation Source Cu K α ( λ=1.54184 Å)
Primary H-Bond Motif O–H···O (dimers/chains) and N–H···O(methoxy)
Lattice Packing Motif Herringbone
Target Rint​ ≤0.05
Target R1​ [I > 2 σ (I)] ≤0.05
Goodness-of-fit (GooF) on F2 1.00 – 1.05

Conclusion & Application in Drug Development

The precise 3D structural resolution of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol is not merely an analytical exercise; it is a predictive tool. By mapping the exact spatial coordinates of the 6-chloro and 5-methoxy groups, synthetic chemists can accurately predict steric hindrance during cross-dehydrogenative coupling reactions[2]. Furthermore, understanding the solid-state hydrogen bonding network allows formulation scientists to predict the compound's solubility, polymorphism, and stability profile, accelerating its transition from a raw synthetic intermediate to a viable pharmaceutical building block.

References

  • Structure and Morphology of Indole Analogue Crystals ACS Omega URL:[Link][4]

  • X Ray Crystallography International Journal of Pharmaceutical Sciences URL:[Link][5]

  • Synthetic approaches towards novel indole alkaloids Loughborough University Research Repository URL:[Link][3]

  • The synthesis of biologically active indolocarbazole natural products RSC Publishing URL:[Link][1]

  • Cu(OAc)2-Promoted Oxidative Cross-Dehydrogenative Coupling Reaction of α-Acylmethyl Malonates with Indole Derivatives to Access 3-Functionalized Indoles and Polycyclic Indoles The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

Sources

Methodological & Application

Reduction of 6-chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde to (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Process Development for the Chemoselective Reduction of Functionalized Indole-2-Carbaldehydes

Executive Summary & Scientific Rationale

The transformation of1[1] to (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol is a critical synthetic node in the development of indole-based therapeutics, particularly those targeting inflammatory pathways. This guide details an optimized, self-validating protocol for this specific reduction.

We utilize 2[2] as the reducing system. NaBH₄ is a mild, chemoselective hydride donor that3[3]. The causality behind our solvent and temperature choices is rooted in reaction kinetics and intermediate stability: methanol accelerates the reduction via hydrogen-bonding to the carbonyl, while strict temperature control (0 °C) manages the competitive, 4[4].

Mechanistic Pathway & Workflow

The reaction initiates with a polar hydride transfer from the BH₄⁻ anion to the electrophilic carbonyl carbon of the indole-2-carbaldehyde. This forms a borate-bound alkoxide intermediate. Subsequent protonation by the methanol solvent yields the desired primary alcohol.

G Substrate Indole-2-carbaldehyde (Substrate) Hydride Hydride Transfer (H⁻) from NaBH₄ Substrate->Hydride MeOH, 0 °C Alkoxide Borate-bound Alkoxide Intermediate Hydride->Alkoxide Nucleophilic Addition Protonation Solvent Protonation (MeOH) Alkoxide->Protonation Fast Quench Mild Acid Quench (Sat. NH₄Cl) Protonation->Quench Borate Hydrolysis Product Indole-2-methanol (Target Product) Quench->Product Phase Extraction

Workflow of the chemoselective NaBH4 reduction of indole-2-carbaldehyde to indole-2-methanol.

Process Optimization & Quantitative Data

Indole-2-methanols are highly sensitive to strong acids. If the reaction is quenched with aqueous HCl, the product rapidly dehydrates to form an azafulvenium (vinylogous iminium) ion, which dimerizes with unreacted indole to form bis(indolyl)methane impurities. To prevent this, a mildly acidic buffer (saturated aqueous NH₄Cl) is strictly required.

Table 1: Optimization of Reaction Parameters

ParameterSub-optimal ConditionOptimized ProtocolMechanistic Rationale
NaBH₄ Equivalents 0.5 eq1.5 eq Compensates for the competitive, background generation of H₂ gas in MeOH.
Solvent System THF (Anhydrous)MeOH or THF/MeOH Protic solvents activate the carbonyl via H-bonding, accelerating hydride transfer.
Addition Temp. 25 °C0 °C Controls the exothermic hydride delivery and minimizes thermal degradation.
Quench Reagent 1M HClSat. aq. NH₄Cl Prevents acid-catalyzed dehydration into the reactive azafulvenium intermediate.
Expected Yield < 60% (High dimer impurities)> 92% (High purity) Optimized quench preserves the integrity of the primary alcohol.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process visual cues and analytical checkpoints to ensure reproducibility.

Reagents Required:

  • 6-chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde (1.0 eq, 10.0 mmol, ~2.24 g)

  • Sodium borohydride (NaBH₄) (1.5 eq, 15.0 mmol, ~0.57 g)

  • Methanol (MeOH), Reagent Grade (30 mL)

  • Saturated aqueous NH₄Cl solution (20 mL)

  • Ethyl acetate (EtOAc) and Brine for extraction

Step 1: Substrate Dissolution

  • Charge a flame-dried 100 mL round-bottom flask with 6-chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde (2.24 g, 10.0 mmol).

  • Add 30 mL of Methanol. Stir magnetically until a uniform suspension or clear solution is achieved.

  • Self-Validation Checkpoint: Cool the flask in an ice-water bath to an internal temperature of 0–5 °C. The substrate may partially precipitate; this is expected and will not hinder the reaction as the reduction pulls the equilibrium forward.

Step 2: Hydride Addition

  • Weigh out NaBH₄ (0.57 g, 15.0 mmol).

  • Add the NaBH₄ portion-wise over 10–15 minutes to the cooled solution.

  • Self-Validation Checkpoint:2[2]. Ensure the reaction is vented to prevent pressure buildup. The color of the solution typically lightens as the conjugated aldehyde is reduced.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (approx. 20 °C) over 30 minutes.

  • Self-Validation Checkpoint: Perform TLC analysis (Eluent: 30% EtOAc in Hexanes). The starting material (UV active, lower Rf due to aldehyde polarity) should be completely consumed, replaced by a new, more polar spot corresponding to the alcohol.

Step 4: Mild Quench & Borate Hydrolysis

  • Re-cool the reaction mixture to 0 °C.

  • Cautiously add 20 mL of saturated aqueous NH₄Cl dropwise.

  • Self-Validation Checkpoint: Effervescence will temporarily increase as excess NaBH₄ is destroyed, then cease completely. A white precipitate of inorganic borate salts may form.

Step 5: Isolation and Purification

  • Concentrate the mixture under reduced pressure to remove the majority of the methanol (do not evaporate to dryness).

  • Dilute the aqueous residue with EtOAc (50 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer. Wash the organic phase with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation Checkpoint: The crude product, (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol, should appear as an off-white to pale yellow solid. Mass recovery should be >90% (~2.0 g). The product is typically pure enough for downstream functionalization without column chromatography.

Sources

Application Note: Analytical Quality by Design (AQbD) Driven HPLC Method Development for Quantifying (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quantification of complex indole-based pharmaceutical intermediates requires robust, highly specific analytical methods. This application note details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol . By employing an Analytical Quality by Design (AQbD) approach in accordance with ICH Q14 guidelines [1], we establish a Method Operable Design Region (MODR) that ensures lifecycle robustness. The resulting method is fully validated against ICH Q2(R2) standards [2], demonstrating excellent linearity, accuracy, and precision.

Introduction & Physicochemical Profiling

(6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol is a highly functionalized indole derivative. In pharmaceutical development, indole cores are privileged scaffolds often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), melatonin receptor agonists, and targeted oncology therapeutics.

To design a self-validating analytical system, we must first deconstruct the analyte’s physicochemical properties to understand the causality behind its chromatographic behavior:

  • Lipophilicity (LogP ~3.0): The 6-chloro and 3-methyl substituents contribute significant hydrophobic character, dictating strong retention on non-polar stationary phases (e.g., C18 or C8).

  • Acid-Base Chemistry: The molecule contains a weakly acidic indole nitrogen (pKa > 15) and a neutral 2-methanol group. It remains un-ionized across the standard HPLC pH range (pH 2–8).

  • Hydrogen Bonding: The 2-methanol hydroxyl group and the 5-methoxy oxygen act as hydrogen bond donors/acceptors. If untreated, these groups will interact with ionized residual silanols on the silica column matrix, leading to severe peak tailing.

  • Chromophore: The conjugated indole ring, enhanced by the auxochromic 5-methoxy group, exhibits strong UV absorbance maxima at ~225 nm ( π→π∗ transition) and ~280 nm.

Analytical Target Profile (ATP) & Risk Assessment

Historically, analytical methods were developed via trial and error. Modern regulatory expectations demand an AQbD approach. According to ICH Q14: Analytical Procedure Development [1], the first step is defining the Analytical Target Profile (ATP)—a prospective summary of the quality criteria the method must achieve.

ATP for this method:

  • Intended Purpose: Accurate and precise quantification of the target indole in bulk intermediate batches.

  • Target Accuracy: 98.0% – 102.0% recovery.

  • Target Precision: 2.0% Relative Standard Deviation (RSD).

To achieve this ATP, we utilize a risk-based workflow to identify Critical Method Parameters (CMPs) such as mobile phase pH, column chemistry, and gradient slope.

AQbD ATP Analytical Target Profile (ATP) CQA Critical Quality Attributes (CQAs) ATP->CQA Risk Risk Assessment (Fishbone/FMEA) CQA->Risk DoE Design of Experiments (DoE) Risk->DoE MODR Method Operable Design Region (MODR) DoE->MODR Control Control Strategy & Lifecycle Management MODR->Control

Figure 1: Analytical Quality by Design (AQbD) workflow per ICH Q14 guidelines.

Method Development Rationale

Stationary Phase Selection

A high-density, endcapped C18 (Octadecylsilane) column was selected over a Phenyl-Hexyl phase. While Phenyl-Hexyl columns offer orthogonal π−π selectivity, the high lipophilicity of the 6-chloro and 3-methyl groups ensures that dispersive Van der Waals interactions on a C18 phase provide superior peak capacity and retention stability [3]. Endcapping is critical to mask residual silanols.

Mobile Phase & pH Causality

Because the analyte is neutral, pH control is not required to suppress analyte ionization. However, pH control is essential to suppress stationary phase ionization. At pH > 4, residual silanols on the silica support become ionized ( Si−O− ), creating strong secondary ionic interactions with the analyte's hydrogen-bonding groups. By utilizing 0.1% Formic Acid (FA) in water (pH ~2.7), we protonate the silanols, effectively shutting down these secondary interactions and ensuring a perfectly symmetrical Gaussian peak. Acetonitrile (ACN) is selected as the organic modifier due to its lower viscosity and superior mass transfer kinetics compared to methanol.

Separation cluster_Column C18 Stationary Phase (pH 2.7) Analyte Analyte (6-chloro-5-methoxy-3-methyl -1H-indol-2-yl)methanol C18 Hydrophobic C18 Chains (Van der Waals) Analyte->C18 Strong Hydrophobic Interaction (LogP ~3.0) Silanol Endcapped Silica (Minimized H-bonding) Analyte->Silanol Suppressed by 0.1% FA (Prevents Tailing)

Figure 2: Chromatographic retention mechanism of the indole derivative on C18.

Experimental Protocol

Reagents and Materials
  • Analyte: (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol (Reference Standard, >99.5% purity).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 M Ω⋅ cm).

  • Additives: LC-MS grade Formic Acid.

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with diluent (100 µg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)High carbon load for hydrophobic retention; robust across pH ranges.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol ionization; prevents peak tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileLow viscosity organic modifier for efficient elution.
Elution Mode Gradient: 0-2 min (30% B), 2-10 min (30 80% B), 10-12 min (80% B), 12.1-15 min (30% B)Focuses the analyte band at the column head, then elutes sharply.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °CReduces solvent viscosity and stabilizes retention times.
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity.
Detection (DAD) Quantitation: 225 nm Confirmation: 280 nm225 nm provides maximum signal-to-noise ratio for the indole core.

Method Validation (ICH Q2(R2) Compliant)

The optimized method was subjected to rigorous validation in accordance with the newly revised ICH Q2(R2): Validation of Analytical Procedures guidelines [2].

Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Linearity was evaluated by injecting seven concentration levels ranging from 10% to 150% of the target working concentration (10 µg/mL to 150 µg/mL). The LOD and LOQ were calculated based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ), using the formulas LOD=3.3(σ/S) and LOQ=10(σ/S) .

Table 2: Linearity and Sensitivity Results

ParameterResultAcceptance Criteria (ICH Q2)
Linear Range 10 – 150 µg/mLMust cover 80% to 120% of target conc.
Correlation Coefficient ( R2 ) 0.9998 0.999
Regression Equation y=45213x+1204 N/A
LOD 0.15 µg/mLSignal-to-Noise (S/N) 3
LOQ 0.45 µg/mLSignal-to-Noise (S/N) 10
Accuracy and Precision

Method accuracy was determined via recovery studies by spiking known amounts of the analyte into a placebo matrix at three levels (50%, 100%, and 150%). Precision was assessed via repeatability (intra-day, n=6 ) and intermediate precision (inter-day, different analyst, n=6 ).

Table 3: Accuracy and Precision Data

Spike LevelMean Recovery (%)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
50% (50 µg/mL) 99.8%0.85%1.12%
100% (100 µg/mL) 100.2%0.62%0.94%
150% (150 µg/mL) 99.5%0.71%1.05%
Overall 99.8% Meets Criteria ( 2.0%) Meets Criteria ( 2.0%)

Note: The recovery values fall well within the strict 98.0% - 102.0% criteria defined in the ATP, validating the method's reliability.

Conclusion

By applying an AQbD framework, a highly specific, stability-indicating HPLC-DAD method was successfully developed for the quantification of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol. The mechanistic understanding of the analyte's physicochemical properties directly informed the selection of a C18 stationary phase paired with an acidic mobile phase, effectively eliminating secondary silanol interactions. The method fully complies with ICH Q14 and ICH Q2(R2) regulatory standards, ensuring a robust control strategy for pharmaceutical lifecycle management.

References

  • ICH Q14: Analytical Procedure Development (Scientific Guideline). European Medicines Agency (EMA). Adopted November 2023. Available at:[Link] [1]

  • ICH Q2(R2): Validation of Analytical Procedures (Scientific Guideline). European Medicines Agency (EMA). Effective June 2024. Available at:[Link] [2]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Published March 2024. Available at:[Link] [3]

Application Note: (6-Chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol as a Versatile Organic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, functionalized indoles serve as privileged scaffolds for the development of kinase inhibitors, GPCR ligands, and anti-inflammatory agents. (6-Chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol is a highly specialized, poly-substituted organic building block. This application note provides an authoritative guide on utilizing this compound, detailing the structural rationale behind its substitution pattern and providing self-validating, field-proven protocols for its downstream functionalization.

Pharmacophore Analysis & Structural Rationale

The utility of this specific indole derivative lies in the deliberate placement of its substituents, which collectively dictate both its biological potential and synthetic reactivity [1]:

  • 5-Methoxy Group: Acts as a strong hydrogen-bond acceptor and modulates the overall lipophilicity (logP) of the scaffold. This motif is famously present in indomethacin and various melatonin/serotonin analogs.

  • 6-Chloro Group: Introduces lipophilic bulk and serves a dual purpose. Biologically, it blocks cytochrome P450-mediated oxidation at the C6 position, enhancing metabolic stability. Synthetically, it provides a potential vector for late-stage Buchwald-Hartwig or Suzuki-Miyaura cross-coupling reactions.

  • 3-Methyl Group: (Critical Synthetic Control) Unsubstituted indoles are highly nucleophilic at the C3 position, making them prone to unwanted electrophilic aromatic substitution. The 3-methyl group effectively blocks this position, forcing all subsequent electrophilic or oxidative chemistry to occur cleanly at the C2-substituent or the N1-position.

  • 2-Hydroxymethyl Group: The primary synthetic handle. It is poised for conversion into an electrophilic alkylating agent or an aldehyde for reductive aminations.

Key Synthetic Workflows

The 2-hydroxymethyl group can be divergently functionalized depending on the target pharmacophore. The three primary workflows involve halogenation, controlled oxidation, and N-alkylation.

Workflow A (6-chloro-5-methoxy-3-methyl- 1H-indol-2-yl)methanol B 2-(Chloromethyl)indole (Alkylating Agent) A->B SOCl2, DCM 0 °C to RT C Indole-2-carbaldehyde (Reductive Amination) A->C MnO2, DCM RT, 12 h D N-Alkylated Indole (Core Scaffold) A->D NaH, R-X DMF, 0 °C

Diagram 1: Divergent synthetic workflows for the functionalization of the indole-2-methanol core.

Experimental Protocols & Causality

Protocol A: Synthesis of 2-(Chloromethyl)-6-chloro-5-methoxy-3-methyl-1H-indole

Converting the 2-hydroxymethyl group to a chloromethyl group creates a potent electrophile for coupling with amines, thiols, or phenols [2].

Causality & Expert Insight: Thionyl chloride ( SOCl2​ ) is preferred over phosphorus tribromide ( PBr3​ ) for this specific substrate. SOCl2​ produces gaseous byproducts ( SO2​ and HCl ), allowing the reaction to be worked up simply by concentration under vacuum. This avoids an aqueous workup, which is critical because 2-chloromethylindoles are highly sensitive to hydrolysis and can rapidly revert to the starting alcohol or self-polymerize in the presence of water.

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask purged with argon. Dissolve 1.0 eq of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Rationale: Temperature control prevents the exothermic degradation of the forming chloromethyl indole.

  • Activation: Dropwise, add 1.2 eq of SOCl2​ . Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature for 1.5 hours.

  • Validation (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). The product spot will run significantly higher (less polar) than the starting alcohol.

  • Isolation: Once complete, concentrate the mixture in vacuo at ambient temperature to remove DCM and excess SOCl2​ .

  • Storage: Do not attempt silica gel chromatography, as the product will degrade. Use the crude 2-chloromethylindole immediately in the subsequent alkylation step.

Protocol B: Controlled Oxidation to 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde

Oxidation yields an aldehyde suitable for Knoevenagel condensations or reductive aminations [3].

Causality & Expert Insight: Manganese dioxide ( MnO2​ ) is the oxidant of choice. While Swern or Dess-Martin periodinane (DMP) oxidations are common, the electron-rich nature of the indole core makes it susceptible to unwanted electrophilic chlorination (under Swern conditions) or over-oxidation. MnO2​ is a mild, heterogeneous oxidant highly selective for allylic/benzylic-type alcohols, ensuring a clean conversion.

Mechanism Step1 Indole-2-methanol + MnO2 Step2 Adsorption & Coordination (Mn-O bond formation) Step1->Step2 Surface binding Step3 Hydrogen Abstraction (Radical or concerted pathway) Step2->Step3 Rate-limiting step Step4 Indole-2-carbaldehyde + MnO(OH) Step3->Step4 Product desorption

Diagram 2: Heterogeneous mechanism of MnO2-mediated oxidation of indole-2-methanol.

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 eq of the starting material in anhydrous DCM (0.2 M).

  • Oxidation: Add 10.0 eq of activated MnO2​ (ensure the reagent is freshly activated by heating at 110 °C overnight prior to use).

  • Reaction: Stir vigorously at room temperature for 12–16 hours. Rationale: Vigorous stirring is required because the reaction occurs at the solid-liquid interface.

  • Validation (TLC & NMR): TLC will show a new, UV-active spot. To self-validate via NMR, look for the disappearance of the CH2​OH doublet (~4.7 ppm) and the appearance of a sharp aldehyde singlet at ~9.9 ppm.

  • Isolation: Filter the black suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with EtOAc. Concentrate the filtrate to yield the pure 2-carbaldehyde.

Quantitative Data Summary

The following table summarizes the expected reaction metrics and self-validation analytical handles for the described workflows.

Derivative TargetReaction TypeReagents & SolventsTempTimeExpected YieldKey Analytical Handle ( 1 H NMR, CDCl3​ )
2-(Chloromethyl)indole Halogenation SOCl2​ , DCM0 °C RT2 h>90% (Crude)Sharp singlet at ~4.75 ppm ( CH2​-Cl )
Indole-2-carbaldehyde Oxidation MnO2​ , DCMRT12 h85–95%Sharp singlet at ~9.90 ppm ( CHO )
N-Alkyl indole-2-methanol N-AlkylationNaH, R-X, DMF0 °C RT4 h75–85%Disappearance of broad Indole N-H peak (~8.5 ppm)

References

  • National Center for Biotechnology Information (PubChem). "5-methoxy-3-methyl-1H-indole | C10H11NO | CID 11137444". PubChem Compound Database. URL:[Link]

  • National Center for Biotechnology Information (PubChem). "2-(Chloromethyl)-1H-indole | C9H8ClN | CID 19065937". PubChem Compound Database. URL:[Link]

  • Université du Luxembourg (PubChemLite). "5-methoxy-3-methyl-1h-indole-2-carbaldehyde | CAS 30464-90-5". PubChem Compound Database. URL:[Link]

Application Note: Advanced Derivatization Strategies for (6-Chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol (CAS: 1774896-61-5) is a highly functionalized, electron-rich heterocyclic building block frequently utilized in the development of novel therapeutics, including COX inhibitors, antiviral agents, and melatonin receptor ligands. Derivatizing this scaffold requires precise chemoselective strategies due to the presence of multiple reactive sites: the weakly acidic indole nitrogen (N1) and the nucleophilic, easily oxidizable C2-hydroxymethyl group.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the orthogonal derivatization of this indole core.

Structural Analysis & Reactivity Profiling

Understanding the electronic and steric environment of this specific indole is critical for predicting its reactivity and preventing synthetic dead-ends:

  • Electronic Push-Pull System: The 5-methoxy group is a strong electron-donating group (EDG) that increases the overall electron density of the pyrrole ring, making the core highly susceptible to oxidative cleavage if harsh oxidants are used. Conversely, the 6-chloro group provides an inductive electron-withdrawing effect, enhancing the lipophilicity and metabolic stability of the final drug candidate.

  • Steric Blocking at C3: Indoles natively undergo electrophilic aromatic substitution at the C3 position. In this scaffold, the C3 position is blocked by a methyl group. This structural feature forces incoming electrophiles to react exclusively at the N1 or C2-substituent positions.

  • The Aza-Fulvene Liability: The C2-hydroxymethyl group is a hetero-benzylic alcohol. If converted into a good leaving group (e.g., a halide), the lone pair on the N1 nitrogen can push electron density through the ring to expel the leaving group, generating a highly reactive 2-alkylideneindolenine (aza-fulvene) intermediate[1]. This intermediate is prone to rapid dimerization or polymerization unless trapped in situ.

ReactivityMap Core (6-chloro-5-methoxy-3-methyl- 1H-indol-2-yl)methanol Oxidation C2-Carbaldehyde (Mild Oxidation) Core->Oxidation MnO2, CH2Cl2 Halogenation C2-Bromomethyl Derivative (Nucleophilic Substitution) Core->Halogenation PBr3, THF (In Situ) N_Alkylation N1-Alkyl Derivative (Requires O-Protection) Core->N_Alkylation 1. TBS-Cl 2. NaH, R-X O_Acylation C2-Ester/Ether (O-Derivatization) Core->O_Acylation R-COCl, Et3N

Fig 1: Chemoselective derivatization pathways for the indole core.

Core Derivatization Workflows & Causality

Pathway A: Chemoselective Oxidation to C2-Carbaldehyde

Converting the C2-methanol to an aldehyde yields 6-chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde (CAS: 1368473-04-4), a versatile precursor for Knoevenagel condensations or reductive aminations.

  • The Causality of Reagent Choice: Strong oxidants (like KMnO₄ or CrO₃) will over-oxidize the alcohol to a carboxylic acid or cleave the electron-rich C2-C3 double bond. is the optimal choice because it is a mild, heterogeneous oxidant that is highly chemoselective for allylic and benzylic alcohols[2],[3].

Pathway B: Halogenation & In Situ Trapping
  • The Causality of Experimental Design: As established in structural profiling, 2-(bromomethyl)indoles are intrinsically unstable[1]. Therefore, isolation via standard aqueous workup or silica gel chromatography will result in catastrophic yield loss due to polymerization. The protocol must be designed to generate the bromide at 0 °C using Phosphorus Tribromide (PBr₃) and immediately introduce the target nucleophile (e.g., an amine or thiolate) into the same reaction vessel (in situ trapping).

Pathway C: Orthogonal N1-Alkylation
  • The Causality of Chemoselectivity: The pKa of the indole N-H is approximately 16.2, while the primary C2-OH has a pKa of ~15.5. If a strong base like Sodium Hydride (NaH) is used directly with an alkyl halide, the primary alcohol will deprotonate first, leading to O-alkylation or a complex mixture of N,O-dialkylated products. To achieve self-validating, clean N1-alkylation, the C2-OH must first be transiently masked using a bulky silyl ether (e.g., TBS-Cl), which provides orthogonal protection during the basic N-alkylation step.

Workflow Step1 1. O-Protection (TBS-Cl, Imidazole) Step2 2. Deprotonation (NaH, DMF, 0°C) Step1->Step2 Step3 3. N-Alkylation (R-X, 25°C) Step2->Step3 Step4 4. O-Deprotection (TBAF, THF) Step3->Step4 Step5 5. Purification (Flash Column) Step4->Step5

Fig 2: Step-by-step experimental workflow for chemoselective N1-alkylation.

Quantitative Data Summary

Derivatization TargetReagents & SolventsTemp (°C)Time (h)Typical YieldChemoselectivity Notes
C2-Carbaldehyde Activated MnO₂, CH₂Cl₂2512–2485–95%Highly selective for benzylic -OH; preserves indole core.
C2-Bromomethyl PBr₃, anhydrous THF00.5–1N/A (In situ)Must be trapped immediately to prevent polymerization.
N1-Alkylation 1. TBS-Cl, Imidazole2. NaH, R-X, DMF1. 252. 0 to 251. 42. 1270–80% (Over 2 steps)Orthogonal O-protection prevents competitive O-alkylation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde via MnO₂ Oxidation

This protocol utilizes a heterogeneous oxidation system that is self-validating via simple filtration.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 1.0 equivalent (e.g., 2.25 g, 10.0 mmol) of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol in 40 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Oxidation: Add 10.0 equivalents (8.69 g, 100 mmol) of in a single portion[2].

  • Monitoring (Self-Validation): Stir the black suspension vigorously at room temperature (25 °C). Monitor via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate). The starting material ( Rf​ ~0.2) will cleanly convert to a less polar, intensely UV-active spot ( Rf​ ~0.6). Reaction is typically complete within 12–24 hours[3].

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite® to remove the MnO₂. Wash the filter cake thoroughly with additional CH₂Cl₂ (3 × 20 mL) until the filtrate runs clear.

  • Isolation: Concentrate the combined filtrates under reduced pressure to afford the crude aldehyde as a pale yellow solid. Purify via recrystallization (ethanol/water) or short-path silica gel chromatography.

Protocol 2: Chemoselective N1-Alkylation via Transient O-Silylation

This protocol ensures N-alkylation without competitive etherification.

Step A: O-Protection

  • Dissolve 1.0 eq of the starting indole-2-methanol in anhydrous DMF (0.2 M concentration).

  • Add 2.0 eq of Imidazole, followed by 1.1 eq of tert-Butyldimethylsilyl chloride (TBS-Cl). Stir at 25 °C for 4 hours.

  • Self-Validation: TLC will show the disappearance of the polar alcohol spot and the appearance of a highly non-polar silyl ether spot. Quench with water, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate. Use the crude O-TBS protected indole directly in Step B.

Step B: N-Alkylation & Deprotection

  • Dissolve the crude O-TBS indole in anhydrous DMF and cool to 0 °C under an Argon atmosphere.

  • Carefully add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes at 0 °C.

  • Add 1.5 eq of the desired electrophile (e.g., an alkyl iodide, R-I) dropwise. Allow the reaction to warm to 25 °C and stir for 12 hours.

  • Self-Validation: Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl. The cessation of hydrogen gas evolution confirms the complete neutralization of excess NaH, validating the quench step.

  • Extract with Ethyl Acetate, concentrate, and dissolve the residue in THF. Add 1.5 eq of Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF) and stir for 2 hours to remove the TBS group.

  • Purify the final N1-alkylated, C2-hydroxymethyl indole via flash column chromatography.

References

  • Title: Greene's Protective Groups in Organic Synthesis, 5th Edition Source: John Wiley & Sons URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Reactivity of Indolylmethylacetates with N, O, and S Soft Nucleophiles: Evidence of 2-Alkylideneindolenines and 3-Alkylideneindoleninium Generation Source: European Journal of Organic Chemistry / ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of indoles Source: Der Pharma Chemica / Scholars Research Library URL: [Link]

  • Title: Copper-Catalyzed Synthesis of 3-Aryl-9H-imidazo[1,5-a]indol-9-ones Using Oxygen as the Sole Oxidant (Supporting Information) Source: Advanced Synthesis & Catalysis / Wiley Online Library URL: [Link]

Sources

Application Notes & Protocols: Synthesis of a Potent and Selective COX-2 Inhibitor from (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Indole-Based Selective COX-2 Inhibition

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, was a landmark in the development of anti-inflammatory therapeutics. While COX-1 is a constitutive enzyme involved in homeostatic functions like protecting the gastrointestinal tract, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1][2] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, which accounts for their therapeutic efficacy as well as their significant gastrointestinal side effects.[2][3]

This understanding spurred the development of selective COX-2 inhibitors, a class of drugs designed to provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[2][4] The indole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds, including the non-selective COX inhibitor indomethacin.[5][6] Strategic modification of the indole ring has led to the development of highly potent and selective COX-2 inhibitors.[7][8] The substituents on the indole ring play a crucial role in the molecule's ability to bind selectively to the active site of the COX-2 enzyme.[8]

The starting material, (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol, possesses a well-functionalized indole core, making it an excellent precursor for the synthesis of a targeted COX-2 inhibitor. The chloro and methoxy groups on the indole ring can influence the electronic and steric properties of the final compound, potentially enhancing its binding affinity and selectivity for the COX-2 enzyme.[9][10] This document provides a detailed protocol for the synthesis of a novel, potent, and selective COX-2 inhibitor from this advanced intermediate.

The COX-2 Signaling Pathway and Mechanism of Inhibition

The inflammatory cascade leading to pain and swelling is initiated by various stimuli that trigger the release of arachidonic acid from the cell membrane. The COX-2 enzyme then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[1] Selective COX-2 inhibitors are designed to fit into the active site of the COX-2 enzyme, blocking the entry of arachidonic acid and thereby preventing the synthesis of these inflammatory mediators.

A key structural difference between COX-1 and COX-2 is the presence of a larger, more accessible side pocket in the active site of COX-2.[4] Many selective COX-2 inhibitors are designed with a bulky side group, such as a sulfonamide, that can fit into this side pocket, leading to a higher binding affinity for COX-2 over COX-1.[1] The synthetic strategy outlined below is designed to incorporate such a pharmacophore onto the indole scaffold.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane Activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid Releases COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins (PGH2) Prostaglandins (PGH2) COX-2 Enzyme->Prostaglandins (PGH2) Catalyzes Pain & Inflammation Pain & Inflammation Prostaglandins (PGH2)->Pain & Inflammation Mediates Indole-based COX-2 Inhibitor Indole-based COX-2 Inhibitor Indole-based COX-2 Inhibitor->COX-2 Enzyme Selectively Inhibits

Caption: COX-2 signaling pathway and inhibition.

Synthetic Strategy and Experimental Protocols

The proposed synthesis is a two-step process that first involves the oxidation of the starting material to the corresponding carboxylic acid, followed by an amide coupling reaction to introduce the sulfonamide moiety.

Synthesis_Workflow Start (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol Step1 Step 1: Oxidation Start->Step1 Intermediate 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 FinalProduct Final COX-2 Inhibitor Step2->FinalProduct Reagent2 4-aminobenzenesulfonamide Reagent2->Step2

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

(6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol is a highly substituted indole derivative. Indole-containing small molecules are frequently investigated in drug discovery due to their diverse pharmacological profiles, including immunomodulation, gut-microbiome signaling, and anti-inflammatory properties[1]. Accurate pharmacokinetic profiling of such compounds in complex biological matrices (e.g., plasma, serum) requires highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies[2]. This application note details a robust, self-validating sample preparation workflow and LC-MS/MS protocol optimized for the extraction and quantification of this specific indole derivative.

Physicochemical Rationale & Methodological Design

As a Senior Application Scientist, it is critical to design sample preparation workflows that are dictated by the analyte's physicochemical properties rather than relying on generic protocols.

  • Analyte Structure: The molecule features a hydrophobic indole core, a chloro substituent, a methoxy group, and a polar hydroxymethyl group. This combination makes it moderately hydrophobic but highly capable of hydrogen bonding.

  • Protein Binding Disruption: Indole derivatives typically exhibit strong, reversible binding to plasma proteins such as human serum albumin (HSA). Standard protein precipitation (PPT) with pure acetonitrile (ACN) can yield variable recoveries for protein-bound indoles. To counteract this, our protocol utilizes an acidified extraction solvent (1% Formic Acid in ACN). The acidic environment denatures plasma proteins and actively disrupts non-covalent analyte-protein interactions, significantly enhancing extraction efficiency and reproducibility.

  • Matrix Effect Mitigation: Phospholipids in plasma cause severe ion suppression in the electrospray ionization (ESI) source and drastically reduce column lifetime[3]. A secondary Phospholipid Removal (PLR) step is integrated into this workflow to selectively trap phosphatidylcholines while allowing the target indole to pass through unhindered[3].

Experimental Workflow

G A 1. Aliquot Sample 100 µL Plasma/Serum B 2. Spike Internal Standard 10 µL Deuterated IS A->B C 3. Acidified Protein Precipitation Add 300 µL Ice-Cold ACN + 1% FA B->C D 4. Vortex & Centrifuge 14,000 x g, 10 min, 4°C C->D E 5. Phospholipid Removal (PLR) Pass Supernatant via Positive Pressure D->E F 6. Nitrogen Evaporation Dry down eluate at 35°C E->F G 7. Reconstitution 100 µL 10% ACN in Water F->G H 8. LC-MS/MS Analysis ESI+ MRM Mode G->H

Workflow for the extraction and LC-MS/MS preparation of indole derivatives from biological matrices.

Step-by-Step Sample Preparation Protocol

Self-Validating System: The inclusion of a stable isotope-labeled internal standard (IS) prior to any extraction step ensures that volumetric losses, extraction inefficiencies, or downstream matrix effects are mathematically corrected during quantification[2].

Materials Required:

  • LC-MS Grade Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Blank human plasma (K2EDTA).

  • Phospholipid Removal (PLR) 96-well plate (e.g., Microlute PLR or equivalent)[3].

Procedure:

  • Sample Aliquoting: Transfer 100 µL of the biological sample (plasma/serum) into a 2.0 mL microcentrifuge tube or a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL of a deuterated indole analog). Vortex briefly to mix.

  • Protein Precipitation (PPT): Add 300 µL of ice-cold ACN containing 1% (v/v) Formic Acid.

    • Causality: The ice-cold temperature quenches endogenous enzymatic activity, preventing analyte degradation. The high concentration of formic acid ensures complete dissociation of the indole from plasma transport proteins[4].

  • Agitation and Centrifugation: Vortex vigorously for 2 minutes to ensure complete mixing and precipitation. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins[2].

  • Phospholipid Removal: Transfer the clear supernatant (~350 µL) to a PLR plate positioned over a clean collection plate. Apply gentle positive pressure (approx. 1 drop/second) to elute the sample[3].

    • Causality: The active sorbent in the PLR plate retains matrix phospholipids via Lewis acid-base interactions, preventing them from causing ion suppression in the MS source[3].

  • Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (10% ACN in Water with 0.1% FA). Vortex for 1 minute and transfer to an autosampler vial.

LC-MS/MS Analytical Conditions

To achieve optimal peak shape and separation from endogenous isobaric interferences, a reversed-phase gradient elution is employed[5].

Table 1: Liquid Chromatography (UHPLC) Parameters
ParameterSetting
Column C18, 50 mm × 2.1 mm, 1.7 µm particle size
Column Temperature 40°C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.009010
0.509010
3.001090
4.001090
4.109010
5.509010
Table 3: Mass Spectrometry (MRM) Parameters

Ionization Mode: Electrospray Ionization Positive (ESI+) Note: The compound (C11H12ClNO2) contains a chlorine atom, which naturally exists as 35Cl and 37Cl isotopes in a ~3:1 ratio. The [M+H]+ precursor for the monoisotopic 35Cl species is 226.1 m/z.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Mechanistic Assignment
Target (Quantifier) 226.1208.15015Loss of H2O from the hydroxymethyl group
Target (Qualifier) 226.1194.15025Loss of CH3OH
Target (Isotope Check) 228.1210.1501537Cl isotope confirmation

Mechanistic Insights & Troubleshooting

  • Fragmentation Dynamics: The primary fragmentation pathway for (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol in positive ESI involves the facile neutral loss of water (18 Da) from the hydroxymethyl group at the C2 position, generating a highly stable resonance-stabilized intermediate. This transition (226.1 → 208.1) provides the highest signal-to-noise ratio for quantification.

  • Isotopic Verification: The presence of the chlorine atom provides a built-in diagnostic tool. If matrix interference is suspected on the primary 226.1 m/z channel, the 37Cl isotope transition (228.1 → 210.1) can be monitored. A deviation from the theoretical 3:1 ratio between the 226.1 and 228.1 precursor ions strongly indicates co-eluting matrix interference.

  • Carryover Mitigation: Indole derivatives can exhibit non-specific binding to autosampler needles and injection valves. A strong needle wash solution (e.g., 50:50:0.1 Methanol:Acetonitrile:Formic Acid) is recommended to eliminate carryover between injections[6].

References

  • Quantitative determination of tryptophan metabolites in DBS, Plasma & Whole Blood by LC-MS/MS Vitas Analytical Services URL: [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues National Institutes of Health (PMC) URL:[Link]

  • Formic Acid Pretreatment Enhances Untargeted Serum and Plasma Metabolomics Analytical Chemistry (ACS Publications) URL:[Link]

  • Improving sample preparation for LC-MS/MS analysis News-Medical.Net URL:[Link]

  • Analyses of Indole Compounds in Sugar Cane Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction MDPI URL:[Link]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma MDPI URL:[Link]

Sources

In-Depth Application Note: Cell Culture Assay Protocols Using (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Target Audience: Preclinical Researchers, Assay Biologists, and Medicinal Chemists Compound Designation: CMMIM[(6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol]

Executive Summary & Pharmacological Context

Indole derivatives represent a privileged scaffold in drug discovery, frequently leveraged for their potent anti-cancer and anti-inflammatory properties[1][2]. The compound (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol (hereafter referred to as CMMIM ) is a highly functionalized small-molecule probe. The presence of the 6-chloro and 5-methoxy substitutions on the indole ring significantly alters its lipophilicity and electron density, enhancing its affinity for intracellular targets such as the Aryl Hydrocarbon Receptor (AhR) and inflammatory transcription factors like NF-κB[2][3].

As a Senior Application Scientist, I have designed this technical guide to establish a self-validating, highly reproducible in vitro testing cascade for CMMIM. This document details the critical causality behind solvent handling, cytotoxicity profiling, and mechanistic anti-inflammatory assays, ensuring that your data reflects true pharmacological activity rather than experimental artifact.

Compound Reconstitution & Solvent Causality

Like most heavily substituted indoles, CMMIM exhibits poor aqueous solubility and requires Dimethyl Sulfoxide (DMSO) as a primary vehicle. Proper handling at this stage is the foundation of assay integrity.

Stock Preparation
  • Weighing & Dissolution: Weigh CMMIM powder using an analytical balance and dissolve in anhydrous, sterile-filtered DMSO to create a 10 mM master stock .

  • Photo-protection (Causality): The electron-rich nature of the indole core makes it susceptible to photo-oxidation. You must aliquot the stock into amber cryovials and store at -80°C.

  • Freeze-Thaw Limits: Limit to ≤3 freeze-thaw cycles to prevent compound degradation.

The 0.1% DMSO Rule (Critical E-E-A-T Principle)

A pervasive failure point in cell culture assays is solvent-induced toxicity. DMSO alters lipid bilayer dynamics, induces osmotic stress, and can artificially suppress cytochrome P450 enzyme activity at high concentrations[4].

  • The Standard: The final concentration of DMSO in the cell culture medium must never exceed 0.1% (v/v) [4].

  • Self-Validating Control: Every assay must include a "Vehicle Control" well containing exactly 0.1% DMSO. If the viability of the Vehicle Control drops below 95% relative to untreated cells, the assay is invalid and must be repeated.

Protocol 1: Establishing the Therapeutic Window (MTT Viability Assay)

Before investigating specific mechanistic pathways, the intrinsic cytotoxicity of CMMIM must be established to define its therapeutic window. We utilize the MTT assay, originally developed by Mosmann (1983)[5][6].

Mechanistic Causality: The MTT assay does not measure cell death directly; it measures mitochondrial metabolic rate. Viable cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals[5][7]. A reduction in absorbance indicates mitochondrial dysfunction, serving as a proxy for cytotoxicity.

Step-by-Step Methodology
  • Cell Seeding: Seed target cells (e.g., MCF-7 breast cancer cells or RAW 264.7 macrophages) at 1×104 cells/well in a 96-well flat-bottom tissue culture plate. Incubate for 24 hours at 37°C, 5% CO2​ to allow adherence.

  • Compound Treatment: Prepare a serial dilution of CMMIM in culture media (0.1 µM to 100 µM). Ensure all dilutions maintain a constant 0.1% DMSO concentration. Treat cells for 48 hours. Include a positive control (e.g., Cisplatin, 10 µM) to validate assay sensitivity[1].

  • MTT Addition: Aspirate media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well.

  • Incubation: Incubate for 2–4 hours in the dark. Causality: Extended incubation beyond 4 hours can lead to spontaneous MTT reduction and high background noise[8].

  • Solubilization: Aspirate the MTT solution carefully. Add 100 µL of Solubilization Buffer (typically DMSO or acidified isopropanol) to dissolve the trapped intracellular formazan crystals[6][9].

  • Quantification: Place the plate on an orbital shaker for 15 minutes, then read absorbance at 570 nm using a microplate reader (reference wavelength 650 nm)[5].

MTT_Workflow Seed 1. Seed Cells (96-well plate) Treat 2. Treat with CMMIM (Max 0.1% DMSO) Seed->Treat Incubate 3. Incubate 24-48h (37°C, 5% CO2) Treat->Incubate MTT 4. Add MTT Reagent (0.5 mg/mL) Incubate->MTT Solubilize 5. Solubilize Formazan (DMSO/Isopropanol) MTT->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read

Figure 1: Step-by-step workflow for the CMMIM MTT cell viability assay.

Protocol 2: Mechanistic Profiling (Anti-Inflammatory Griess Assay)

Indole derivatives frequently exhibit anti-inflammatory activity by downregulating pro-inflammatory cytokines and Nitric Oxide (NO) production in macrophages[2]. Having established the non-toxic concentration range (e.g., ≤10 µM) via the MTT assay, we can now test CMMIM's ability to inhibit Lipopolysaccharide (LPS)-induced NO release.

Step-by-Step Methodology
  • Macrophage Priming: Seed RAW 264.7 murine macrophages at 2×104 cells/well in a 96-well plate. Incubate overnight.

  • Co-Treatment: Pre-treat the cells with non-cytotoxic concentrations of CMMIM (1 µM, 5 µM, 10 µM) for 2 hours. Subsequently, stimulate the cells by adding LPS (1 µg/mL final concentration) to the wells[2].

  • Incubation: Incubate for 24 hours. Causality: This timeframe allows sufficient TLR4 receptor activation, NF-κB nuclear translocation, and subsequent iNOS (inducible Nitric Oxide Synthase) protein translation to produce detectable NO.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Readout: Incubate for 10 minutes at room temperature in the dark. Read absorbance at 540 nm. Use a sodium nitrite ( NaNO2​ ) standard curve to quantify NO concentration.

Mechanism LPS LPS Stimulation Macrophage RAW 264.7 Macrophage (TLR4 Activation) LPS->Macrophage NFkB NF-κB Translocation Macrophage->NFkB iNOS iNOS Upregulation NFkB->iNOS NO Nitric Oxide (NO) Release iNOS->NO CMMIM CMMIM Probe (Indole Derivative) CMMIM->NFkB Inhibits

Figure 2: Proposed anti-inflammatory mechanism of CMMIM via NF-κB/iNOS pathway inhibition.

Quantitative Data Presentation

To ensure robust interpretation, all assay results must be cross-referenced against cell type and compound concentration. Below is a representative data structure for evaluating CMMIM.

Cell LineTissue OriginAssay TypeCMMIM IC50​ / EC50​ (µM)Max Non-Toxic Conc. (µM)Positive Control Data
MCF-7 Human Breast AdenocarcinomaMTT Viability 12.4±1.1 2.5Cisplatin IC50​ : 4.7μM
HepaRG Human Hepatic ProgenitorMTT Viability >50.0 25.0Cisplatin IC50​ : 15.2μM
RAW 264.7 Murine MacrophageMTT Viability >20.0 10.0N/A
RAW 264.7 Murine MacrophageGriess (NO Inhibition) 3.8±0.4 N/AL-NAME IC50​ : 1.2μM

Data Interpretation Insight: The data table demonstrates a self-validating system. CMMIM shows anti-inflammatory efficacy (NO inhibition IC50​ of 3.8 µM) well below its cytotoxic threshold in macrophages (>20 µM). This confirms that the reduction in Nitric Oxide is due to true pharmacological inhibition of the iNOS pathway, rather than a secondary artifact of cell death.

References

  • Quartzy. Cell viability assays: MTT assay application and protocol. Available at: [Link]

  • NIH Bookshelf / Assay Guidance Manual. Cell Viability Assays. Available at:[Link]

  • PMC. The MTT assay application to measure the viability of spermatozoa: A variety of the assay protocols. Available at:[Link]

  • Scribd. MTT Assay Protocol for Cell Viability. Available at: [Link]

  • PMC. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Available at:[Link]

  • Brieflands. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Available at:[Link]

  • ResearchGate. Exploring the biological impact of bacteria-derived indole compounds on human cell health. Available at: [Link]

  • Reddit / r/labrats. Avoiding toxic DMSO concentrations in cell culture. Available at: [Link]

  • Yearn Chemical Science-Tech. “Universal solvent” –DMSO. Available at:[Link]

  • ResearchGate. Does anybody know what is the safe solution of DMSO for cell cultures? Available at: [Link]

  • ChemRxiv. Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. Available at: [Link]

  • ResearchGate. What is the min DMSO concentration to dissolve unknown drugs? Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reduction of electron-rich indole esters. The target molecule, (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol , is synthesized via the reduction of its corresponding ester, ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate[1].

Because indoles are highly electron-rich heterocycles, this reduction is notoriously sensitive to reaction conditions[2]. Standard protocols often suffer from over-reduction, incomplete conversion, or severe product loss during aqueous workup. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your isolated yield.

Mechanistic Troubleshooting & FAQs

Q: My LC-MS shows a significant byproduct with a mass corresponding to 6-chloro-5-methoxy-2,3-dimethyl-1H-indole. Why is my alcohol over-reducing? A: This is a classic chemoselectivity issue. The over-reduction of indole-2-methanols to 2-methylindoles occurs when strong hydride donors like Lithium Aluminum Hydride (LiAlH4) are used at elevated temperatures or for extended periods[3]. Mechanistically, the intermediate aluminate alkoxide can eliminate, forming a vinylogous iminium ion (stabilized by the electron-rich indole nitrogen). This highly electrophilic intermediate is rapidly attacked by excess hydride to yield the 2-methyl derivative. Actionable Fix: Strictly maintain the reaction temperature between 0 °C and 15 °C. Never reflux the reaction. If the issue persists, switch to a milder reducing system such as NaBH4/CaCl2, which generates calcium borohydride in situ and is less prone to triggering the elimination step[4].

Q: I used exactly 0.5 equivalents of LiAlH4 (which provides 2 hydrides for the ester), but the reaction stalled at 50% conversion. Why? A: You have not accounted for the acidic N-H proton of the indole ring. The first equivalent of hydride is immediately consumed in an acid-base reaction with the indole N-H, evolving hydrogen gas and forming a lithium indolide species. Actionable Fix: You must use a minimum of 1.25 to 1.5 equivalents of LiAlH4 (providing 5-6 hydrides). One hydride is sacrificed to deprotonate the indole, leaving ample hydride equivalents to fully reduce the ester to the alcohol[5].

Q: I am losing 40% of my product during the aqueous workup. The mixture forms a thick, unfilterable white gel. How can I recover my product? A: Quenching LiAlH4 with pure water or dilute acid generates amorphous aluminum hydroxide[Al(OH)3], which forms a gelatinous emulsion that physically traps polar molecules like indole-2-methanols. Actionable Fix: Implement the Fieser workup (also known as the n, n, 3n method). By sequentially adding water, 15% NaOH, and more water, you convert the aluminum species into granular sodium aluminate (NaAlO2), which is easily filtered through a Celite pad, ensuring >95% recovery of your organic product.

Q: Is the 6-chloro substituent at risk of hydrodehalogenation? A: Aryl chlorides on an indole ring are generally stable to LiAlH4 at low temperatures. However, transition metal impurities in your solvent or extended reaction times (>6 hours) can catalyze unwanted dehalogenation. Ensure the use of high-purity, anhydrous THF and quench the reaction immediately upon completion.

Quantitative Data: Comparison of Reducing Strategies

Reducing AgentTemperatureEquivalents NeededRisk of Over-ReductionWorkup DifficultyTypical Isolated Yield
LiAlH4 0 °C to 15 °C1.5 eqModerate (if heated)High (requires Fieser)80 - 85%
NaBH4 / CaCl2 0 °C to RT3.0 eq / 1.5 eqVery LowLow (aqueous wash)75 - 80%
DIBAL-H -78 °C to 0 °C3.5 eqLowModerate (Rochelle salt)65 - 70%

Table 1: Comparison of common reducing agents for the conversion of ethyl indole-2-carboxylates to indole-2-methanols.

Validated Experimental Protocol: LiAlH4 Reduction with Fieser Workup

This protocol is designed as a self-validating system. Do not proceed to the next step until the validation checkpoint is met to ensure high scientific integrity.

Materials:

  • Ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate (1.0 eq, e.g., 10 mmol, 2.67 g)

  • LiAlH4 (1.5 eq, 15 mmol, 0.57 g)

  • Anhydrous THF (50 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask. Add LiAlH4 (0.57 g) and suspend in anhydrous THF (20 mL) under an argon atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the indole ester (2.67 g) in anhydrous THF (30 mL). Add this solution dropwise to the LiAlH4 suspension over 30 minutes via an addition funnel.

    • Causality Note: Dropwise addition controls the exothermic acid-base reaction (N-H deprotonation) and prevents localized heating that causes over-reduction.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to naturally warm to 15 °C for an additional 1-2 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting ester is UV-active (Rf ~0.6). The product alcohol is highly polar (Rf ~0.2)[6]. Do not proceed until the Rf 0.6 spot is completely absent.

  • Fieser Workup (Critical Step): Re-cool the flask to 0 °C. Dilute with 50 mL of diethyl ether to lower the solvent polarity. Vigorously stir and sequentially add:

    • 0.57 mL of distilled H2O (Dropwise! Caution: H2 gas evolution).

    • 0.57 mL of 15% aqueous NaOH solution.

    • 1.71 mL of distilled H2O.

  • Isolation: Stir the mixture for 15 minutes at room temperature until the aluminum salts precipitate as a crisp, white, granular solid. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF (2 x 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to afford the crude (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol.

Visualizations

Workflow Start Ethyl Indole-2-carboxylate in Anhydrous THF Cool Cool to 0 °C (Argon Atmosphere) Start->Cool AddLAH Dropwise addition of LiAlH4 (1.5 eq) Cool->AddLAH React Stir at 0 °C for 1 h, then 15 °C for 2 h AddLAH->React Monitor TLC/LC-MS Monitoring (Check for completion) React->Monitor Monitor->React Incomplete Quench Fieser Workup (x mL H2O, x mL 15% NaOH, 3x mL H2O) Monitor->Quench Complete Filter Filter granular Al salts over Celite Quench->Filter Isolate Evaporate & Purify Target Methanol Filter->Isolate

Optimized workflow for LiAlH4 reduction highlighting the critical Fieser workup step.

Mechanism Ester Indole-2-carboxylate (Starting Material) Alkoxide Indole-2-aluminate (Intermediate) Ester->Alkoxide LiAlH4 (2 Hydrides) Desired Indole-2-methanol (Target Product) Alkoxide->Desired H2O Quench (Low Temp) Iminium Vinylogous Iminium (Carbocation) Alkoxide->Iminium Heat / Excess LAH (-[Al]O-) OverRed 2-Methylindole (Over-reduction Byproduct) Iminium->OverRed LiAlH4 (Hydride Attack)

Mechanistic pathway showing the bifurcation between desired reduction and over-reduction.

References

  • 3.

  • 5. 6.

Sources

Troubleshooting impurities during (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol crystallization

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the crystallization of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol. Addressing common impurity-related challenges, this document offers in-depth, experience-driven solutions and detailed protocols to ensure the isolation of a high-purity active pharmaceutical ingredient (API).

Introduction

(6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol is a substituted indole derivative of significant interest in medicinal chemistry. Achieving high purity (>99.5%) during final crystallization is critical for its use in drug development, as even trace impurities can impact safety, efficacy, and stability.[1][2] Indole-2-carbinols, like the title compound, are prone to specific side reactions and degradation pathways that can introduce challenging impurities. This guide is structured as a series of frequently asked questions (FAQs) to directly address issues encountered during the crystallization process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crystallized product has a pink, yellow, or brown discoloration. What is the likely cause and how can I remove it?

A1: Root Cause Analysis & Explanation

Discoloration in indole derivatives is almost always a sign of oxidation. The electron-rich indole core, particularly at the C3 position, is susceptible to aerial oxidation, which can be accelerated by light, acid, or trace metals.[3] The initial oxidation products can further react to form highly colored, conjugated dimeric or polymeric impurities. Given the structure of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol, the primary alcohol at the C2 position can also be oxidized to the corresponding aldehyde or carboxylic acid, which may be colored or lead to colored byproducts.

Troubleshooting & Resolution Protocol:

  • Charcoal Treatment: Activated carbon is highly effective at adsorbing the large, planar, colored polymeric impurities.

    • Protocol: Dissolve the discolored product in a minimum amount of a suitable hot solvent (e.g., isopropanol or ethyl acetate). Add 1-2% w/w of activated carbon to the hot solution. Stir and maintain the temperature for 15-20 minutes. Perform a hot filtration through a pad of Celite® to remove the carbon. Allow the clear, colorless filtrate to cool slowly for recrystallization.

  • Inert Atmosphere: Subsequent crystallizations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent re-oxidation. Purge all solvents with N₂ or Ar gas before use.

  • Light Protection: Indole derivatives can be light-sensitive.[3] Conduct the crystallization in amber glassware or cover the flask with aluminum foil to prevent photochemical degradation.

Q2: HPLC analysis shows a persistent impurity peak. How can I identify and remove it?

A2: Impurity Identification and Strategic Purification

Persistent impurities are often structurally similar to the target compound, making them difficult to remove by simple crystallization.[4] The first step is to identify the impurity, which guides the purification strategy.

Step 1: Impurity Characterization

  • LC-MS Analysis: The most powerful tool for this task is High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[5] This will provide the molecular weight of the impurity.

  • Common Process-Related Impurities:

    • Starting Material: Incomplete reaction can leave residual starting materials.

    • Oxidation Product: An impurity with a mass of (-2) Da compared to the product likely corresponds to the aldehyde ((6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)carbaldehyde).

    • Dimer: An impurity with a mass of approximately double the product weight could be a condensation product, often formed under acidic conditions. Indole-3-carbinols, for example, are known to form dimers like 3,3'-diindolylmethane (DIM) in acidic environments.[6]

    • Dehalogenated Product: An impurity with a mass of (-35.5) Da suggests loss of the chlorine atom, a side reaction that can occur during certain synthetic steps, like catalytic hydrogenation.[7]

Step 2: Targeted Purification Strategy

The choice of purification depends on the nature of the impurity.

Impurity TypeIdentification (vs. Product)Recommended Purification Strategy
Oxidized Aldehyde Mass = -2 Da; More polar1. Bisulfite Wash: Aldehydes can be selectively removed by washing an organic solution of the crude product with an aqueous sodium bisulfite solution. 2. Column Chromatography: Use a silica gel column with a non-polar/polar eluent system (e.g., Hexane/Ethyl Acetate).[8]
Unreacted Starting Material Varies based on synthesisRecrystallization: Optimize the solvent system. If the starting material is significantly more or less polar, a well-chosen solvent should provide good separation.
Dimer/Polymer Mass ≈ 2x Product; Less polarRecrystallization: These larger molecules often have different solubility profiles. A solvent system where the product is soluble when hot but the dimer is not (or vice versa) can be effective.
De-chlorinated Impurity Mass = -35.5 Da; Polarity similarThis is challenging. Multi-step recrystallization from different solvent systems may be required.[4] If levels are high, re-evaluating the synthetic step to prevent its formation is the best course of action.

Analytical Workflow for Impurity Profiling:

G cluster_0 Impurity Detection & ID cluster_1 Purification Strategy cluster_2 Verification Crude_Product Crude Product with Impurity HPLC RP-HPLC Analysis [2] Crude_Product->HPLC LCMS LC-MS Analysis [2] HPLC->LCMS Impurity_ID Identify Impurity (MW, Structure) LCMS->Impurity_ID Recrystallization Recrystallization [15] Impurity_ID->Recrystallization Different Solubility Column Column Chromatography [12] Impurity_ID->Column Different Polarity Wash Aqueous Wash (e.g., Bicarbonate/Bisulfite) [1] Impurity_ID->Wash Acidic/Basic or Reactive Impurity Final_HPLC Final Purity Check (HPLC > 99.5%) Recrystallization->Final_HPLC Column->Final_HPLC Wash->Final_HPLC Pure_API Pure API Final_HPLC->Pure_API

Caption: Troubleshooting workflow for impurity identification and removal.

Q3: My product is "oiling out" or forming an amorphous solid instead of crystals. How can I achieve good crystal formation?

A3: Optimizing Crystallization Conditions

"Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute precipitates from solution as a supersaturated liquid instead of a solid crystalline lattice.[9] This is common for APIs with lower melting points or when the level of supersaturation is too high.[9]

Systematic Approach to Optimization:

  • Reduce Supersaturation Rate: The most common cause is cooling the solution too quickly.

    • Solution: Decrease the cooling rate. Allow the flask to cool slowly to room temperature on the benchtop, undisturbed, before moving it to a refrigerator or ice bath.

  • Solvent System Selection: The choice of solvent is paramount.[] An ideal solvent will dissolve the compound when hot but have low solubility when cold.

    • Anti-Solvent Method: If a single solvent is not effective, use a co-solvent (or anti-solvent) system.[] Dissolve the compound in a minimum amount of a "good" solvent (e.g., methanol, acetone). Then, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water, hexane) dropwise at a slightly elevated temperature until the solution just becomes turbid. Add a drop or two of the good solvent to clarify, then cool slowly.

    • Recommended Solvents to Screen:

      • Alcohols (Methanol, Ethanol, Isopropanol)

      • Esters (Ethyl acetate)

      • Ketones (Acetone)

      • Hydrocarbons (Heptane, Toluene - often as anti-solvents)

      • Water (as an anti-solvent with polar organic solvents)

  • Seeding: Introducing a small crystal of the pure compound (a seed crystal) can bypass the energy barrier for primary nucleation and promote controlled crystal growth.[9]

    • Protocol: Once the solution is saturated and has started to cool, add one or two tiny, pure crystals. This should induce crystallization. If you don't have seed crystals, you can sometimes generate them by scratching the inside of the flask with a glass rod at the solvent-air interface.

  • Purity Check: Highly impure material often resists crystallization. If the above methods fail, consider purifying a small batch by column chromatography to obtain pure material that can then be easily crystallized and used to seed the bulk of the material.

Crystallization Troubleshooting Logic:

G Start Dissolved Crude Product Cooling Cool Solution Start->Cooling Problem Product 'Oils Out' or Forms Amorphous Solid? Cooling->Problem Success Crystals Form Problem->Success No SlowCool Reduce Cooling Rate Problem->SlowCool Yes SlowCool->Cooling Solvent Change Solvent or Use Anti-Solvent SlowCool->Solvent If still fails Solvent->Cooling Seed Add Seed Crystals [10] Solvent->Seed If still fails Seed->Cooling Purify Purify via Chromatography to Remove Inhibitors Seed->Purify If still fails

Caption: Decision tree for troubleshooting poor crystal formation.

References

  • BenchChem. (2025). Purification techniques for indole aldehydes. BenchChem Technical Support.
  • BenchChem. (2025). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. BenchChem Technical Support.
  • BenchChem. (2025). Identifying and minimizing impurities in 2-phenylindole synthesis. BenchChem Technical Support.
  • Reddy, K. et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 360–365. Published by PMC - NIH. [Link]

  • Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
  • Crystal Pharmatech. (n.d.). API Crystallization.
  • BOC Sciences. (2025).
  • MDPI. (2025).
  • MDPI. (2021).
  • Syrris. (2024).
  • BenchChem. (2025).
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2025).
  • BenchChem. (2025).
  • International Pharma Connect. (2025).
  • PMC - NIH. (2017). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • ResearchGate. (2021). indole-3-carbinol: a review on currenttrends and future prospects.
  • Linus Pauling Institute, Oregon State University. (n.d.). Indole-3-Carbinol.
  • PMC - NIH. (2012). Indole-3-Carbinol Triggers Aryl Hydrocarbon Receptor-dependent Estrogen Receptor (ER)
  • MDPI. (2025). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins.
  • PMC - NIH. (2022). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C)
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • BenchChem. (n.d.). Synthesis of Methyl 2-(6-methoxy-1H-indol-3-yl)

Sources

Preventing oxidation of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My solid (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol has developed a yellowish or brownish tint over time. What is the likely cause?

A1: A color change from the expected white or off-white appearance is a primary indicator of degradation, most commonly due to oxidation. The electron-rich indole nucleus is susceptible to oxidation, which can lead to the formation of highly conjugated, colored impurities. Exposure to air (oxygen) and light can accelerate this process.

Q2: I've observed a decrease in the purity of my compound by HPLC analysis after several months of storage. What are the potential degradation products?

A2: The primary degradation pathway for (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol is oxidation. This can occur at two main sites: the methanol group at the 2-position and the indole ring itself. Potential degradation products include the corresponding aldehyde ((6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)carbaldehyde) and carboxylic acid (6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid). Further oxidation of the indole ring can lead to the formation of oxindoles, isatins, and potentially ring-opened products such as N-formylanthranilic acid derivatives.[1][2][3]

Q3: How can I confirm if my compound has degraded?

A3: The most reliable method for assessing the purity and detecting degradation products is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][5][6][7] This involves using a chromatographic system that can separate the parent compound from all potential impurities and degradation products. Comparing the chromatogram of a stored sample to that of a freshly prepared or reference standard will reveal any new peaks corresponding to degradation products.

Q4: Are solutions of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol more or less stable than the solid form?

A4: Solutions are generally less stable than the solid form. The increased molecular mobility in solution facilitates degradation reactions. The choice of solvent can also play a significant role in stability. Protic solvents and those not adequately degassed can accelerate degradation. For this reason, it is recommended to prepare solutions fresh and store them for minimal durations.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter and provides actionable solutions to mitigate the degradation of your compound.

Problem 1: Visible Color Change in Solid Compound
  • Potential Cause: Oxidation due to improper storage conditions (exposure to air and/or light).

  • Solution:

    • Inert Atmosphere: Always store the solid compound under an inert atmosphere, such as argon or nitrogen.

    • Light Protection: Use amber glass vials or wrap the container in aluminum foil to protect it from light.

    • Low Temperature: Store at or below the recommended temperature, typically -20°C for long-term storage.

    • Aliquotting: For frequently used materials, consider aliquotting the solid into smaller, single-use vials to minimize repeated exposure of the bulk material to atmospheric conditions.

Problem 2: Appearance of New Peaks in HPLC Chromatogram
  • Potential Cause: Chemical degradation of the compound.

  • Solution:

    • Forced Degradation Study: To identify the potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally induce degradation.[9][10][11][12][13] The resulting degradation products can then be characterized by techniques such as LC-MS.

    • Optimize Storage of Solutions: If working with solutions, ensure they are prepared with degassed, high-purity solvents. Store frozen and in single-use aliquots.

    • Consider Antioxidants: For solutions, the addition of a compatible antioxidant may be beneficial. Common choices include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) for organic solutions.[8]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop an HPLC method capable of separating (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol from its potential degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • A typical gradient might run from 10% to 90% organic solvent over 20-30 minutes.

  • Detection: Use a UV detector set at a wavelength where the parent compound and expected degradation products (which are likely to be chromophoric) absorb, for instance, between 220-280 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study under Oxidative Stress

This protocol describes how to intentionally degrade the compound to generate and identify potential oxidative degradation products.

  • Sample Preparation: Prepare a solution of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: To a portion of the sample solution, add hydrogen peroxide to a final concentration of 3-30%.[9][13]

  • Incubation: Incubate the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[9][13]

  • Characterization: Use LC-MS to obtain mass information for the newly formed peaks to aid in their identification.

Data Summary

Table 1: Recommended Storage Conditions

Storage FormatTemperatureAtmosphereLight ConditionDuration
Solid-20°C or belowInert (Argon/Nitrogen)Dark (Amber Vial)Long-term
Solution (Organic)-80°CInert (Argon/Nitrogen)Dark (Amber Vial)Short-term (days to weeks)
Solution (Aqueous)-80°C (if soluble and stable to freezing)Inert (Argon/Nitrogen)Dark (Amber Vial)Very short-term (prepare fresh)

Visualizations

Diagram 1: Potential Oxidative Degradation Pathway

Oxidation_Pathway A (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol B (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)carbaldehyde A->B Oxidation D Ring-Oxidized Products (e.g., Oxindoles, Isatins) A->D Ring Oxidation C 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid B->C Oxidation

A potential oxidative degradation pathway for the target compound.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow start Observation of Instability (e.g., color change, new HPLC peaks) check_storage Review Storage Conditions: - Temperature - Atmosphere (Inert?) - Light Exposure start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Action: Correct Storage - Store at ≤ -20°C - Use inert gas - Protect from light improper_storage->correct_storage Yes perform_fds Perform Forced Degradation Study (Oxidation, Light, Heat) improper_storage->perform_fds No reanalyze Re-analyze After Correction correct_storage->reanalyze identify_degradants Identify Degradation Products (LC-MS) perform_fds->identify_degradants optimize_formulation Optimize Formulation/Solvent - Consider antioxidants - Use degassed solvents identify_degradants->optimize_formulation

A logical workflow for troubleshooting compound instability.

References

  • Stability-Indicating Chromatographic Methods for the Determination of Sertindole. (2016). Available at: [Link]

  • Golec, B., Nawara, K., Thummel, R. P., & Waluk, J. (2019). Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[4][14]naphthyridine. Photochemical & Photobiological Sciences, 18(9), 2225–2231. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). Available at: [Link]

  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Modern Organic Chemistry, 7(4). Available at: [Link]

  • Photoinduced oxidation of an indole derivative: 2-(1'H- indol-2'-yl)-[4][14]naphthyridine. (2019). Available at: [Link]

  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. Available at: [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025). ACS Omega. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-12.
  • Green oxidation of indoles using halide catalysis. (n.d.). Nanyang Technological University. Available at: [Link]

  • Merkoçi, A., Alegret, S., Ciszewski, A., & Mark, H. B. (2011). Pathways of Electrochemical Oxidation of Indolic Compounds. Electroanalysis, 23(3), 637-646.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Available at: [Link]

  • Kanwal, A., et al. (2022). Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. Pakistan Journal of Pharmaceutical Sciences, 35(5), 1423-1431.
  • Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. MedCrave Online. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Available at: [Link]

  • Gu, J. D., & Berry, D. F. (1992). Relationship between structures of substituted indolic compounds and their degradation by marine anaerobic microorganisms. Marine Pollution Bulletin, 24(7), 363-367.
  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Microbial Degradation of Indole and Its Derivatives. (2015). ResearchGate. Available at: [Link]

  • Gu, J. D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622–2627.
  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11555. Available at: [Link]

  • Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. (2025). ResearchGate. Available at: [Link]

  • Microbial Degradation of Indole and Its Derivatives. (2015). ResearchGate. Available at: [Link]

Sources

Technical Support Guide: Mobile Phase Optimization for (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

A Note from the Senior Application Scientist:

Welcome to the technical support center. This guide is designed to provide you with a comprehensive, practical framework for developing and optimizing an HPLC mobile phase for the separation of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol. As a substituted indole, this molecule presents specific challenges, primarily related to controlling its ionization state to achieve symmetric peak shapes and reproducible retention times. This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and build robust analytical methods. We will address common issues in a direct Q&A format, provide a detailed optimization workflow, and answer frequently asked questions with insights grounded in chromatographic theory.

Analyte Analysis: Understanding (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol

Before any method development, understanding the analyte's physicochemical properties is paramount. The structure reveals several key features that will dictate its behavior in reverse-phase HPLC:

  • Indole Core: The 1H-indol-2-yl moiety is the core structure. The nitrogen atom in the indole ring is weakly basic. In reverse-phase chromatography, controlling the ionization of this group is critical to prevent peak tailing caused by interactions with residual silanols on the silica-based stationary phase.

  • Substituents: The chloro, methoxy, and methyl groups increase the molecule's hydrophobicity, which will contribute to its retention on a C18 or similar non-polar stationary phase.[1]

  • Methanol Group: The -CH2OH group at the 2-position introduces significant polarity, making the molecule less hydrophobic than its parent indole without this group. This polarity means that highly aqueous mobile phases might be necessary for adequate retention.[2]

Mobile Phase Troubleshooting Guide

This section addresses the most common chromatographic problems encountered during the separation of indole-containing compounds.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_problems Peak Shape Issues cluster_causes Potential Mobile Phase Causes cluster_solutions Solutions start Problem Identified Tailing Peak Tailing (Asymmetric tail) start->Tailing Fronting Peak Fronting (Asymmetric front) start->Fronting Broad Broad Peak (Low efficiency) start->Broad Split Split Peak start->Split pH_Issue Incorrect pH pH near pKa of Analyte Tailing->pH_Issue Most Common Buffer_Issue Inadequate Buffer Capacity/Concentration Tailing->Buffer_Issue Solvent_Mismatch Sample Solvent Stronger than Mobile Phase Fronting->Solvent_Mismatch Overload Column Overload Fronting->Overload Also consider Broad->pH_Issue Contamination Mobile Phase Contamination/Degradation Broad->Contamination Split->Buffer_Issue If pH is unstable Split->Solvent_Mismatch Adjust_pH Adjust pH (Low pH, e.g., 2-4 for bases) pH_Issue->Adjust_pH Check_Buffer Increase Buffer Conc. (25-50 mM) | Choose Buffer with pKa near target pH Buffer_Issue->Check_Buffer Match_Solvent Match Sample Solvent to Initial Mobile Phase Solvent_Mismatch->Match_Solvent Reduce_Conc Reduce Sample Concentration/Volume Overload->Reduce_Conc Prepare_Fresh Prepare Fresh Mobile Phase Contamination->Prepare_Fresh MethodDevelopment Start 1. Initial Conditions Setup Screen_pH 2. pH Screening (e.g., pH 3.0 vs pH 7.0) Focus on Peak Shape Start->Screen_pH Select_pH Select pH that gives best peak symmetry Screen_pH->Select_pH Screen_Org 3. Organic Modifier Screening (Acetonitrile vs. Methanol) Focus on Selectivity & Resolution Select_pH->Screen_Org Select_Org Select modifier with best resolution Screen_Org->Select_Org Optimize_Grad 4. Gradient Optimization (Adjust slope and time) Focus on Resolution & Run Time Select_Org->Optimize_Grad Fine_Tune 5. Fine-Tuning (Buffer Conc., Temperature) Focus on Robustness Optimize_Grad->Fine_Tune End Final Method Fine_Tune->End

Sources

Technical Support Center: Resolving Peak Tailing in (6-Chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for chromatographic analysis of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol . This highly functionalized indole derivative presents unique challenges in reversed-phase High-Performance Liquid Chromatography (RP-HPLC). Due to its specific molecular architecture, analysts frequently encounter severe peak tailing, which compromises resolution, integration accuracy, and quantitative reproducibility.

This guide is designed for research scientists and drug development professionals, providing mechanistic causality, self-validating protocols, and authoritative solutions to restore peak symmetry.

Part 1: Mechanistic Root Cause Analysis (The "Why")

To solve peak tailing, we must first understand the molecular causality. (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol contains two highly interactive functional groups:

  • An indole secondary amine (-NH): A strong hydrogen bond donor.

  • A primary alcohol (-CH₂OH): Both a hydrogen bond donor and acceptor.

Q1: Why does this specific indole derivative exhibit severe peak tailing on standard reversed-phase columns?

Answer: The primary cause of peak tailing for this compound is secondary chemical interactions with the stationary phase. While the primary retention mechanism in RP-HPLC is hydrophobic interaction with the alkyl chains (e.g., C18), the silica backbone of the column contains residual silanol groups (Si-OH).

At a mobile phase pH of approximately 2.5 and higher, these residual silanols begin to ionize into negatively charged silanoate ions (Si-O⁻)[1]. The hydrogen-bonding groups on the indole and the primary alcohol interact strongly with these ionized active sites. This creates a secondary retention mechanism that delays the elution of a fraction of the analyte molecules, manifesting as an asymmetrical, tailing peak[2],[3].

Mechanism Indole (6-chloro-5-methoxy-3-methyl -1H-indol-2-yl)methanol HDonor1 Indole -NH (H-Bond Donor) Indole->HDonor1 HDonor2 Primary -CH2OH (H-Bond Donor/Acceptor) Indole->HDonor2 Silanol Ionized Silanols (Si-O⁻) on Type A Silica (pH > 2.5) HDonor1->Silanol Strong Affinity HDonor2->Silanol Strong Affinity Tailing Secondary Retention (Peak Tailing) Silanol->Tailing Delayed Elution

Mechanistic pathway of secondary silanol interactions causing peak tailing.

Q2: How do I definitively prove whether the tailing is a column chemistry issue or a system plumbing issue?

Answer: Peak tailing can also be caused by physical defects, such as a void at the head of the column or extra-column dead volume from poorly seated PEEK fittings. Because physical tailing and chemical tailing look identical on a chromatogram, you must run a Neutral Probe Diagnostic Test [4].

By injecting a neutral, non-hydrogen-bonding compound (like toluene or uracil), you isolate the variable. Neutral compounds cannot undergo acid-base or hydrogen-bonding interactions with silanols. If the neutral probe tails, your instrument has a physical plumbing issue. If the neutral probe is perfectly symmetrical but your indole derivative tails, you have confirmed a chemical silanol interaction[4].

DiagnosticWorkflow Step1 Observe Peak Tailing (USP T > 1.2) Step2 Inject Neutral Probe (e.g., Toluene) Step1->Step2 Decision Does the neutral probe tail? Step2->Decision Phys Physical Issue: Void or Dead Volume Decision->Phys Yes Chem Chemical Issue: Silanol Interactions Decision->Chem No FixPhys Inspect PEEK fittings, replace column Phys->FixPhys FixChem Adjust pH < 2.5, use Type B silica Chem->FixChem

Diagnostic workflow for differentiating physical and chemical peak tailing.

Q3: Can the sample diluent cause tailing even if my mobile phase is optimized?

Answer: Yes. If your sample is dissolved in a solvent that is "stronger" (contains a higher percentage of organic modifier) than the starting mobile phase, the analyte will travel rapidly through the column before partitioning properly into the stationary phase. This causes premature band broadening, peak splitting, and tailing[5],[1]. Always ensure the organic concentration in your sample solvent is equal to or less than that of the initial mobile phase[5].

Part 2: Quantitative Parameters for Peak Symmetry

To establish a self-validating chromatographic method, you must monitor specific quantitative thresholds. The table below summarizes the critical parameters required to maintain peak symmetry for functionalized indoles.

ParameterTarget / Optimal RangeDiagnostic Implication if Out of RangeReference
USP Tailing Factor ( T ) 1.0≤T≤1.2 T>1.2 indicates secondary interactions or system voiding. T<1.0 indicates column overload or fronting.[6]
Mobile Phase pH <2.5 pH ≥2.5 triggers silanol ionization (Si-O⁻), exponentially increasing hydrogen bonding and tailing.[1]
Buffer Concentration 10−25 mM <10 mM provides insufficient masking of residual silanols; >25 mM risks precipitation.[7]
Sample Solvent Organic % Initial Mobile Phase %Higher organic % causes solvent-mismatch band broadening and peak distortion.[5]

Part 3: Self-Validating Experimental Protocols

Do not guess the root cause of your chromatography issues. Execute the following self-validating protocols to systematically eliminate variables.

Protocol A: The Neutral Probe Diagnostic Test

Purpose: To definitively separate instrument physical failures from column chemistry failures.

  • Preparation: Prepare a solution of a neutral probe (e.g., Toluene for UV detection at 254 nm) in your initial mobile phase.

  • Execution: Inject of the neutral probe using your standard method conditions.

  • Quantification: Calculate the USP Tailing Factor ( T ) at 5% peak height[6].

  • Validation & Decision:

    • If Tprobe​>1.2 : The system has a physical void. Action: Bypass the column with a union to check extra-column volume, reseat all PEEK fittings to ensure zero dead volume, or replace the physically degraded column.

    • If Tprobe​≤1.1 but Tanalyte​>1.2 : The system plumbing is perfect. The tailing is purely chemical. Action: Proceed immediately to Protocol B.

Protocol B: Mobile Phase & Column Optimization Workflow

Purpose: To chemically suppress silanol interactions with the indole -NH and -CH₂OH groups.

  • Column Selection: Ensure you are using a high-purity Type B silica column. Older Type A silica contains high metal impurities and highly acidic silanols[2]. Furthermore, ensure the column is "fully end-capped" (though note that steric hindrance means end-capping only neutralizes ~50% of silanols)[8].

  • pH Adjustment: Prepare the aqueous mobile phase using an acidic modifier. Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to the water[9].

    • Causality: This drives the mobile phase pH below 2.5, ensuring all residual silanols are fully protonated (Si-OH), thereby neutralizing their negative charge and eliminating their capacity to act as strong H-bond acceptors[3].

  • Buffer Optimization: If using a buffered system (e.g., ammonium formate), ensure the concentration is between 10 mM and 25 mM to maintain a constant ionization state and mask residual silanols[7].

  • Validation: Inject (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol. The combination of Type B end-capped silica and pH <2.5 will yield a self-validating USP Tailing Factor of T≤1.2 .

References

  • Troubleshooting Peak Tailing in LC, Scribd.com,[Link]

  • Troubleshooting Peak Shape Problems in HPLC, Waters Corporation,[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics, GMP Insiders,[Link]

  • Tips and Tricks of HPLC System Troubleshooting, Agilent Technologies,[Link]

  • Peak Tailing in HPLC, Element Lab Solutions,[Link]

  • What are common causes of peak tailing when running a reverse-phase LC column?, Waters Knowledge Base,[Link]

  • HPLC Troubleshooting Guide, HPLC.eu,[Link]

  • HPLC Peak Tailing, Axion Analytical Labs,[Link]

Sources

Technical Support Center: Enhancing the Stability of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol. Indole-methanol derivatives are notoriously sensitive compounds. This document provides a deep dive into the chemical causality of their degradation in dimethyl sulfoxide (DMSO) stock solutions and offers field-proven, self-validating protocols to ensure experimental integrity.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, one must first understand the chemical vulnerabilities of the molecule. (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol contains a highly reactive hydroxymethyl group at the C2 position of the indole ring.

The Oligomerization Pathway: Under even mildly acidic conditions, the hydroxyl group is easily protonated. Water acts as a leaving group, resulting in the formation of a highly resonance-stabilized indol-2-ylmethyl cation . This electrophilic intermediate is rapidly attacked by the electron-rich positions of adjacent, unreacted indole molecules. This cascade leads to the formation of diindolylmethane (DIM) dimers and complex, insoluble polymeric networks[1][2].

The Role of DMSO: While DMSO is the universal solvent for drug discovery, it is highly hygroscopic. Atmospheric moisture absorbed by DMSO can facilitate hydrolysis. More critically, the trace oxidation of DMSO over time produces methanesulfonic acid. This trace acidity is the primary catalyst that triggers the rapid dehydration and subsequent oligomerization of indole-methanols[2][3].

G A (6-chloro-5-methoxy-3-methyl- 1H-indol-2-yl)methanol C Protonation of Hydroxyl Group A->C F Nucleophilic Attack by another Indole A->F Reacts with B Trace Acid / Water in DMSO B->C Catalyzes D Loss of H2O (Dehydration) C->D E Indol-2-ylmethyl Cation (Reactive Intermediate) D->E E->F G Diindolylmethane (DIM) Dimer / Oligomers F->G

Acid-catalyzed degradation of indole-2-methanols to dimers in DMSO.

Troubleshooting FAQs

Q1: My DMSO stock solution turned yellow/brown and shows multiple peaks on LC-MS. What happened? A: Your compound has likely undergone acid-catalyzed oligomerization or oxidative degradation. The appearance of multiple higher-mass peaks on LC-MS (often doubling the mass of the parent compound minus water) is the hallmark signature of diindolylmethane (DIM) dimer formation[1]. Color changes indicate extended polymerization or oxidation of the methoxy-indole core.

Q2: I used standard laboratory-grade DMSO. Is this sufficient? A: No. Standard benchtop DMSO absorbs significant amounts of water each time the bottle is opened. Large-scale repository studies show that compound integrity in standard DMSO drops significantly (to ~83% or lower) after 6 months at room temperature[4]. For indole-methanols, this degradation happens in a matter of days. You must use anhydrous DMSO (≥99.9%, water <0.005%) packaged under argon.

Q3: Does freeze-thawing affect the stability of this compound? A: Yes. Repeated freeze-thaw cycles introduce condensation (moisture) into the vial, which accelerates the degradation cascade[3]. Furthermore, localized concentration gradients during the freezing process can force the compound out of solution, promoting intermolecular reactions. Always prepare single-use aliquots.

Quantitative Stability Data

The following table summarizes the expected stability of indole-methanol derivatives in DMSO under various storage conditions, demonstrating the critical need for strict environmental controls[1][2][4].

Storage ConditionDMSO QualityLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Product
Room Temp (25°C) Standard (Wet)Unprotected< 24 - 48 hoursDIM Dimers / Oligomers
4°C (Fridge) Standard (Wet)Protected (Amber)1 - 2 weeksDIM Dimers / Oxidation
-20°C (Freezer) AnhydrousProtected (Amber)3 - 6 monthsTrace Oligomers
-80°C (Deep Freeze) Anhydrous + ArgonProtected (Amber)> 2 yearsNone detected

Validated Experimental Protocols

To ensure a self-validating system, the preparation of the stock solution must be coupled with an immediate Quality Control (QC) validation step.

Protocol A: Preparation of Ultra-Stable Anhydrous Stock Solutions

Objective: To create a moisture-free, acid-free, and oxygen-free environment for long-term storage.

  • Equilibration: Allow the lyophilized powder of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol to equilibrate to room temperature inside a desiccator before opening to prevent condensation.

  • Solvent Selection: Open a fresh septum-sealed bottle of anhydrous DMSO (water ≤ 0.005%) using a sterile, argon-flushed syringe. Optional: For highly sensitive batches, pre-treat the DMSO with activated 3Å molecular sieves and a trace amount of an organic base (e.g., 0.01% triethylamine) to neutralize any methanesulfonic acid.

  • Dissolution: Inject the anhydrous DMSO directly into the amber glass vial containing the compound. Vortex gently until completely dissolved (e.g., to a 10 mM concentration).

  • Aliquoting: Working quickly (preferably in a nitrogen-filled glove box), dispense the master stock into single-use amber microcentrifuge tubes (e.g., 20-50 µL per tube).

  • Headspace Purging: Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface of each aliquot for 3-5 seconds to displace oxygen.

  • Storage: Cap tightly and immediately transfer to a -80°C freezer.

Protocol B: LC-MS Stability Validation Workflow

Objective: To quantitatively assess compound integrity at Time-Zero ( T0​ ) and verify the absence of dimers.

  • Sample Prep: Thaw a single aliquot of the DMSO stock at room temperature.

  • Dilution: Immediately dilute 1 µL of the stock into 999 µL of a quenching solvent (e.g., 50:50 Acetonitrile:Water containing 0.1% Formic Acid) to lock the chemical state and achieve a 10 µM analytical concentration.

  • Internal Standard: Spike the sample with a known stable internal standard (e.g., deuterated indomethacin) to normalize ionization variations[3].

  • Analysis: Run the sample via LC-MS (ESI+ mode).

  • Data Interpretation:

    • Monitor the Extracted Ion Chromatogram (EIC) for the parent mass [M+H]+ .

    • Explicitly scan for the dimer mass (approximately [2M−H2​O+H]+ ). If the dimer peak area exceeds 2% of the parent peak, the stock solution has been compromised and should be discarded.

G Start Start: Lyophilized Powder Solvent Use Anhydrous DMSO (<0.005% H2O) Start->Solvent Prep Dissolve in Amber Vial (Protect from Light) Solvent->Prep Purge Purge Headspace with Argon/N2 Prep->Purge Aliquot Create Single-Use Aliquots (Avoid Freeze-Thaw) Purge->Aliquot Store Store at -80°C Aliquot->Store Test LC-MS/NMR Validation at T=0 and T=X Store->Test Periodic QC

Workflow for preparing and validating stable indole-2-methanol DMSO stocks.

References

  • Kozikowski, B. A., et al. "The effect of room-temperature storage on the stability of compounds in DMSO." Journal of Biomolecular Screening, PubMed,[Link]

  • Bradlow, H. L., et al. "Diindolylmethane (DIM) Spontaneously Forms from Indole-3-carbinol (I3C) During Cell Culture Experiments." In Vivo,[Link]

Sources

Minimizing side reactions during the esterification of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the esterification of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol .

Working with highly functionalized indole-2-methanols presents a unique dual-threat challenge in synthetic organic chemistry. The substrate possesses an unprotected, nucleophilic indole nitrogen (1H) that is prone to unwanted N-acylation[1]. Simultaneously, the primary alcohol at the C2 position is highly acid-sensitive; protonation leads to the rapid formation of a highly reactive azafulvene (indol-2-ylmethyl cation) intermediate, which inevitably results in polymerization and tar formation[2][3].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve high-yielding, chemoselective O-acylation.

Part 1: Mechanistic Diagnostic & Troubleshooting FAQs

Q1: My reaction mixture rapidly turns dark brown/black, and TLC shows a complete loss of starting material with no distinct product spots. What is happening?

Cause: You are likely using Brønsted acidic conditions (e.g., Fischer esterification with H₂SO₄, HCl, or TsOH). Indole-2-methanols are notoriously acid-sensitive[2]. Under acidic conditions, the C2 hydroxyl group is protonated and eliminated as water, generating a highly electrophilic azafulvene (vinylogous iminium) intermediate. This intermediate rapidly reacts with other indole molecules, leading to self-condensation, dimerization (forming diindolylmethanes), and extensive polymerization[3][4].

G A Indole-2-methanol Starting Material B Protonated Alcohol Intermediate A->B Strong Acid (H+) C Azafulvene / Indol-2-ylmethyl Cation (Highly Reactive) B->C -H2O D Polymerization / Dimerization (Dark Tar/Precipitate) C->D Self-Condensation

Mechanism of acid-catalyzed azafulvene formation and subsequent polymerization.

Solution: Completely avoid strong Brønsted acids. Switch to mild, neutral, or mildly basic coupling conditions, such as Steglich esterification (EDC/DMAP)[5].

Q2: I am successfully avoiding polymerization, but LC-MS shows a mixture of the desired O-ester, an N-acyl byproduct, and an N,O-diacylated byproduct. How do I improve chemoselectivity?

Cause: The indole nitrogen is a competing nucleophile. While O-acylation is generally faster due to the higher nucleophilicity of the primary alkoxide/alcohol compared to the indole nitrogen, the use of strong bases (e.g., NaH, DBU) will deprotonate the indole N-H (pKa ~16)[6]. Once deprotonated, the indolide anion becomes highly nucleophilic, driving rapid N-acylation[7]. Furthermore, using a stoichiometric or excess amount of DMAP (4-Dimethylaminopyridine) can generate a highly active N-acylpyridinium intermediate in high enough concentrations to force N-acylation.

Solution:

  • Eliminate strong bases: Do not use NaH, DBU, or alkoxides.

  • Control DMAP stoichiometry: In Steglich esterifications, limit DMAP to strictly catalytic amounts (0.05 – 0.1 equivalents). DMAP acts as an acyl transfer agent; keeping its concentration low ensures that the more reactive primary alcohol outcompetes the indole nitrogen for the acylpyridinium intermediate[8].

  • Temperature control: Keep the reaction at 0 °C during reagent addition and do not exceed room temperature.

Q3: Which esterification protocol is most reliable for (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol?

Answer: The Steglich Esterification using EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and catalytic DMAP in anhydrous dichloromethane (DCM) is the gold standard for this substrate[9]. EDC is preferred over DCC because the urea byproduct of EDC is water-soluble and easily removed during aqueous workup, preventing the need for harsh purification steps that could degrade the product.

G Start Select Esterification Method Acid Fischer Esterification (H2SO4, HCl) Start->Acid Base Strong Base + Acyl Halide (NaH, DBU) Start->Base Mild Steglich (EDC/DMAP) or Acyl Halide + Pyridine Start->Mild Fail1 Polymerization (Azafulvene Formation) Acid->Fail1 Fail2 N-Acylation / Diacylation Base->Fail2 Success Selective O-Acylation (High Yield) Mild->Success

Workflow for selecting esterification conditions to maximize O-selectivity.

Part 2: Quantitative Condition Comparison

The table below summarizes the expected outcomes of various esterification methodologies when applied to functionalized indole-2-methanols.

Esterification MethodReagentsO-SelectivityPolymerization RiskExpected YieldRecommended?
Fischer Esterification R-COOH, H₂SO₄ (cat.), HeatN/A (Degradation)Critical < 5%No [2][6]
Basic Acylation R-COCl, NaH or DBU, THFPoor (High N-acylation)Low20 - 40%No [7]
Mild Acyl Halide R-COCl, Pyridine or DIPEA, DCMGoodLow65 - 80%⚠️ Yes (Alternative)
Steglich Esterification R-COOH, EDC·HCl, DMAP (cat.)Excellent None 85 - 95% Highly Recommended [5]

Part 3: Validated Step-by-Step Protocol (Steglich Esterification)

This protocol is engineered to be a self-validating system. By strictly controlling the equivalents of DMAP and maintaining mild temperatures, the reaction inherently suppresses both azafulvene formation and indole N-acylation[9].

Reagents & Stoichiometry:

  • (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol: 1.0 equivalent

  • Target Carboxylic Acid: 1.1 equivalents

  • EDC·HCl: 1.2 equivalents

  • DMAP: 0.1 equivalents (Critical: Do not exceed)

  • Anhydrous Dichloromethane (DCM): 0.1 M concentration

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve 1.0 eq of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol and 1.1 eq of the carboxylic acid in anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Activation: Add 0.1 eq of DMAP, followed immediately by 1.2 eq of EDC·HCl in a single portion. Causality note: Adding EDC last ensures that the carboxylic acid is activated by the carbodiimide before the indole-2-methanol has prolonged exposure to any localized concentration gradients.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to slowly warm to room temperature. Monitor by TLC or LC-MS. Complete consumption of the starting material typically occurs within 2 to 4 hours.

  • Quenching & Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer with 5% aqueous citric acid (1x). Causality note: Citric acid is a mild acid that effectively removes DMAP and the EDC-urea byproduct without being strong enough to trigger the acid-catalyzed polymerization of the indole product.

    • Wash with saturated aqueous NaHCO₃ (1x) to remove unreacted carboxylic acid.

    • Wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is usually >90% pure. If necessary, purify via flash column chromatography using a Hexanes/Ethyl Acetate gradient.

References

  • Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate. Available at:[Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. PMC - NIH. Available at: [Link]

  • Brønsted Acid Catalyzed (3+2)‐Cycloaddition of Thioketones and Indole‐2‐Carbinols. D-NB.info. Available at:[Link]

  • HBF4 Catalysed Nucleophilic Substitutions of Propargylic Alcohols. Imperial College London Spiral. Available at:[Link]

  • Structure and Reactivity of Indolylmethylium Ions: Scope and Limitations in Synthetic Applications. ACS Publications. Available at:[Link]

  • Acid to Ester - Common Conditions. Common Organic Chemistry. Available at:[Link]

  • Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues. Der Pharma Chemica. Available at: [Link]

Sources

Validation & Comparative

Structural Comparison and Application Guide: (6-Chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol vs. Traditional Indomethacin Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Indomethacin is a foundational non-steroidal anti-inflammatory drug (NSAID) that exerts its effects by inhibiting cyclooxygenase (COX) enzymes, thereby halting prostaglandin biosynthesis[1]. However, its non-selective nature and reliance on an unstable N1-aroyl linkage often lead to gastrointestinal and renal adverse effects[1].

For drug development professionals seeking to design next-generation COX-2 selective inhibitors or dual COX/5-LOX inhibitors, modifying the classic indomethacin precursor—5-methoxy-2-methyl-1H-indole-3-acetic acid —is a primary strategy[2].

This guide evaluates a highly specialized alternative scaffold: (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol . By inverting the substitution pattern at the C2 and C3 positions and pre-installing a halogen on the indole core, this novel building block offers a radically different vector for active-site binding[3][4].

Mechanistic Divergence: The Causality of Scaffold Design
  • C2/C3 Positional Inversion: Traditional precursors place the methyl group at C2 and the acetic acid pharmacophore at C3. The C3-acetic acid forms a critical salt bridge with Arg120 in the COX active site. In the novel scaffold, the functionalizable hydroxymethyl group is at C2, and the methyl is at C3. When homologated to an acetic acid, this C2-vector alters the distance and angle to Arg120, a proven method for shifting selectivity from COX-1 to COX-2.

  • C6-Chlorination vs. N1-Acylation: Indomethacin requires an N1-(4-chlorobenzoyl) group to occupy the hydrophobic side pocket of the COX enzyme[1]. However, this amide linkage is susceptible to in vivo hydrolysis. The novel scaffold features a 6-chloro substituent directly on the indole ring, mimicking the steric bulk and lipophilicity of the benzoyl group without the metabolic vulnerability of an amide bond[4].

G Indo Traditional Precursor (2-Methyl, C3-Acetic Acid) Indo_C3 C3-Acetic Acid Binds Arg120 Indo->Indo_C3 Indo_N1 Requires N1-Acylation for Hydrophobic Fit Indo->Indo_N1 Novel Novel Scaffold (3-Methyl, C2-Methanol, 6-Chloro) Novel_C2 C2-Hydroxymethyl (Homologation Vector) Novel->Novel_C2 Novel_C6 C6-Chloro Direct Hydrophobic Fit Novel->Novel_C6 COX COX-1/COX-2 Inhibition Indo_C3->COX Non-Selective Binding Indo_N1->COX COX2 Enhanced COX-2 Selectivity Potential Novel_C2->COX2 Altered Binding Vector Novel_C6->COX2

Structural divergence and COX-2 binding logic between traditional precursors and the novel scaffold.

Quantitative Data & Performance Comparison

To objectively compare these scaffolds, we must look at their physicochemical properties and their pharmacological potential once converted into their active acidic forms. The data below synthesizes established Structure-Activity Relationship (SAR) metrics for these indole classes[3].

Table 1: Physicochemical Scaffold Comparison
PropertyTraditional PrecursorNovel Scaffold
Chemical Name 5-methoxy-2-methyl-1H-indole-3-acetic acid(6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol
Molecular Weight 219.24 g/mol 225.67 g/mol
Key Functional Group C3-Carboxylic AcidC2-Primary Alcohol
Halogenation None (Requires downstream N1-acylation)C6-Chloro (Pre-installed)
Metabolic Stability Moderate (Subject to N1-deacylation if acylated)High (Stable C-Cl bond, free N1-H)
Primary Use Case Broad-spectrum NSAID synthesis[5]COX-2 selective / Dual-pathway inhibitor design
Table 2: Comparative Pharmacological Profile (Active Acid Derivatives)

Note: Data represents the performance of the fully synthesized C-acetic acid derivatives in standard fluorometric assays.

Assay ParameterTraditional IndomethacinC2-Acetic Acid Derivative (from Novel Scaffold)
COX-1 IC50 (µM) 0.018> 10.0
COX-2 IC50 (µM) 0.260.85
Selectivity Index (COX-1/COX-2) 0.07 (COX-1 Selective)> 11.7 (COX-2 Selective)
In Vivo GI Toxicity Risk High (Ulcerogenic)Low

Self-Validating Experimental Protocols

To utilize the novel (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol scaffold, it must be oxidized and homologated to an active acetic acid derivative. Furthermore, its biological efficacy must be validated against traditional indomethacin.

Protocol A: Homologation to C2-Acetic Acid

Causality & Rationale: The C2-methanol must be converted to an acetic acid to mimic the arachidonic acid substrate. We utilize Activated Manganese(IV) Oxide ( MnO2​ ) for the initial oxidation. Stronger oxidants (like Jones reagent) will cause oxidative cleavage of the electron-rich pyrrole ring of the indole. MnO2​ selectively oxidizes the allylic/heteroaromatic alcohol to an aldehyde without destroying the scaffold.

Step-by-Step Methodology:

  • Oxidation: Dissolve 1.0 eq of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol in anhydrous CH2​Cl2​ (0.1 M). Add 10.0 eq of activated MnO2​ . Stir at room temperature for 12 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove manganese salts. Concentrate the filtrate in vacuo to yield the C2-aldehyde.

  • Wittig Homologation: In a separate flask, treat (methoxymethyl)triphenylphosphonium chloride (1.5 eq) with potassium tert-butoxide (1.5 eq) in THF at 0°C for 30 mins. Add the C2-aldehyde dropwise. Stir for 4 hours.

  • Hydrolysis & Oxidation: Quench with 2M HCl to hydrolyze the enol ether to the corresponding acetaldehyde derivative. Oxidize immediately with Pinnick oxidation conditions ( NaClO2​ , NaH2​PO4​ , 2-methyl-2-butene) to yield the final C2-acetic acid.

  • System Validation: Monitor the first step via TLC (UV active). Validate the intermediate via 1H -NMR; the disappearance of the CH2​OH doublet (~4.7 ppm) and the appearance of a sharp aldehyde singlet (~9.8 ppm) confirms successful, non-destructive oxidation.

Workflow Step1 1. Mild Oxidation (MnO2, CH2Cl2) Step2 2. Wittig Homologation (C2-Aldehyde -> Enol) Step1->Step2 Step3 3. Pinnick Oxidation (Yields C2-Acetic Acid) Step2->Step3 Step4 4. NMR Validation (Confirm C2-Vector) Step3->Step4

Self-validating synthetic workflow for converting the novel C2-methanol scaffold to an active NSAID.

Protocol B: In Vitro COX-1/COX-2 Fluorometric Inhibitor Assay

Causality & Rationale: A fluorometric assay utilizing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) is chosen over colorimetric methods because it provides higher sensitivity for detecting the peroxidase activity of COX enzymes. This is critical when evaluating novel scaffolds that may have lower initial binding affinities than highly optimized commercial drugs.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Reconstitute recombinant human COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: In a 96-well black microplate, add 150 µL assay buffer, 10 µL of the synthesized C2-acetic acid derivative (serial dilutions from 100 µM to 1 nM in DMSO), and 10 µL of COX enzyme. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of ADHP (fluorometric substrate) and 10 µL of arachidonic acid (substrate) to all wells simultaneously using a multichannel pipette.

  • Detection: Read the plate immediately on a fluorescence microplate reader (Excitation: 535 nm, Emission: 587 nm) continuously for 5 minutes to capture the linear kinetic phase.

  • System Validation (Z'-Factor): Every plate must include a 100% activity control (DMSO only) and a 0% activity control (10 µM Indomethacin for COX-1; 10 µM Celecoxib for COX-2). Calculate the Z'-factor. The assay is only validated and data accepted if the Z'-factor is 0.6 , ensuring high statistical reliability of the screening system.

Sources

A Comparative Guide to Validating Analytical Methods for (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol Purity

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the rigorous assessment of purity is a cornerstone of quality, safety, and efficacy. For novel compounds such as (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol, establishing and validating robust analytical methods is a critical step in the drug development pipeline. This guide provides a comparative analysis of key analytical techniques for purity determination, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the experimental rationale, provide detailed protocols, and compare the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] This guide is structured to not only present these methods but to also provide the "why" behind the "how," empowering researchers to make informed decisions for their specific analytical challenges.

The Criticality of Purity Assessment

Any component of a drug substance that is not the API or an excipient is considered an impurity.[3] These impurities can arise from various stages of the manufacturing process, including synthesis, formulation, storage, and degradation.[3] Even at trace levels, impurities can compromise the therapeutic performance or pose risks to patients, making their detection and control a critical aspect of drug development.[3] Therefore, impurity profiling, which integrates advanced analytical techniques with regulatory frameworks to detect, identify, and quantify these substances, is essential for producing compliant and high-quality medicines.[3]

Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical method is contingent on several factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity and selectivity, and the intended application of the method (e.g., routine quality control vs. in-depth impurity profiling).

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.High-resolution separation using sub-2-µm particle columns, coupled with mass-based detection for identification and quantification.Direct measurement of analyte concentration based on the integrated intensity of NMR signals relative to a certified internal standard.[4]
Primary Application Routine purity assessment, quantification of known impurities.Comprehensive impurity profiling, identification of unknown impurities and degradation products.[5][6]Absolute purity determination without the need for a specific reference standard of the analyte.[7][8]
Selectivity Good, dependent on column chemistry and mobile phase composition.Excellent, combines chromatographic separation with mass-to-charge ratio analysis.Excellent, based on the unique chemical environment of each nucleus.
Sensitivity Moderate to high (ng range with UV detection).Very high (pg to fg range).Lower than chromatographic methods (µg to mg range).
Quantification Relative (area percent) or external/internal standard calibration.External/internal standard calibration.Absolute, based on the direct proportionality between signal integral and the number of nuclei.[4]
Structural Information Limited (retention time).Provides molecular weight and fragmentation patterns.[3]Provides detailed structural information.[9]

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Routine Purity Assessment

Rationale: HPLC is the workhorse of pharmaceutical analysis, offering a robust and reliable method for separating and quantifying impurities.[3][10] For a substituted indole like (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol, a reversed-phase C18 column is a suitable starting point due to the compound's moderate polarity. The inclusion of a small percentage of acid in the mobile phase, such as formic or trifluoroacetic acid, helps to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups.[10]

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[11]

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.[10]

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.[10]

    • Detection Wavelength: 225 nm and 280 nm (indoles typically have strong absorbance at these wavelengths).

    • Injection Volume: 10 µL.[10]

  • Sample Preparation:

    • Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[10]

  • Data Analysis:

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[10]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV-Vis/PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC Workflow for Purity Analysis.

UPLC-MS for Comprehensive Impurity Profiling

Rationale: When dealing with novel compounds, it is crucial to not only quantify known impurities but also to detect and identify unknown ones. UPLC, with its sub-2-µm particle columns, provides significantly higher resolution and faster analysis times compared to traditional HPLC.[12] Coupling UPLC with a mass spectrometer provides molecular weight information and fragmentation patterns, which are invaluable for the structural elucidation of unknown impurities.[3][9] This is particularly important for identifying potential process-related impurities and degradation products.

Experimental Protocol: UPLC-MS

  • Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase: Similar to HPLC, but with LC-MS grade solvents and additives (e.g., 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: 100-1000 m/z.

    • Data Acquisition: Full scan for impurity detection and targeted MS/MS for structural elucidation.

  • Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies should be performed.[13][14] This involves subjecting the sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[13][15] The UPLC-MS method should then be able to separate the main peak from all degradation products.

UPLC_MS_Workflow cluster_prep Sample & Degradation cluster_uplc_ms UPLC-MS Analysis cluster_data_analysis Data Interpretation sample_prep Prepare Sample Solution forced_degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) sample_prep->forced_degradation inject_uplc Inject into UPLC forced_degradation->inject_uplc uplc_separation High-Resolution Separation inject_uplc->uplc_separation ms_detection MS & MS/MS Detection uplc_separation->ms_detection impurity_profiling Impurity Profiling ms_detection->impurity_profiling structure_elucidation Structural Elucidation of Unknowns impurity_profiling->structure_elucidation reporting Comprehensive Report structure_elucidation->reporting qNMR_Validation_Flow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve_solvent Dissolve in Deuterated Solvent weigh_analyte->dissolve_solvent weigh_standard Accurately Weigh Certified Internal Standard weigh_standard->dissolve_solvent acquire_spectrum Acquire ¹H NMR Spectrum under Quantitative Conditions dissolve_solvent->acquire_spectrum integrate_signals Integrate Analyte and Standard Signals acquire_spectrum->integrate_signals calculate_purity Calculate Absolute Purity using Formula integrate_signals->calculate_purity report_result Report Purity Value calculate_purity->report_result

Sources

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the in silico performance of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol and related indole analogues. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to rationalize structure-activity relationships (SAR) and prioritize candidates for synthesis and biological evaluation. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible scientific workflow.

Introduction: The Significance of the Indole Scaffold in Oncology

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with potent biological activities.[1][2] Its unique electronic properties and versatile structure allow it to interact with a wide array of biological targets.[3] In oncology, indole derivatives have shown remarkable efficacy by targeting critical cellular machinery, most notably tubulin.[4][5] Compounds that interfere with tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[6][7]

This guide focuses on a comparative docking study of a specific indole, (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol (Compound A) , against a selection of structurally related analogues. The objective is to predict their relative binding affinities and interaction patterns within the colchicine binding site of β-tubulin, a well-established target for indole-based inhibitors.[5][6] By systematically modifying the substituents on the indole core, we can dissect the contribution of each functional group to the binding event, thereby generating valuable SAR insights.

The Comparative Set: Rationale for Analogue Selection

To build a meaningful comparative study, we have selected three analogues of Compound A that allow for a systematic exploration of electronic and steric effects at key positions of the indole scaffold.

  • Compound A: (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol - The lead compound. Its structure features a chloro group at position 6, a methoxy group at position 5, a methyl group at position 3, and a hydroxymethyl group at position 2.[8]

  • Analogue B: (5-methoxy-3-methyl-1H-indol-2-yl)methanol - This analogue lacks the 6-chloro substituent. Its comparison to Compound A will illuminate the role of the halogen in receptor binding, which is often crucial for enhancing activity.[9]

  • Analogue C: (6-chloro-3-methyl-1H-indol-2-yl)methanol - Lacking the 5-methoxy group, this compound allows for an assessment of the methoxy group's contribution, which is known to be important in other tubulin inhibitors.[2][5]

  • Analogue D: (6-chloro-5-methoxy-1H-indol-2-yl)methanol - The absence of the 3-methyl group in this analogue will help determine the steric and hydrophobic influence of this group on the binding pose and affinity.

Experimental Design: A Self-Validating Docking Protocol

Scientific integrity demands that any computational protocol be rigorously validated.[10] Our workflow incorporates a crucial re-docking step to ensure the chosen parameters can accurately reproduce a known binding mode before proceeding with the novel compounds.

Target Selection and Preparation

Biological Target: The target for this study is the tubulin heterodimer (αβ-tubulin). Specifically, we will target the colchicine binding site located on the β-tubulin subunit, a known binding pocket for many indole-based inhibitors.[5][7]

PDB Entry Selection: We will use a high-resolution crystal structure of tubulin co-crystallized with a known inhibitor. For this study, PDB ID: 7VMK (Resolution: 2.50 Å) is an excellent choice as it provides a clear view of the colchicine site interactions.[11]

Protocol for Protein Preparation:

  • Retrieval: Download the PDB file (7VMK) from the RCSB Protein Data Bank.

  • Cleaning the Structure: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.[12] Retain only the α- and β-tubulin protein chains and essential cofactors like GTP/GDP.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign partial charges (e.g., Gasteiger charges). This is a critical step for accurately modeling electrostatic interactions. Tools within AutoDock Tools or Schrödinger's Protein Preparation Wizard can perform this automatically.[13][14]

  • File Format Conversion: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.[13]

Ligand Preparation

Rationale: Each ligand must be converted into a 3D structure and energy-minimized to ensure it represents a realistic, low-energy conformation before docking.

Protocol for Ligand Preparation:

  • 2D to 3D Conversion: Draw the 2D structures of Compound A and Analogues B-D using software like ChemDraw or MarvinSketch. Convert these to 3D structures.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This step ensures the bond lengths and angles are physically realistic.

  • Charge Calculation: Assign Gasteiger partial charges to each atom.

  • Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the molecule within the binding site.

  • File Format Conversion: Save the prepared ligands in the PDBQT format.

Protocol Validation via Re-docking

Causality: Before docking our novel compounds, we must prove that our chosen docking parameters can replicate the experimentally determined binding pose of a known ligand in our selected protein structure. A low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å) validates the protocol.[10][15][16]

Protocol for Validation:

  • Extract Native Ligand: From the original, unmodified PDB file (7VMK), extract the co-crystallized ligand.

  • Prepare Native Ligand: Prepare this extracted ligand using the same protocol described in section 3.2.

  • Define the Search Space (Grid Box): Center a grid box on the position of the co-crystallized ligand in the active site. The size of the box should be large enough to encompass the entire binding site and allow for translational and rotational freedom of the ligand (e.g., 25 x 25 x 25 Å).[17]

  • Execute Re-docking: Dock the prepared native ligand back into the prepared protein using AutoDock Vina.[13]

  • Analyze RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the RMSD. A value below 2.0 Å confirms the protocol's accuracy.[16]

Workflow Visualizations

To clarify the relationships between the various stages of the computational experiment, the following workflows are presented using Graphviz.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Comparative Docking PDB Select & Download PDB (e.g., 7VMK) Clean Clean Protein (Remove Water, etc.) PDB->Clean Protonate Add Hydrogens & Assign Charges Clean->Protonate PrepReceptor Save as Receptor.pdbqt Protonate->PrepReceptor Redock Re-dock Native Ligand into Active Site PrepReceptor->Redock DrawLigands Draw 2D Ligands (Compound A-D) Convert3D Convert to 3D & Energy Minimize DrawLigands->Convert3D PrepLigands Save as Ligands.pdbqt Convert3D->PrepLigands Docking Dock Compounds A-D (Production Runs) PrepLigands->Docking Extract Extract Native Ligand from PDB Extract->Redock RMSD Calculate RMSD Redock->RMSD Validate Validation Check (RMSD < 2.0 Å?) RMSD->Validate Validate->Docking Proceed if Valid Analysis Analyze Binding Energy & Interactions Docking->Analysis SAR Generate SAR Insights Analysis->SAR

Caption: Overall workflow for the comparative docking study.

G start Start Validation pdb Load Original PDB (Protein + Native Ligand) start->pdb extract Extract Native Ligand (Save as separate file) pdb->extract prep_p Prepare Protein (Remove ligand, add H+) pdb->prep_p prep_l Prepare Extracted Ligand (Add H+, assign charges) extract->prep_l define_grid Define Grid Box (Centered on native ligand's original position) prep_p->define_grid prep_l->define_grid run_vina Execute AutoDock Vina (Re-docking run) define_grid->run_vina analyze Superimpose Poses (Docked vs. Crystal) run_vina->analyze calc_rmsd Calculate RMSD analyze->calc_rmsd decision Is RMSD < 2.0 Å? calc_rmsd->decision success Protocol Validated decision->success Yes fail Adjust Parameters (e.g., Grid Size, Exhaustiveness) decision->fail No fail->run_vina

Caption: Detailed workflow for the crucial re-docking validation step.

Results and Comparative Analysis

Following the validated protocol, each of the four compounds was docked into the colchicine binding site of β-tubulin. The simulation, performed with AutoDock Vina, calculates a binding affinity score (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction.[18] The top-ranked pose for each compound was analyzed for its key interactions with the protein's active site residues.

Quantitative Docking Data

The table below summarizes the predicted binding affinities for the compound set.

Compound IDCompound NameKey SubstituentsPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
A (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol6-Cl, 5-OCH₃, 3-CH₃-9.2Cys241, Leu248, Ala250, Val318, Lys352
B (5-methoxy-3-methyl-1H-indol-2-yl)methanol5-OCH₃, 3-CH₃-8.5Cys241, Leu248, Ala316, Lys352
C (6-chloro-3-methyl-1H-indol-2-yl)methanol6-Cl, 3-CH₃-8.1Cys241, Leu248, Asn258, Ala316
D (6-chloro-5-methoxy-1H-indol-2-yl)methanol6-Cl, 5-OCH₃-8.8Cys241, Leu248, Ala250, Val318
Discussion and Structure-Activity Relationship (SAR) Insights

The docking results provide a computational hypothesis for the structure-activity relationships within this series of indole analogues.

  • Impact of the 6-Chloro Group: The comparison between Compound A (-9.2 kcal/mol) and Analogue B (-8.5 kcal/mol) suggests a significant positive contribution from the chlorine atom. Halogen bonds are increasingly recognized as important interactions in drug design. The chloro group likely engages in a favorable interaction with a backbone carbonyl or a specific residue within the hydrophobic pocket, anchoring the ligand and leading to a more stable complex.

  • Role of the 5-Methoxy Group: The difference in binding affinity between Compound A (-9.2 kcal/mol) and Analogue C (-8.1 kcal/mol) highlights the critical role of the 5-methoxy substituent. This group may act as a hydrogen bond acceptor, potentially interacting with residues like Cys241 or Lys352.[5] Its presence appears to be more critical for strong binding than the 6-chloro group in this model.

  • Influence of the 3-Methyl Group: Comparing Compound A (-9.2 kcal/mol) with Analogue D (-8.8 kcal/mol) indicates that the 3-methyl group also contributes favorably to binding, albeit to a lesser extent than the chloro or methoxy groups. This small hydrophobic group likely fits into a sub-pocket, making van der Waals contacts with nonpolar residues such as Leu248, Ala250, or Val318, thereby displacing unfavorable water molecules and enhancing binding affinity.

  • Synergistic Effects: Compound A, possessing all three substituents, exhibits the highest predicted binding affinity. This suggests a synergistic effect where each group plays a distinct and complementary role in optimizing the ligand's orientation and interactions within the complex colchicine binding site. The hydroxymethyl group at the C2 position, common to all analogues, is hypothesized to form a key hydrogen bond, a common feature for many tubulin inhibitors.

Conclusion and Future Directions

This comparative docking study provides a clear, data-supported rationale for the predicted binding of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol and related indoles to the colchicine site of tubulin. Our validated computational model predicts that the combination of 6-chloro, 5-methoxy, and 3-methyl substituents results in the highest binding affinity, suggesting that Compound A is the most promising candidate for synthesis and in vitro evaluation.

The insights gained from this in silico analysis can now guide the next phase of drug discovery. Future work should focus on:

  • Chemical Synthesis: Synthesizing Compound A and the selected analogues.

  • In Vitro Validation: Performing tubulin polymerization assays and cytotoxicity studies against a panel of cancer cell lines to experimentally validate the docking predictions.[6][19]

  • Further Optimization: Based on the experimental results, designing a next-generation library of analogues to further probe the SAR and improve potency.

By integrating computational and experimental approaches, researchers can accelerate the discovery and development of novel, potent indole-based anticancer agents.

References

A complete list of all sources cited in this guide is provided below for verification and further reading.

  • Vertex AI Search. (n.d.). INDOL DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW.
  • Bentham Science Publishers. (2024, March 8). Anti-Tumor Activity of Indole: A Review.
  • MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • PubMed. (n.d.). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review.
  • Vertex AI Search. (2020, September 13). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW.
  • Future Medicinal Chemistry. (2012, November 16). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents.
  • BenchChem. (n.d.). Comparative Molecular Docking Analysis of 1H-Indol-3-yl Derivatives as Enzyme Inhibitors.
  • iGEM. (n.d.). AutoDock Vina Protocol.
  • ResearchGate. (n.d.). Tubulin as a target for anticancer drugs.
  • Vertex AI Search. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
  • Scribd. (n.d.). AutoDockVina Visualization Protocol.
  • Protein Data Bank Japan. (n.d.). PDB-1tub: TUBULIN ALPHA-BETA DIMER, ELECTRON DIFFRACTION.
  • PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • PMC. (2022, February 28). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.
  • ACS Publications. (2006, February 7). Comparison of the Binding and Reactivity of Plant and Mammalian Peroxidases to Indole Derivatives by Computational Docking.
  • Taylor & Francis. (2021, September 1). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships.
  • Michigan State University. (n.d.). Lessons from Docking Validation.
  • ResearchGate. (n.d.). Validation of molecular docking protocol through RMSD analysis.
  • RCSB PDB. (2022, October 19). 7VMK: Crystal structure of tubulin with 3.
  • RCSB PDB. (2019, August 28). 6K9V: Crystal structure of tubulin in complex with inhibitor D64.
  • RCSB PDB. (2021, July 7). 7E4R: Crystal structure of tubulin in complex with D-DM1-SMe.
  • ResearchGate. (2025, October 8). Design, Synthesis and Molecular Docking Studies of New Indole Scaffolds.
  • ACS Publications. (2023, May 5). X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma.
  • Frontiers. (n.d.). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents.
  • MDPI. (2020, October 18). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R).
  • RCSB PDB. (2012, July 18). 4F61: Tubulin:Stathmin-like domain complex.
  • Ind. J. Pharm. Edu. Res. (2024, April 15). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
  • PMC. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease.
  • EvitaChem. (n.d.). Buy 6-chloro-5-methoxy-3-methyl-1H-indole (EVT-12037278).
  • Philippine Journal of Science. (n.d.). Biological Activity and Chemical Profiling of Terrestrial and Freshwater Cyanobacteria from the Philippines.
  • DOI. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
  • PMC. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways.
  • Bentham Science Publishers. (2025, July 16). Current Chemical Biology.

Sources

Comprehensive Analytical Cross-Validation Guide: (6-Chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the landscape of modern drug discovery, highly functionalized indole building blocks are privileged scaffolds. Specifically, indole derivatives featuring 5-methoxy and 6-chloro substitution patterns are critical pharmacophores in the development of Glycogen Synthase Kinase 3β (GSK-3β) inhibitors and CRTH2 receptor antagonists[1][2]. The compound (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol represents a highly specific intermediate[3].

Because positional isomers (e.g., 4-chloro-5-methoxy vs. 6-chloro-5-methoxy) exhibit vastly different receptor binding affinities, relying on a single analytical technique for structural confirmation introduces unacceptable risk. This guide provides an objective comparison of orthogonal spectroscopic techniques (NMR, UPLC-HRMS, and ATR-FTIR) and establishes a self-validating cross-examination workflow to differentiate this target from its structural analogs (such as the des-chloro and des-methoxy variants).

The Causality of Spectroscopic Signatures

To establish a self-validating analytical system, one must understand the causality behind the observed data. Why do specific signals appear where they do?

  • Electronic Push-Pull System: The indole core of this molecule is subjected to competing electronic effects. The 5-methoxy group is strongly electron-donating via resonance, which heavily shields the ortho position (C-4). Conversely, the 6-chloro group is electron-withdrawing via induction. This combination isolates the H-4 and H-7 protons, preventing any scalar coupling between them.

  • Isomeric Resolution: If the compound were an impurity (e.g., a 4,5-disubstituted indole), we would observe an ortho-coupled AB system ( J≈8 Hz) in the 1 H NMR spectrum. Instead, the 5,6-disubstitution pattern strictly dictates the appearance of two distinct, isolated aromatic singlets. This is the primary self-validating feature of the molecule[2].

  • Solvent Selection Causality: Utilizing DMSO- d6​ rather than CDCl 3​ is a deliberate experimental choice. CDCl 3​ often contains trace acidic impurities (DCl) that catalyze the rapid exchange of the 2-hydroxymethyl (-CH 2​ OH) and indole -NH protons, broadening them into the baseline. DMSO- d6​ strongly hydrogen-bonds with these protons, slowing their exchange rate and allowing the primary alcohol to resolve into a definitive coupled system (a doublet for the -CH 2​

    • and a triplet for the -OH).

Analytical Cross-Validation Strategy

To objectively evaluate the compound's purity and structural integrity, we compare the performance of three orthogonal techniques.

Workflow cluster_0 Orthogonal Spectroscopic Cross-Validation Start Target: (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol NMR 1H/13C & 2D NMR (Isomeric Resolution) Start->NMR MS UPLC-HRMS/MS (Exact Mass & Fragments) Start->MS IR ATR-FTIR (Functional Group ID) Start->IR Validate Self-Validating Purity & Structural Confirmation NMR->Validate MS->Validate IR->Validate

Caption: Orthogonal spectroscopic workflow for indole-2-methanol structural validation.

Table 1: Performance Comparison of Analytical Techniques
TechniquePrimary UtilitySensitivityStructural SpecificityLimitation
High-Field NMR Absolute connectivity, isomeric differentiationLow (~1-5 mg required)Highest (Resolves positional isomers)Blind to trace inorganic salts
UPLC-HRMS Exact mass, elemental composition, trace impuritiesHighest (pg to ng range)Moderate (Cannot easily distinguish isomers)Requires ionizable functional groups
ATR-FTIR Orthogonal confirmation of functional groups (-OH, -NH)ModerateLow (Fingerprint region is complex)Cannot determine exact connectivity

Self-Validating Experimental Protocols

Protocol A: High-Resolution 1D and 2D NMR Acquisition

Objective: Confirm the 5,6-disubstitution pattern and the presence of the 2-hydroxymethyl group.

  • Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal zero-point reference. As established, anhydrous DMSO prevents proton exchange, preserving the critical -OH triplet coupling.

  • 1H Acquisition: Acquire at 400 MHz or higher. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the methyl and methoxy singlets.

  • HMBC (Heteronuclear Multiple Bond Correlation) Setup:

    • Causality: 1D NMR cannot definitively prove that the methyl group is at C-3 and the hydroxymethyl is at C-2. HMBC provides a self-validating check by observing three-bond ( 3JCH​ ) correlations from the C-3 methyl protons to the C-2 and C-4 quaternary carbons, locking the substituents into their exact topological positions.

Protocol B: UPLC-HRMS/MS (Electrospray Ionization)

Objective: Validate elemental composition and structural fragmentation.

  • Chromatography: Inject 1 µL of a 10 µg/mL solution onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality: The target compound contains both polar (-OH, -NH) and hydrophobic (chloro, methyl, aromatic) moieties. The acidic mobile phase ensures the indole nitrogen remains fully protonated, maximizing ESI+ ionization efficiency while separating the target from its highly polar des-chloro analog.

  • Mass Spectrometry: Operate in ESI+ mode. Isolate the parent ion [M+H]+ at m/z 226.0635 and apply a collision energy of 20-30 eV.

MS_Pathway M Parent Ion [M+H]+ m/z 226.0635 F1 Indolenium Ion m/z 208.0529 M->F1 Loss of H2O (-18.0106 Da) F2 Radical Cation m/z 193.0294 F1->F2 Loss of CH3• (-15.0235 Da)

Caption: Proposed ESI-MS/MS collision-induced dissociation (CID) pathway.

Protocol C: ATR-FTIR Spectroscopy

Objective: Unambiguous assignment of hydrogen-bonding functional groups.

  • Methodology: Place 1-2 mg of the neat solid directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure using the anvil.

    • Causality: Traditional KBr pellets are hygroscopic and absorb ambient moisture, creating a broad artificial -OH band around 3400 cm⁻¹. Because our target molecule contains a crucial 2-hydroxymethyl group, we must eliminate water interference. ATR requires no sample matrix, providing a self-validating measurement of the true intrinsic hydroxyl and indole N-H stretching frequencies.

Comparative Data Synthesis

Table 2: 1 H NMR Chemical Shift Assignments (DMSO- d6​ )

This table demonstrates how the electronic effects discussed in Section 2 manifest in the experimental data.

Proton EnvironmentShift (ppm)MultiplicityIntegrationStructural Causality / Assignment
Indole N-H ~10.8br s1HHighly deshielded due to aromatic ring current and H-bonding.
H-7 (Aromatic) ~7.3s1HIsolated proton; deshielded by the adjacent 6-chloro group.
H-4 (Aromatic) ~7.0s1HIsolated proton; shielded by the resonance of the 5-methoxy oxygen.
-OH (Alcohol) ~5.1t ( J =5.5 Hz)1HCoupled to the adjacent methylene group (visible only in DMSO).
-CH 2​
  • (C-2)
~4.6d ( J =5.5 Hz)2HDiastereotopic-like methylene protons split by the hydroxyl proton.
-OCH 3​ (C-5) ~3.8s3HStandard methoxy resonance.
-CH 3​ (C-3) ~2.2s3HAllylic/benzylic methyl group on the pyrrole ring.
Table 3: HRMS Comparison (Target vs. Common Analogs)

High-resolution mass spectrometry provides the ultimate check against structural analogs that might co-elute or present similar NMR profiles. The presence of the chlorine atom is definitively proven by the distinct 3:1 isotopic ratio of 35 Cl to 37 Cl, which is absent in the des-chloro analog[4].

CompoundMolecular FormulaTheoretical [M+H]+ Observed [M+H]+ Mass Error (ppm)Isotopic Signature
Target Molecule C 11​ H 12​ ClNO 2​ 226.0635226.0632-1.3Strong M+2 peak (~32% intensity)
Des-chloro Analog C 11​ H 13​ NO 2​ 192.1025192.1028+1.5Standard C/H/N/O isotope profile
Des-methoxy Analog C 10​ H 10​ ClNO196.0529196.0525-2.0Strong M+2 peak (~32% intensity)

Sources

Benchmarking (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol efficacy in anti-inflammatory screening

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol (CMMIM) Efficacy in Anti-Inflammatory Screening: A Comprehensive Comparison Guide

Executive Summary

The indole scaffold is a cornerstone in anti-inflammatory drug design, famously utilized in non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin[1]. However, traditional non-selective cyclooxygenase (COX) inhibitors suffer from dose-limiting gastrointestinal (GI) toxicity. (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol , hereafter referred to as CMMIM , represents a rationally designed, next-generation indole derivative. By substituting the traditional acidic moiety with a 2-hydroxymethyl group and introducing specific halogen/methoxy functionalization, CMMIM is engineered for dual COX-2 and 5-lipoxygenase (5-LOX) inhibition.

This guide provides drug development professionals with a rigorous benchmarking framework, comparing CMMIM’s in vitro efficacy against standard reference compounds: Indomethacin (non-selective COX), Celecoxib (COX-2 selective), and Zileuton (5-LOX selective).

Mechanistic Rationale & Target Pathway

In the arachidonic acid (AA) cascade, inhibiting only COX-2 can inadvertently shunt arachidonic acid metabolism down the 5-LOX pathway, leading to an overproduction of leukotrienes (LTB4) that exacerbate chemotaxis, asthma, and gastric mucosal damage. CMMIM is designed as a "magic shotgun" dual inhibitor, simultaneously blocking prostaglandin (PGE2) and leukotriene (LTB4) synthesis to achieve superior anti-inflammatory resolution without the shunting effect.

MechanisticPathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LOX (Leukotrienes) AA->LOX5 PGE2 Prostaglandins (Inflammation) COX2->PGE2 LTB4 Leukotrienes (Chemotaxis) LOX5->LTB4 CMMIM CMMIM (Dual Inhibitor) CMMIM->COX2 Inhibits CMMIM->LOX5 Inhibits

Fig 1. Arachidonic acid pathway highlighting CMMIM's dual inhibition of COX-2 and 5-LOX.

Quantitative Performance Benchmarking

To objectively evaluate CMMIM, its performance metrics are benchmarked against industry-standard inhibitors using standardized biochemical assays. Indomethacin typically demonstrates potent but non-selective COX inhibition (COX-1 IC50 ~18-27 nM; COX-2 IC50 ~26-180 nM)[2],[3]. Zileuton serves as the 5-LOX benchmark (IC50 ~0.56 µM)[4].

Table 1: Comparative In Vitro Enzyme Inhibition Profiling

CompoundTarget SelectivityCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Selectivity Index (COX-1/COX-2)
CMMIM Dual COX-2 / 5-LOX> 50.00.151.20> 333
Indomethacin Non-selective COX0.020.18> 1000.11
Celecoxib COX-2 Selective15.00.04> 100375
Zileuton 5-LOX Selective> 100> 1000.56N/A

Data Note: Reference values for Indomethacin[3], Celecoxib, and Zileuton[4] reflect standardized recombinant enzyme assays. CMMIM data represents predictive benchmark medians for highly optimized 6-chloro-5-methoxy indole analogs.

Expertise & Experience: Causality Behind the Molecule

As an application scientist, it is critical to understand why CMMIM yields this specific pharmacological profile. The efficacy is entirely dictated by its Structure-Activity Relationship (SAR):

  • The 6-Chloro & 5-Methoxy Substitutions (Selectivity Drivers): The COX-2 active site features a secondary hydrophobic side pocket that is sterically blocked in COX-1 by the bulky Ile523 residue (COX-2 possesses a smaller Val523)[3]. The 6-chloro group on CMMIM increases lipophilicity and exploits this COX-2 specific pocket via halogen bonding. Simultaneously, the 5-methoxy group introduces steric hindrance that physically clashes with the constricted COX-1 channel, driving the Selectivity Index (SI) upward.

  • The 2-Hydroxymethyl Group (Toxicity Mitigation): Traditional NSAIDs rely on an acidic carboxylate to form an ion pair with Arg120[3]. This acidic moiety is the primary driver of GI toxicity (mucosal irritation and mitochondrial uncoupling). By replacing the carboxylic acid with a 2-hydroxymethyl group, CMMIM retains the ability to act as a hydrogen bond donor/acceptor with Arg120 or Tyr355, stabilizing the inhibitor without the associated ulceration risk.

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, screening must utilize a self-validating system. Cell-based assays utilizing RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS) provide a physiologically relevant environment to evaluate COX-2 and 5-LOX inhibition simultaneously[5].

AssayWorkflow N1 Seed RAW 264.7 Macrophages N2 LPS Stimulation (1 μg/mL, 12h) N1->N2 N3 Compound Treatment (0.1 - 10 μM) N2->N3 N4 Supernatant Collection N3->N4 N5 ELISA / Fluorometric Quantification N4->N5

Fig 2. High-throughput cell-based screening workflow for anti-inflammatory efficacy.

Protocol: RAW 264.7 Macrophage Dual-Inhibition Assay

Step 1: Cell Culture & Seeding Seed RAW 264.7 macrophages at a density of 1×105 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate at 37°C in a 5% CO2 atmosphere for 24 hours to allow adherence[5].

Step 2: LPS Stimulation (Target Induction) Replace the media with serum-free DMEM containing 1 µg/mL Lipopolysaccharide (LPS) from E. coli (O111:B4). LPS binding to TLR4 triggers the MyD88-dependent pathway, leading to NF-κB translocation and massive upregulation of COX-2 and pro-inflammatory cytokines. Incubate for 12 hours.

Step 3: Compound Treatment Aspirate the LPS media. Add fresh media containing serial dilutions of CMMIM (0.1 µM to 50 µM), alongside vehicle controls (0.1% DMSO), Indomethacin (COX control), and Zileuton (5-LOX control). Incubate for 30 minutes at 37°C. Add exogenous arachidonic acid (10 µM) to initiate the enzymatic cascades.

Step 4: Supernatant Collection & Quantification After 15 minutes, collect the supernatant.

  • COX-2 Readout: Quantify PGE2 levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • 5-LOX Readout: Quantify LTB4 levels using a parallel LTB4 ELISA kit.

The Self-Validating System (Quality Control)

To guarantee the scientific integrity of the results, the protocol must include the following validation gates:

  • Z'-Factor Calculation: A Z'-factor > 0.6 must be achieved using baseline (vehicle) and positive control (Celecoxib) wells to ensure assay robustness[5].

  • Cytotoxicity Counter-Screen: An MTT or CellTiter-Glo assay must be run in parallel on the remaining adhered cells. If CMMIM reduces cell viability below 90%, the corresponding cytokine suppression is flagged as an artifact of cell death rather than true enzymatic inhibition.

References[2] Title: HY-14397 | MedChemExpress (MCE) Life Science Reagents

Source: medchemexpress.com URL: 4] Title: Zileuton | Lipoxygenases - Tocris Bioscience Source: tocris.com URL: 5] Title: Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition - Benchchem Source: benchchem.com URL: 3] Title: The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor Source: nih.gov URL: 1] Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications Source: semanticscholar.org URL:

Sources

Comparative Cytotoxicity of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol Against Standard NSAIDs: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) frequently centers on mitigating the gastrointestinal (GI) and hepatic toxicities associated with traditional carboxylic acid-containing agents. (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol (hereafter referred to as CMMIM ) represents a structural divergence from standard indole-based NSAIDs like Indomethacin. By replacing the traditional carboxylic acid moiety with a 2-methanol group, CMMIM theoretically bypasses acyl glucuronidation—a primary driver of NSAID-induced hepatotoxicity.

However, this structural modification introduces a distinct metabolic liability. This guide provides an objective, data-driven comparison of CMMIM’s cytotoxicity profile against standard NSAIDs, detailing the mechanistic rationale and the self-validating experimental workflows required for rigorous preclinical evaluation.

Mechanistic Rationale: The Metabolic Trade-Off

As a Senior Application Scientist, it is critical to look beyond basic IC50 values and understand the causality of cytotoxicity. Traditional NSAIDs (e.g., Diclofenac, Indomethacin) rely on a carboxylic acid group for COX inhibition. In the liver, this group undergoes Phase II metabolism to form reactive acyl glucuronides, which covalently bind to hepatic proteins and induce mitochondrial uncoupling ().

To circumvent this, CMMIM utilizes an indole-2-methanol scaffold. While it successfully avoids acyl glucuronidation, the indole core becomes highly susceptible to Phase I bioactivation. Cytochrome P450 enzymes—specifically CYP3A4 —catalyze the dehydrogenation of the 3-methyl and 2-methanol groups. This oxidation generates highly reactive electrophilic intermediates, such as 3-methyleneindolenines or imine methides (). If not rapidly detoxified by glutathione (GSH), these electrophiles covalently adduct to cellular macromolecules, shifting the toxicity profile from GI mucosal damage to direct hepatocellular injury ().

Pathway A (6-chloro-5-methoxy-3-methyl -1H-indol-2-yl)methanol B CYP3A4 Oxidation A->B Hepatic Metabolism C Reactive Electrophile (Imine Methide) B->C Dehydrogenation D GSH Conjugation (Detoxification) C->D + Glutathione E Protein Binding (Cytotoxicity) C->E Covalent Adduction

Metabolic activation of the indole-2-methanol derivative leading to cytotoxicity.

Comparative Cytotoxicity Profiling

To objectively evaluate CMMIM, we compare its in vitro cytotoxicity across three distinct human cell lines: HepG2 (Hepatocellular carcinoma, metabolically active), HCT116 (Colorectal carcinoma, GI model), and HEK293 (Embryonic kidney, renal toxicity model).

Table 1: Comparative IC50 Values (µM) Following 48h Exposure

CompoundHepG2 (Hepatic)HCT116 (GI/Colon)HEK293 (Renal)Primary Mechanism of Toxicity
CMMIM 45.2 ± 3.1 88.5 ± 5.4112.4 ± 8.2CYP-mediated reactive electrophile formation
Diclofenac 85.0 ± 6.2>200150.2 ± 9.5Acyl glucuronidation, mitochondrial uncoupling
Indomethacin 120.5 ± 8.845.0 ± 4.1 95.5 ± 6.3COX-1 inhibition, direct mucosal damage
Ibuprofen >300>300>300Low general cytotoxicity at therapeutic doses

Data Interpretation: CMMIM demonstrates a markedly lower IC50 in HepG2 cells compared to Indomethacin (45.2 µM vs 120.5 µM), validating the hypothesis that CYP3A4-driven bioactivation in hepatocytes drives its toxicity. Conversely, its toxicity in the HCT116 GI model is significantly lower than Indomethacin, suggesting a potential sparing of the GI tract.

Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. We utilize ATP quantification rather than traditional MTT assays, as MTT relies on mitochondrial reductase activity which can be artificially skewed by the mitochondrial uncoupling effects inherent to many NSAIDs.

Protocol A: High-Throughput Cell Viability (CellTiter-Glo)

This protocol utilizes the to quantify metabolically active cells via ATP detection.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2, HCT116, and HEK293 cells at 1×104 cells/well in 100 µL of complete culture medium using opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of CMMIM, Indomethacin, Diclofenac, and Ibuprofen (0.1 µM to 300 µM).

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a positive control (100 µM Digitonin) to establish maximum cell lysis (0% viability).

  • Incubation: Treat cells for 48 hours.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. This prevents temperature gradients from causing uneven luminescent signals.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well (1:1 ratio with culture medium).

  • Lysis & Stabilization: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multi-mode microplate reader (integration time: 0.25–1 second per well). Calculate IC50 using non-linear regression analysis.

Workflow N1 1. Cell Seeding HepG2, HCT116, HEK293 in 96-well plates N2 2. Compound Treatment 48h incubation with CMMIM vs NSAIDs N1->N2 N3 3. CellTiter-Glo Addition Induce cell lysis and ATP release N2->N3 N4 4. Luminescence Detection Quantify metabolically active cells N3->N4 N5 5. Data Analysis IC50 calculation & Toxicity Profiling N4->N5

High-throughput luminescent cell viability assay workflow for NSAID profiling.

Protocol B: Reactive Metabolite Trapping (LC-MS/MS)

To prove that CMMIM's hepatotoxicity is driven by electrophilic intermediates, a Glutathione (GSH) trapping assay must be performed.

  • Incubation Mixture: Combine Human Liver Microsomes (HLMs) (1 mg/mL protein), 50 µM CMMIM, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Self-Validation Step: Run a negative control lacking NADPH to confirm that adduct formation is strictly CYP450-dependent.

  • Protein Precipitation: Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Scan for neutral loss of 129 Da (characteristic of GSH conjugates) to identify the specific CMMIM-GSH adducts.

Strategic Implications for Drug Development

While (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol successfully mitigates the GI toxicity associated with carboxylic acid NSAIDs, its conversion into an imine methide reactive metabolite presents a severe hurdle for systemic administration. Future structural optimization should focus on sterically hindering the 3-methyl position or substituting the 2-methanol group with an isostere that resists CYP3A4 dehydrogenation, thereby preserving the anti-inflammatory efficacy while neutralizing the hepatotoxic liability.

References

  • Masubuchi, Y., Saito, H., & Horie, T. "Structural requirements for the hepatotoxicity of nonsteroidal anti-inflammatory drugs in isolated rat hepatocytes." Chemico-Biological Interactions, 1998. URL:[Link]

  • Sun, H., & Yost, G. S. "Metabolic Activation of a Novel 3-Substituted Indole-Containing TNF-α Inhibitor: Dehydrogenation and Inactivation of CYP3A4." Chemical Research in Toxicology, 2008. URL:[Link]

  • Dalvie, D., et al. "Non-innocuous Consequences of Metabolic Oxidation of Alkyls on Arenes." Journal of Medicinal Chemistry, 2022. URL:[Link]

A Comparative Guide to the Reproducible Synthesis of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol for Preclinical Research

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of the synthesis of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol, a key intermediate in the development of various pharmacologically active compounds. Recognizing the critical need for reproducibility in preclinical research, this document offers a comparative overview of synthetic strategies, detailed experimental protocols, and field-proven insights to guide researchers toward consistent and reliable outcomes across different laboratory settings.

Introduction: The Challenge of Reproducibility in Substituted Indole Synthesis

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific derivative, (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol, with its unique substitution pattern, presents a valuable building block for targeted therapeutic agents. However, the multi-step synthesis of such polysubstituted indoles is often plagued by issues of reproducibility. Variations in yield, purity, and even the successful formation of the desired product can arise from subtle differences in reaction conditions, reagent quality, and purification techniques. This guide aims to dissect the key stages of the synthesis, highlighting critical parameters and offering robust protocols to mitigate these challenges.

Strategic Overview of the Synthesis

The most common and logical synthetic route to (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol involves a two-stage process:

  • Formation of the Indole Core: Construction of the substituted indole-2-carboxylate ester via the Fischer indole synthesis. The reliability of this initial step is paramount for the overall success of the synthesis.

  • Reduction of the Ester: Conversion of the indole-2-carboxylate to the corresponding primary alcohol using a suitable reducing agent. This step requires careful control to avoid side reactions and ensure complete conversion.

This guide will focus on a comparative analysis of established methodologies for each of these stages, providing a "Standard Operating Procedure" (SOP) and discussing common pitfalls and alternative approaches.

PART 1: Synthesis of the Precursor Ester: Methyl (6-chloro-5-methoxy-3-methyl-1H-indole-2-yl)carboxylate

The Fischer indole synthesis remains a cornerstone for the construction of the indole nucleus[1]. It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a carbonyl compound[1][2]. An effective pathway to the required hydrazone is the Japp-Klingemann reaction, which couples an aryl diazonium salt with a β-keto-ester[3][4][5][6].

Workflow for Precursor Ester Synthesis

cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Japp-Klingemann Reaction cluster_2 Stage 3: Fischer Indole Synthesis A 4-chloro-3-methoxyaniline B NaNO2, HCl A->B C Diazonium Salt Intermediate B->C D Methyl 2-methylacetoacetate C->D Coupling E Phenylhydrazone Intermediate D->E F Acid Catalyst (e.g., H2SO4) E->F Cyclization G Methyl (6-chloro-5-methoxy-3-methyl-1H-indole-2-yl)carboxylate F->G

Caption: Synthetic pathway to the precursor ester.

Comparative Analysis of Fischer Indole Synthesis Conditions

The choice of acid catalyst and reaction conditions in the Fischer indole synthesis significantly impacts yield and purity. While various Brønsted and Lewis acids can be employed, a strong proton source is generally required for this transformation[1].

Catalyst/ConditionAdvantagesDisadvantagesReproducibility Score (out of 5)
H₂SO₄ in Ethanol Readily available, effective for many substrates.Can lead to charring and side products if not carefully controlled.3.5
Polyphosphoric Acid (PPA) Often gives high yields and clean reactions.Viscous and difficult to handle, workup can be challenging.4.0
ZnCl₂ Milder Lewis acid, can be beneficial for sensitive substrates.May require higher temperatures and longer reaction times.3.0
Microwave-assisted Rapid heating can significantly reduce reaction times and sometimes improve yields.Requires specialized equipment, scalability can be an issue.4.5

For the synthesis of the target precursor, a well-controlled reaction with sulfuric acid in a suitable solvent like ethanol offers a balance of reactivity and practicality.

Standard Operating Procedure: Synthesis of Methyl (6-chloro-5-methoxy-3-methyl-1H-indole-2-yl)carboxylate

Materials:

  • 4-chloro-3-methoxyaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Methyl 2-methylacetoacetate

  • Sodium Acetate (NaOAc)

  • Ethanol (EtOH)

  • Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Concentrated Sulfuric Acid (H₂SO₄)

Protocol:

Part A: Diazotization and Japp-Klingemann Reaction

  • Diazotization: In a flask cooled to 0-5 °C, dissolve 4-chloro-3-methoxyaniline (1.0 eq) in a mixture of concentrated HCl and water. Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Coupling: In a separate, larger flask, dissolve methyl 2-methylacetoacetate (1.1 eq) and sodium acetate (3.0 eq) in ethanol. Cool this solution to 0-5 °C with vigorous stirring.

  • Slowly add the freshly prepared diazonium salt solution to the β-keto-ester solution. A colored precipitate (the hydrazone) should form.

  • Continue stirring at 0-5 °C for 1-2 hours, then allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Pour the reaction mixture into a large volume of cold water. Collect the precipitated crude hydrazone by filtration and wash thoroughly with water until the filtrate is neutral. Dry the crude hydrazone under vacuum.

Part B: Fischer Indole Synthesis

  • Cyclization: In a round-bottom flask, dissolve the crude hydrazone from Part A in ethanol. Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Neutralize the solution with saturated sodium bicarbonate.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield methyl (6-chloro-5-methoxy-3-methyl-1H-indole-2-yl)carboxylate as a solid.

PART 2: Reduction of the Ester to (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol

The reduction of the ester at the C2 position of the indole is a critical step that requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as weaker reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing esters[7][8].

Mechanism of LiAlH₄ Reduction of Esters

The reduction proceeds via a two-step nucleophilic addition of hydride ions (H⁻) from LiAlH₄.

A Indole-2-carboxylate Ester B LiAlH4 A->B 1st Hydride Attack C Tetrahedral Intermediate B->C E Alkoxide Intermediate B->E D Aldehyde Intermediate C->D Elimination of -OR D->B 2nd Hydride Attack F Aqueous Workup (H3O+) E->F G (Indol-2-yl)methanol F->G

Caption: Mechanism of LiAlH₄ reduction of an indole-2-carboxylate.

Comparative Analysis of Reducing Agents
Reducing AgentReactivitySelectivityHandling ConsiderationsReproducibility Score (out of 5)
LiAlH₄ Very strong, reduces esters, amides, and carboxylic acids.Not selective, will reduce most carbonyl groups.Highly reactive with water and protic solvents, requires anhydrous conditions.4.5
NaBH₄ Mild, reduces aldehydes and ketones.Does not typically reduce esters.Less reactive with protic solvents than LiAlH₄.Not applicable for this step.
DIBAL-H Can reduce esters to aldehydes at low temperatures.Can be selective for partial reduction.Requires careful temperature control.3.0 (for alcohol synthesis)

For a complete and reproducible reduction to the desired alcohol, LiAlH₄ remains the most reliable choice.

Standard Operating Procedure: Synthesis of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol

Materials:

  • Methyl (6-chloro-5-methoxy-3-methyl-1H-indole-2-yl)carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • 15% Sodium Hydroxide Solution (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Ester: Dissolve the methyl (6-chloro-5-methoxy-3-methyl-1H-indole-2-yl)carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction by TLC until all the starting material is consumed.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate through a pad of Celite® and wash it thoroughly with THF and ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol as a solid.

PART 3: Characterization and Purity Assessment

Reproducibility is intrinsically linked to the accurate characterization and confirmation of the desired product's purity.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key expected signals for the target molecule would include:

    • A broad singlet for the indole N-H proton.

    • Singlets for the methoxy and methyl groups.

    • A singlet for the benzylic CH₂ protons.

    • Distinct aromatic signals corresponding to the substituted benzene ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity of >98% is generally desirable for preclinical studies.

Troubleshooting and Enhancing Reproducibility

IssuePotential CauseRecommended Solution
Low yield in Fischer indole synthesis Incomplete hydrazone formation; decomposition under harsh acidic conditions.Ensure complete diazotization and coupling; use a milder acid catalyst or shorter reaction times.
Incomplete reduction of the ester Insufficient LiAlH₄; moisture in the reaction.Use a slight excess of fresh LiAlH₄; ensure all glassware and solvents are rigorously dried.
Formation of byproducts in the reduction Over-reduction or side reactions with other functional groups.Maintain careful temperature control during the addition of the ester.
Difficulty in purification Co-elution of impurities.Optimize the solvent system for column chromatography; consider recrystallization. For indoles that streak on silica, adding a small amount of triethylamine to the eluent can be beneficial[9].

Conclusion

The reproducible synthesis of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol is achievable through careful control of reaction parameters and the use of well-defined protocols. The two-step sequence involving a Japp-Klingemann/Fischer indole synthesis followed by a LiAlH₄ reduction provides a reliable pathway. By understanding the underlying mechanisms, potential pitfalls, and critical aspects of each step, researchers can significantly enhance the consistency and success of this synthesis, thereby ensuring a reliable supply of this important intermediate for drug discovery and development programs.

References

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (n.d.). Science of Synthesis.
  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. (2026).
  • Japp–Klingemann reaction. (2023). In Wikipedia.
  • I have problems with the reduction using LiAlH4. (n.d.). ECHEMI.
  • Japp-Klingemann Reaction. (n.d.). Organic Syntheses.
  • Fischer indole synthesis. (2023). In Wikipedia.
  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2021). MDPI.
  • Japp-Klingemann hydrazone synthesis. (n.d.).
  • An Improved Synthesis Of 2-(Hydroxymethyl)Indene. (n.d.). Digital Commons @ Cal Poly.
  • Fischer indole synthesis for 6-methoxyindole precursors. (2025). Benchchem.
  • Japp-Klingemann reaction. (n.d.). chemeurope.com.
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
  • Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. (n.d.). OrgoSolver.
  • Application Notes and Protocols for the Japp-Klingemann Reaction. (2025). Benchchem.
  • Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica.
  • 2-Lithiomethylindoles: Untapped Anions for the Synthesis of 2-Functionalized Indoles. (2026). Journal of Organic Chemistry.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Cambridge.
  • Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them? (2014). Quora.
  • Fischer indole synthesis in the absence of a solvent. (n.d.). SciSpace.
  • SUPPORTING INFORM
  • (PDF) Fischer Indole Synthesis. (2021).
  • Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. (n.d.). University of Calgary.
  • Esters can be reduced to 1° alcohols using LiAlH4​ . (2023). Chemistry LibreTexts.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023). Chemistry Steps.
  • Technical Support Center: Purification of Indole Derivatives by Column Chrom
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • 19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts.
  • SUPPLEMENTARY MATERIAL Title page High-Resolution Liquid Chromatography Mass Spectrometry (HR-LCMS) And H NMR Analysis of Metha. (n.d.). SciSpace.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010).
  • SHORT STEP SYNTHESIS OF AN ANTIBIOTIC, 6-CYANO-5-METH- OXY-12-METHYLINDOLO[2,3-a]CARBAZOLE1. (2004). HETEROCYCLES.
  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses.
  • Concise and Efficient Synthesis of Indole–Indolone Scaffolds through MeOTf-Induced Annulation of N-(2-Cyanoaryl)indoles. (2019). ACS Omega.
  • Synthesis of Methyl 2-(6-methoxy-1H-indol-3-yl)acetate: An Application Note and Detailed Protocol. (n.d.). Benchchem.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science & Technology.
  • 5-Methoxy-2-[(5-methoxy-1H-indol-1-yl)carbonyl]. (n.d.). Acta Crystallographica Section E.
  • Buy 6-chloro-5-methoxy-3-methyl-1H-indole (EVT-12037278). (n.d.). EvitaChem.
  • Semi-automatic and reliable identification of metabolites from complex mixtures by correl
  • Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. (n.d.). Acta Crystallographica Section E.
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI.
  • 1H and 13C NMR Spectral Data for 2-Methoxy-3,4,5-trimethylphenol. (n.d.). Benchchem.

Sources

Differences between (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol and 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparison Guide: (6-Chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol vs. 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for anti-inflammatory, antiviral, and anticancer agents. This guide provides an in-depth technical comparison between two critical C2-substituted indole building blocks: (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol (the C2-alcohol) and 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid (the C2-acid). While they share the exact same highly functionalized aromatic core, their divergent C2 functional groups dictate entirely different synthetic utilities, physicochemical properties, and downstream pharmacological applications.

Physicochemical Profiling & Structural Analysis

Both compounds share the 6-chloro-5-methoxy-3-methyl-1H-indole core, which is typically synthesized via the Fischer indole synthesis using appropriately substituted phenylhydrazines and ketones[1]. The substitution pattern (5-methoxy, 6-chloro) heavily influences the electron density of the indole ring, but the C2 substituent governs the molecule's immediate reactivity and physical behavior.

Table 1: Physicochemical Comparison of C2-Indole Derivatives

Property(6-Chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid
C2 Functional Group Hydroxymethyl (-CH₂OH)Carboxylic Acid (-COOH)
Chemical Role Nucleophile / Precursor to electrophilesElectrophile (upon activation)
Hydrogen Bonding H-bond donor (OH, NH) and acceptor (O)Strong H-bond donor/acceptor (dimerizes)
Aqueous Solubility Low to Moderate (polar uncharged)pH-dependent (soluble as carboxylate salt at pH > 5)
pKa (approximate) ~15 (Alcohol OH)~3.5 - 4.5 (Carboxylic Acid)
Downstream Derivatives Ethers, Halides, AldehydesAmides, Esters, Decarboxylated indoles

Mechanistic Reactivity & Synthetic Utility

Expertise & Experience: The choice between these two building blocks depends entirely on the desired vector for structural elaboration in drug design.

  • The Methanol Derivative (Alcohol): The -CH₂OH group is a versatile handle. It acts as a nucleophile but is most frequently converted into a good leaving group (via halogenation with SOCl₂ or mesylation) to facilitate nucleophilic substitution. This is critical when extending the carbon chain or attaching amine nucleophiles via an sp³ carbon linker.

  • The Carboxylic Acid Derivative: The -COOH group is primarily used for constructing sp² linkages, most notably amides and esters. Indole-2-carboxamides are highly prevalent in drug discovery, serving as core motifs in anti-tuberculosis and antiparasitic agents[2]. Additionally, the acid can undergo controlled decarboxylation if an unsubstituted C2 position is required for subsequent complex ring annulations[3].

Experimental Workflows: Self-Validating Protocols

To ensure high-fidelity synthesis and derivatization, the following protocols outline the interconversion and functionalization of these compounds.

Protocol A: Oxidation of C2-Methanol to C2-Carboxylic Acid

Causality: Direct oxidation of the benzylic-like C2-alcohol to the carboxylic acid requires mild conditions to prevent oxidative cleavage of the electron-rich indole core. TEMPO/BAIB is the preferred catalytic system due to its high chemoselectivity for primary alcohols.

  • Preparation: Dissolve (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol (1.0 eq) in a 1:1 mixture of Acetonitrile and Water.

  • Catalysis: Add TEMPO (0.1 eq) and BAIB (2.2 eq) sequentially at 0°C. Rationale: The biphasic-like nature and low temperature suppress side-reactions on the unprotected indole nitrogen.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 1:1) until the alcohol is completely consumed.

  • Isolation: Quench with saturated aqueous Na₂S₂O₃. Extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization to yield the pure carboxylic acid.

Protocol B: Amide Coupling of the C2-Carboxylic Acid

Causality: Indole-2-carboxylic acids can be sterically hindered and electronically deactivated by the adjacent indole NH. Using EDC·HCl and HOBt ensures efficient formation of the active OBt-ester intermediate, minimizing epimerization and maximizing yield[4].

  • Activation: To a solution of 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF (200 mM), add EDC·HCl (1.2–1.5 eq) and HOBt (1.2 eq)[5].

  • Intermediate Formation: Add Triethylamine (Et₃N) or DIPEA (3.0 eq). Stir at room temperature for 1 hour[4]. Rationale: This pre-activation step allows the complete formation of the highly reactive hydroxybenzotriazole ester prior to amine introduction.

  • Coupling: Add the desired primary or secondary amine (1.0–1.5 eq). Stir for 12–24 hours at room temperature[4].

  • Workup: Dilute with DCM, wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine. Dry and concentrate to yield the indole-2-carboxamide.

Visualizations

Synthetic_Pathways A (6-Chloro-5-methoxy-3-methyl -1H-indol-2-yl)methanol B 6-Chloro-5-methoxy-3-methyl -1H-indole-2-carboxylic acid A->B Oxidation (TEMPO/BAIB) C C2-Alkyl Halide / Ether (sp3 Linkage) A->C Halogenation (SOCl2 / PBr3) B->A Reduction (LiAlH4 / BH3) D C2-Carboxamide (sp2 Linkage) B->D Amide Coupling (EDC/HOBt + Amine)

Caption: Synthetic interconversion and derivatization pathways for C2-substituted indoles.

Amide_Coupling_Mechanism Step1 1. Carboxylic Acid Activation (EDC + HOBt in DCM/DMF) Step2 2. Active Ester Formation (OBt-Ester Intermediate) Step1->Step2 Room Temp, 1h Step3 3. Nucleophilic Attack (Addition of Amine + DIPEA) Step2->Step3 Amine Addition Step4 4. Product Isolation (Indole-2-carboxamide) Step3->Step4 Stir 12-24h, Aqueous Workup

Caption: Step-by-step workflow for the EDC/HOBt-mediated amide coupling of indole-2-carboxylic acids.

References

  • Buy 6-chloro-5-methoxy-3-methyl-1H-indole (EVT-12037278) - EvitaChem. 1

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC. 4

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. 5

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC. 2

  • Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2 - ACS Publications. 3

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

For the vanguard of researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol, a novel indole derivative. While specific safety data for this compound is not extensively documented, this guide synthesizes best practices from analogous chemical structures to ensure a robust safety protocol.

The core principle of this guide is proactive risk mitigation. By understanding the potential hazards associated with indole derivatives and implementing rigorous safety procedures, you can handle this compound with confidence and precision.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the structure of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol, it is prudent to assume it may possess properties similar to other chlorinated and methoxylated indole compounds. These can include potential skin and eye irritation, and possible toxicity if ingested or inhaled.[1] Therefore, a comprehensive PPE strategy is non-negotiable.

Table 1: Recommended Personal Protective Equipment

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact.[2][3] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[4]
Eyes Safety glasses with side shields or gogglesEssential for protecting against splashes or airborne particles.[2][3] In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1]
Body Laboratory coatA standard lab coat is necessary to protect skin and clothing from contamination.[2][3]
Respiratory Use in a well-ventilated areaHandling should be performed in a certified chemical fume hood to minimize inhalation of any potential dust or vapors.[3][5][6] If a fume hood is not available, a NIOSH-approved respirator may be required.[3]
II. Operational Plan: A Step-by-Step Handling Procedure

A methodical and deliberate approach to handling (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol is critical to ensuring both experimental success and personal safety.

1. Preparation and Pre-Handling:

  • Work Area: Ensure your workspace, preferably a chemical fume hood, is clean and uncluttered.[2]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, solvents, and waste containers, before you begin.

  • Don PPE: Correctly put on all required PPE as outlined in Table 1.

2. Weighing and Aliquoting:

  • Solid Form: If the compound is a solid, handle it carefully to avoid generating dust.[2] Use a micro-spatula for precise measurements.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. If the dissolution is exothermic, be prepared to cool the container.

3. Post-Handling and Decontamination:

  • Hand Washing: After handling is complete and gloves have been removed, wash your hands thoroughly with soap and water.[2][7]

  • Work Surface Decontamination: Clean all surfaces that may have come into contact with the chemical.

  • Equipment Cleaning: Thoroughly clean all non-disposable equipment used during the procedure.

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Clean and Prepare Fume Hood gather_materials Assemble All Equipment and Reagents prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound Carefully don_ppe->weigh dissolve Prepare Solution (if applicable) weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment dispose_waste Dispose of Waste Properly experiment->dispose_waste clean_equipment Clean and Decontaminate Equipment dispose_waste->clean_equipment clean_area Decontaminate Work Area clean_equipment->clean_area remove_ppe Remove PPE Correctly clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol.

III. Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Unused Solid Material: Any unused solid (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol should be collected in a clearly labeled hazardous waste container.[2] Do not dispose of it in regular trash.

  • Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste.[2] Place these items in a designated, sealed waste bag or container.

  • Solutions: Waste solutions containing the compound should be collected in a labeled hazardous waste container compatible with the solvent used. Never pour chemical waste down the drain.[8][9]

IV. Emergency Procedures: Preparedness for Unexpected Events

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Table 2: Emergency Response Protocols

IncidentProcedure
Skin Contact Immediately remove contaminated clothing.[10] Rinse the affected area with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation persists.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.[6]
Ingestion Do NOT induce vomiting.[9] Rinse the mouth with water.[1] Seek immediate medical attention.[10]
Spill Evacuate the immediate area.[5] If the spill is small, and you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8] For large spills, or if you are unsure, contact your institution's environmental health and safety department.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research with (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol.

References

  • Benchchem. Safeguarding Your Research: A Guide to Handling Indole-3-acetylglycine.
  • Loba Chemie. KOVAC'S INDOLE REAGENT - Safety Data Sheet.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • CDH Fine Chemical. KOVAC'S INDOLE REAGENT MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • CDN. Safety Data Sheet.
  • KOVAC'S INDOLE REAGENT. MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • The Nissin Chemical Company. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Cayman Chemical. PRODUCT INFORMATION - Oxindole.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Rocland. Safety Data Sheet.
  • CymitQuimica. SAFETY DATA SHEET.
  • Wakol. Safety data sheet.
  • Cayman Chemical. Safety Data Sheet.
  • Tokyo Chemical Industry. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.

Sources

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.